molecular formula C5H9ClO2 B092954 Isopropyl chloroacetate CAS No. 105-48-6

Isopropyl chloroacetate

Cat. No.: B092954
CAS No.: 105-48-6
M. Wt: 136.58 g/mol
InChI Key: VODRWDBLLGYRJT-UHFFFAOYSA-N
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Description

Isopropyl chloroacetate is a versatile ester that serves as a valuable reactant and building block in advanced chemical synthesis and pharmaceutical research. It is utilized as a key intermediate in the design and synthesis of novel oxadiazolones, which function as protoporphyrinogen oxidase inhibitors . This inhibitory activity is significant for developing new agrochemicals and pharmaceutical therapies . Furthermore, its reactivity is exploited in the synthesis of task-specific ionic liquids, which act as more environmentally benign catalysts and media for reactions like esterification under mild conditions . The compound also plays a role in the development of novel triazolophthalazine derivatives, which are studied as DNA intercalators and topoisomerase II inhibitors for their potent cytotoxic effects against various human cancer cell lines . Additionally, it is used in the preparation of new diesters derived from natural products like piperine, expanding the library of compounds for antimicrobial evaluation . As a flammable liquid, it is essential to handle it with appropriate safety measures . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-chloroacetate
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InChI

InChI=1S/C5H9ClO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3
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InChI Key

VODRWDBLLGYRJT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)OC(=O)CCl
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Molecular Formula

C5H9ClO2
Record name ISOPROPYL CHLOROACETATE
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DSSTOX Substance ID

DTXSID6059316
Record name Isopropyl chloroacetate
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Molecular Weight

136.58 g/mol
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Physical Description

Isopropyl chloroacetate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals.
Record name ISOPROPYL CHLOROACETATE
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CAS No.

105-48-6
Record name ISOPROPYL CHLOROACETATE
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Record name Chloroacetic acid isopropyl ester
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Record name Isopropyl chloroacetate
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Foundational & Exploratory

An In-depth Technical Guide to Isopropyl Chloroacetate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of isopropyl chloroacetate (B1199739). The information is curated to support research, development, and drug discovery applications, presenting quantitative data in accessible formats and detailing relevant experimental methodologies.

Chemical and Physical Properties

Isopropyl chloroacetate is a clear, colorless liquid.[1][2] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties

PropertyValueSource(s)
Molecular FormulaC5H9ClO2[1][2][3][4][5][6]
Molecular Weight136.58 g/mol [1][2]
AppearanceClear colorless liquid[1][2]
OdorStrong[7]

Table 2: Physical Properties

PropertyValueSource(s)
Boiling Point149-150 °C[2][3]
Melting Point-32 °C[8]
Density1.096 g/mL at 25 °C[2]
Flash Point56 °C (132.8 °F)[3]
Refractive Indexn20/D 1.419[2]
Water SolubilitySoluble[8][9]
Vapor Density3.45[3]

Table 3: Structural and Spectroscopic Identifiers

IdentifierValueSource(s)
IUPAC Namepropan-2-yl 2-chloroacetate[1][5]
CAS Number105-48-6[1][3][5]
SMILESCC(C)OC(=O)CCl[10]
InChIInChI=1S/C5H9ClO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3[1][5][10][11]
InChIKeyVODRWDBLLGYRJT-UHFFFAOYSA-N[1][4][10][11]
Kovats Retention IndexStandard non-polar: 845, 850.7, 861, 891; Standard polar: 1280[1]

Chemical Structure

The molecular structure of this compound consists of an isopropyl group attached to the oxygen of the acetate (B1210297) group, with a chlorine atom substituting one of the hydrogens on the methyl group of the acetate.

Caption: Chemical structure of this compound.

Reactivity and Hazards

This compound is a flammable liquid and vapor.[1][3] It is classified as an ester and can react with acids to release heat, alcohols, and acids.[1][2] Strong oxidizing acids may cause a vigorous, exothermic reaction.[1][2] Heat is also generated through interaction with caustic solutions, and flammable hydrogen is produced when mixed with alkali metals and hydrides.[1][2]

This compound is toxic if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[3][7][8] It is a lachrymator, a substance that causes tearing.[3] Due to its flammability and reactivity, appropriate safety precautions should be taken during handling and storage, including keeping it away from heat, sparks, and open flames.[7][9]

Experimental Protocols

Synthesis of this compound via Esterification

A common method for synthesizing this compound is through the esterification of chloroacetic acid with isopropanol (B130326).[12][13] The following protocol is based on a method using lanthanum dodecyl sulfate (B86663) (LDDS) as a catalyst, which has been shown to result in high conversion rates.[12]

Materials:

  • Chloroacetic acid

  • Isopropanol

  • Lanthanum dodecyl sulfate (LDDS) catalyst

  • Cyclohexane (B81311) (as a water-carrying agent)

  • 100 mL conical flask

  • Magnetic heating stirrer

  • Condenser with a water separator

  • Saturated NaCl solution

Procedure:

  • To a 100 mL conical flask, add 15.8 g (166.7 mmol) of chloroacetic acid, isopropanol (at a 1.2:1 molar ratio to chloroacetic acid), and the LDDS catalyst (1.0% molar percent of chloroacetic acid).[12]

  • Add 5 mL of cyclohexane to the flask to act as a water-carrying agent.[12]

  • Equip the flask with a magnetic heating stirrer and a condenser fitted with a water separator containing a saturated NaCl solution.[12]

  • Reflux the mixture for 2.5 hours.[12]

  • After the reaction is complete, cool the mixture to room temperature.[12]

  • The catalyst can be separated by decantation.[12]

  • The resulting organic phase, containing this compound, can then be analyzed, for example, by gas chromatography to determine the conversion rate.[12]

Under these conditions, an esterification conversion of up to 98.3% has been reported.[12]

Applications in Drug Development

This compound serves as a reactant in the synthesis of various organic molecules.[2] Its utility in drug development is primarily as a building block in the design and synthesis of novel compounds with potential therapeutic activity. For instance, it has been used in the synthesis of oxadiazolones, which have been investigated as protoporphyrinogen (B1215707) oxidase inhibitors.[2] The chloroacetate moiety provides a reactive site for further chemical modifications, making it a versatile intermediate in medicinal chemistry.

References

Synthesis of Isopropyl Chloroacetate from Chloroacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl chloroacetate (B1199739) from chloroacetic acid and isopropanol (B130326). Isopropyl chloroacetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document details various catalytic methods, optimized reaction conditions, and experimental protocols to achieve high yields of the desired product.

Reaction Overview

The synthesis of this compound is primarily achieved through the Fischer esterification of chloroacetic acid with isopropanol. This reversible reaction is typically catalyzed by an acid to achieve a reasonable reaction rate.[2] The general reaction is as follows:

ClCH₂COOH + (CH₃)₂CHOH ⇌ ClCH₂COOCH(CH₃)₂ + H₂O

To drive the equilibrium towards the product side and maximize the yield, the water formed during the reaction is often removed, for example, by azeotropic distillation using a water-carrying agent like cyclohexane (B81311).[2]

Catalytic Systems and Reaction Conditions

A variety of catalysts have been investigated for this esterification, ranging from traditional mineral acids to more environmentally benign solid acids and Lewis acids. The choice of catalyst significantly impacts the reaction rate, yield, and overall process efficiency. A summary of different catalytic systems and their performance is presented in the tables below.

Table 1: Performance of Various Catalysts in this compound Synthesis

CatalystMolar Ratio (Acid:Alcohol)Catalyst LoadingReaction Time (h)TemperatureYield (%)Reference
Lanthanum dodecyl sulfate (B86663) (LDDS)1:1.21.0 mol% (of acid)2.5Reflux98.3 (conversion)[2][3][4][5][6]
Zinc methanesulfonate1:1.10.5 mol% (of acid)2.585-90°C96.2[7]
Nd(CF₃COO)₃1:1.23.17 wt% (of acid)0.75Not specified91.2[8]
[(CH₂)₄SO₃HPy]HSO₄ (Ionic Liquid)1:5:5 (catalyst:acid:alcohol)Not specified460°C91.0[9]
PCl₃1:1.46.65 wt% (of acid)Not specifiedNot specified89.5[8]
H₃PO₄₀W₁₂·xH₂O1:1.42.12 wt% (of acid)1Not specified87.2[8]
Amino-sulfonic acid1:1.32.65 wt% (of acid)2.5Not specified85.0[8][9]
p-Toluene-sulfonic acid (Microwave)Not specified11.11 wt% (of acid)0.75Not specified78.3[8][9]
TiSiW₁₂O₄₀/TiO₂1:1.31.5 wt% (of reactants)2.0Not specified73.3[8]
Ion-Exchange Resin (Imac 20-Ar)Not specifiedNot specifiedNot specifiedNot specifiedHigher for monochloroacetic acid vs. dichloroacetic acid[10]

Table 2: Effect of Water-Carrying Agent on Esterification Conversion using LDDS Catalyst

Water-Carrying Agent (5 mL)Esterification Conversion (%) after 2.5h
Cyclohexane98.3
Toluene97.5
Benzene96.8
None85.2

Data extracted from a study by Xu et al.[2]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound using lanthanum dodecyl sulfate as a catalyst, based on the work of Xu et al.[2]

3.1. Materials and Equipment

  • Chloroacetic acid (15.8 g, 166.7 mmol)

  • Isopropanol (molar ratio of 1.2:1 to chloroacetic acid)

  • Lanthanum dodecyl sulfate (LDDS) catalyst (1.0 mol% of chloroacetic acid)

  • Cyclohexane (5 mL)

  • 100 mL conical flask

  • Magnetic heating stirrer

  • Condenser with a water separator

  • Gas chromatograph (for analysis)

3.2. Procedure

  • To a 100 mL conical flask, add chloroacetic acid (15.8 g, 166.7 mmol), isopropanol in a 1.2:1 molar ratio to the acid, and the LDDS catalyst (1.0 mol% of the acid).

  • Add 5 mL of cyclohexane to the flask to act as a water-carrying agent.

  • Equip the flask with a magnetic heating stirrer and a condenser fitted with a water separator. Add a saturated NaCl solution to the water separator.

  • Heat the mixture to reflux and maintain the reflux for 2.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The catalyst will separate as a solid and can be removed by decantation for potential recycling.[2]

  • The organic phase can then be analyzed by gas chromatography to determine the conversion of chloroacetic acid to this compound.[2] No significant side reactions are typically observed under these conditions.[2]

3.3. Purification

For purification, the organic phase can be washed successively with a 10% sodium carbonate solution to remove any unreacted chloroacetic acid, followed by washing with water and a saturated sodium chloride solution.[11] The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent (cyclohexane and excess isopropanol) is removed by distillation. The final product, this compound, can be purified by vacuum distillation.[11]

Visualizations

4.1. General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via esterification.

G Reactants Reactants (Chloroacetic Acid, Isopropanol) Reaction Esterification Reaction (Reflux) Reactants->Reaction Catalyst Catalyst (e.g., LDDS) Catalyst->Reaction Solvent Water-Carrying Agent (e.g., Cyclohexane) Solvent->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Separation Catalyst Separation (Decantation/Filtration) Cooling->Separation Washing Washing of Organic Phase Separation->Washing Drying Drying of Organic Phase Washing->Drying Distillation Solvent Removal & Product Purification (Vacuum Distillation) Drying->Distillation Product This compound Distillation->Product

Caption: General workflow for this compound synthesis.

4.2. Logical Relationship of Reaction Parameters

The following diagram illustrates the logical relationship between key reaction parameters and the desired outcome (high yield).

G Catalyst Catalyst Choice & Loading Yield High Yield of This compound Catalyst->Yield MolarRatio Reactant Molar Ratio (Alcohol Excess) MolarRatio->Yield Temperature Reaction Temperature Temperature->Yield Time Reaction Time Time->Yield WaterRemoval Water Removal (Azeotropic Distillation) WaterRemoval->Yield

Caption: Key parameters influencing reaction yield.

Conclusion

The synthesis of this compound from chloroacetic acid and isopropanol can be achieved with high efficiency through Fischer esterification. The use of catalysts such as lanthanum dodecyl sulfate or zinc methanesulfonate, coupled with the removal of water, allows for high conversion and yield.[2][7] The choice of catalyst and optimization of reaction conditions are crucial for developing an economical and environmentally friendly process. The provided experimental protocol offers a detailed starting point for laboratory-scale synthesis. For industrial applications, further optimization of catalyst recycling and purification steps would be necessary.

References

Physical Properties of Isopropyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl chloroacetate (B1199739) (CAS No: 105-48-6) is a chemical intermediate with the molecular formula C5H9ClO2.[1] It is a colorless liquid utilized in various chemical syntheses.[2] A thorough understanding of its physical properties is essential for its safe handling, application in experimental design, and for process optimization in research and drug development. This guide provides a detailed overview of the core physical characteristics of isopropyl chloroacetate, complete with experimental protocols for their determination and a logical workflow for property analysis.

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueConditions
Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
Appearance Clear, colorless liquid
Density 1.096 g/mLat 25 °C[2]
Boiling Point 149 - 150 °Cat 760 mmHg[1]
Melting Point -112 °C
Refractive Index 1.419at 20 °C[2]
Vapor Pressure 68 mmHgat 20 °C[1]
Vapor Density 3.45 (Air = 1.0)[1]
Flash Point 56 °C (132.8 °F)[1]
Solubility Slightly soluble in water.[3] Soluble in polar and non-polar organic solvents.[4]

Experimental Protocols for Determination of Physical Properties

Detailed methodologies for determining the key physical properties of liquid compounds like this compound are outlined below.

Determination of Density

The density of a liquid can be determined using several methods. A common and straightforward approach involves the use of a graduated cylinder and an electronic balance.[5]

  • Objective: To measure the mass per unit volume of this compound.

  • Apparatus:

    • 10 mL or 25 mL graduated cylinder

    • Electronic balance (accurate to at least 0.01 g)

    • Thermometer

  • Procedure:

    • Ensure the graduated cylinder is clean and dry.

    • Place the empty graduated cylinder on the electronic balance and tare the mass to zero.

    • Carefully add a known volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.

    • Record the mass of the liquid displayed on the balance.

    • Measure and record the temperature of the liquid.

    • Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).

    • Repeat the measurement at least three times and calculate the average density for improved accuracy.[5]

Determination of Boiling Point

The boiling point is a key indicator of a liquid's volatility. The distillation method is a standard procedure for its determination.

  • Objective: To determine the temperature at which this compound transitions from a liquid to a gas at atmospheric pressure.

  • Apparatus:

    • Distillation flask

    • Condenser

    • Receiving flask

    • Thermometer with adapter

    • Heating mantle or oil bath

    • Boiling chips

  • Procedure:

    • Place a volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

    • Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • Begin circulating cold water through the condenser.

    • Gently heat the distillation flask.

    • Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Refractive Index

The refractive index is a fundamental property related to how light propagates through a substance. An Abbe refractometer is commonly used for this measurement.[6]

  • Objective: To measure the extent to which light is refracted when passing through this compound.

  • Apparatus:

    • Abbe refractometer

    • Constant temperature water bath

    • Dropper or pipette

  • Procedure:

    • Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

    • Ensure the prism of the refractometer is clean and dry.

    • Using a dropper, place a few drops of this compound onto the surface of the prism.

    • Close the prism and allow the sample to reach the desired temperature, typically 20°C, by circulating water from the constant temperature bath.

    • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • Read the refractive index value from the instrument's scale.

Determination of Solubility

The shake-flask method is a conventional technique for determining the solubility of a substance in a particular solvent.[7]

  • Objective: To determine the maximum amount of a solute that can dissolve in a solvent at a specific temperature.

  • Apparatus:

    • Conical flasks or vials with stoppers

    • Shaking incubator or water bath with agitation

    • Analytical balance

    • Filtration apparatus (e.g., syringe filters)

    • Analytical instrument for concentration measurement (e.g., GC, HPLC)

  • Procedure:

    • Add an excess amount of this compound (the solute) to a known volume of the solvent (e.g., water) in a flask.

    • Seal the flask and place it in a shaking incubator set to a constant temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the mixture to stand to let undissolved solute settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solute.

    • Analyze the concentration of this compound in the filtrate using a suitable analytical method. This concentration represents the solubility at that temperature.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a liquid chemical such as this compound.

G Workflow for Physical Property Determination of a Liquid Chemical start Obtain Pure Sample of this compound density Density Determination start->density Measure mass & volume boiling_point Boiling Point Determination start->boiling_point Distillation refractive_index Refractive Index Determination start->refractive_index Use refractometer solubility Solubility Determination start->solubility Shake-flask method melting_point Melting Point Determination start->melting_point Use melting point apparatus data_compilation Compile and Analyze Data density->data_compilation boiling_point->data_compilation refractive_index->data_compilation solubility->data_compilation melting_point->data_compilation report Generate Technical Report data_compilation->report Summarize findings

Caption: Logical workflow for determining the physical properties of this compound.

References

Isopropyl chloroacetate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropyl Chloroacetate (B1199739)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isopropyl chloroacetate, a key intermediate in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides an in-depth look at its synthesis, including experimental protocols, and outlines critical safety and toxicological data. All quantitative information is presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. It is a vital reagent in various organic syntheses, primarily owing to its reactive chloro group.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 105-48-6[1][2]
Molecular Formula C₅H₉ClO₂[2]
Molecular Weight 136.58 g/mol [1]
Appearance Clear, colorless to almost colorless liquid[3]
Boiling Point 149 - 150 °C[4]
Melting Point -112 °C[2]
Flash Point 56 °C (132.8 °F)[2]
Density 1.081 g/cm³[1]
Vapor Density 3.45[4]
Water Solubility Slightly soluble[4]
Synonyms Chloroacetic Acid Isopropyl Ester, (1-Methylethyl)-2-chloroacetate[1][2]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of chloroacetic acid with isopropanol (B130326). Various catalysts can be employed to improve reaction yield and efficiency.

General Reaction Scheme

G General Synthesis of this compound chloroacetic_acid Chloroacetic Acid (ClCH₂COOH) catalyst Catalyst (e.g., Lanthanum Dodecyl Sulfate) chloroacetic_acid->catalyst isopropanol Isopropanol ((CH₃)₂CHOH) isopropanol->catalyst isopropyl_chloroacetate This compound (ClCH₂COOCH(CH₃)₂) water Water (H₂O) catalyst->isopropyl_chloroacetate catalyst->water

Caption: Esterification of Chloroacetic Acid with Isopropanol.

Comparative Synthesis Protocols

Several catalytic systems have been developed for the synthesis of this compound. The choice of catalyst significantly impacts reaction conditions and yield.

Table 2: Comparison of Catalytic Methods for this compound Synthesis

CatalystMolar Ratio (Acid:Alcohol)Reaction Time (h)Yield (%)Reference(s)
Lanthanum Dodecyl Sulfate (B86663)1:1.22.598.3[5][6]
p-Toluenesulfonic Acid (Microwave)-0.7578.3[7]
Amino-sulfonic Acid1:1.32.585.0[7]
Nd(CF₃COO)₃1:1.20.7591.2[7]
PCl₃1:1.4-89.5[7]
Ionic Liquid [(CH₂)₄SO₃HPy]HSO₄1:5.0:5.0 (Catalyst:Acid:Alcohol)491.0[7]
Detailed Experimental Protocol: Lanthanum Dodecyl Sulfate Catalyzed Esterification

This protocol is based on the work of Xu et al., which reports a high-yield, environmentally benign synthesis method.[5]

1. Catalyst Preparation (Lanthanum Dodecyl Sulfate - LDDS):

  • Dissolve 10.6 g of LaCl₃·6H₂O in 100 mL of water in a flask with magnetic stirring.

  • In a separate flask, dissolve 25.2 g of sodium dodecyl sulfate (C₁₂H₂₅OSO₃Na) in 700 mL of water.

  • While stirring the C₁₂H₂₅OSO₃Na solution vigorously, slowly add the LaCl₃·6H₂O solution.

  • Continue stirring at room temperature for 30 minutes until the white precipitate formation is complete.

  • The resulting precipitate is the LDDS catalyst.

2. Esterification Procedure:

  • To a 100 mL conical flask, add 15.8 g (166.7 mmol) of chloroacetic acid, isopropanol (at a 1.2:1 molar ratio to the acid), and the LDDS catalyst (1.0% molar percent of the chloroacetic acid).

  • Add 5 mL of cyclohexane (B81311) as a water-carrying agent.

  • Equip the flask with a magnetic stirrer and a condenser with a water separator.

  • Reflux the mixture for 2.5 hours.

  • After the reaction, cool the mixture to room temperature.

  • Separate the solid catalyst by decantation. The catalyst can be filtered and recycled.[5]

  • The organic phase, containing the product, can be analyzed by gas chromatography (GC).[5]

G Experimental Workflow for this compound Synthesis cluster_prep Catalyst Preparation cluster_ester Esterification cluster_workup Workup & Analysis prep1 Dissolve LaCl₃·6H₂O in water prep3 Mix solutions with vigorous stirring prep1->prep3 prep2 Dissolve SDS in water prep2->prep3 prep4 Collect LDDS precipitate prep3->prep4 ester1 Combine Chloroacetic Acid, Isopropanol, Catalyst, and Cyclohexane in flask prep4->ester1 Add Catalyst ester2 Set up reflux with water separator ester1->ester2 ester3 Reflux for 2.5 hours ester2->ester3 ester4 Cool to room temperature ester3->ester4 workup1 Separate catalyst by decantation ester4->workup1 workup2 Analyze organic phase by Gas Chromatography workup1->workup2

Caption: Synthesis and workup process for this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis and quantification of this compound and related impurities.

Table 3: GC-MS Analytical Parameters

ParameterDescriptionReference(s)
Column DB-624 or HP-5 MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)[8][9]
Carrier Gas Helium[9]
Ionization Electron Impact (EI)[8]
Detection Mode Selective Ion Monitoring (SIM) or Full Scan[8][9]
Kovats Retention Index Standard non-polar: 845 - 891; Standard polar: 1280[10]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from its ability to act as an alkylating agent, introducing the CH₂COOiPr moiety into molecules. It is notably used in the production of non-steroidal anti-inflammatory drugs (NSAIDs).[11]

  • Naproxen Synthesis: Used as a building block in the multi-step synthesis of this widely used pain reliever.

  • Ibuprofen Synthesis: Serves as a key intermediate in certain manufacturing routes for ibuprofen.[11]

  • Research and Development: Employed in the exploration of new chemical entities and for optimizing synthetic pathways.[11]

Toxicology and Safety Information

This compound is a hazardous chemical that requires careful handling. It is classified as flammable and toxic if swallowed.[12]

Table 4: Toxicological Data

MetricValueSpeciesRouteReference(s)
LD50 Dermal > 2000 mg/kgRatDermal[13]
LC50 Inhalation 4.8 mg/L (4 h)RatInhalation[13]

Key Hazards: [12][14]

  • Flammable: It is a flammable liquid and vapor, posing a fire hazard.[12]

  • Toxicity: Toxic if swallowed.[12]

  • Irritation: Causes skin and serious eye irritation. It can also cause respiratory irritation upon inhalation.[12][14]

  • Lachrymator: The substance can cause an increased flow of tears.[2]

G This compound Hazard and Safety Relationships compound This compound haz_phys Physical Hazards compound->haz_phys haz_health Health Hazards compound->haz_health flammable Flammable Liquid and Vapor haz_phys->flammable toxic Toxic if Swallowed haz_health->toxic skin_irr Skin Irritant haz_health->skin_irr eye_irr Serious Eye Irritant haz_health->eye_irr resp_irr Respiratory Irritant haz_health->resp_irr ppe Required PPE & Controls flammable->ppe Mitigated by toxic->ppe Mitigated by skin_irr->ppe Mitigated by eye_irr->ppe Mitigated by resp_irr->ppe Mitigated by gloves Protective Gloves ppe->gloves goggles Safety Goggles/ Face Shield ppe->goggles ventilation Local Exhaust Ventilation ppe->ventilation respirator Respirator ppe->respirator

References

An In-Depth Technical Guide to the Reactivity of the Alpha-Chloro Ester in Isopropyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl chloroacetate (B1199739) is a versatile bifunctional molecule widely employed in organic synthesis and drug development. Its reactivity is characterized by two primary centers: the ester moiety and the alpha-carbon bearing a chlorine atom. This technical guide provides a comprehensive analysis of the reactivity of the alpha-chloro ester functionality in isopropyl chloroacetate. It delves into the key reactions, mechanistic pathways, and practical applications, with a particular focus on its role as a building block in the synthesis of pharmaceuticals. This document includes detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and relevant signaling pathways to serve as a valuable resource for researchers in the field.

Introduction

This compound (IPA-Cl) is a halogenated ester with the chemical formula ClCH₂COOCH(CH₃)₂. The presence of an electron-withdrawing ester group significantly influences the reactivity of the adjacent carbon-chlorine bond, making the alpha-carbon highly susceptible to nucleophilic attack. This inherent reactivity has been harnessed in a variety of synthetic transformations, establishing this compound as a valuable C2 building block for the introduction of an acetate (B1210297) or substituted acetate moiety.

This guide will explore the fundamental aspects of the reactivity of the alpha-chloro group in this compound, covering nucleophilic substitution reactions with various nucleophiles, the Reformatsky reaction, and its application in the synthesis of bioactive molecules.

General Reactivity Profile

This compound is a clear, colorless liquid.[1] As an ester, it can undergo hydrolysis under acidic or basic conditions.[2] The primary focus of this guide, however, is the reactivity of the C-Cl bond. The alpha-carbonyl group acts as an electron-withdrawing group, polarizing the C-Cl bond and making the alpha-carbon electrophilic. This facilitates nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism.

The general reactivity profile includes:

  • Nucleophilic Substitution: Readily undergoes substitution reactions with a wide range of nucleophiles.[3]

  • Reformatsky Reaction: Acts as a key substrate in the zinc-mediated synthesis of β-hydroxy esters.[4]

  • Alkylation Agent: Serves as an effective agent for the alkylation of various substrates.[3]

Key Reactions and Mechanisms

Nucleophilic Substitution Reactions (S(_N)2)

The most prominent reaction of this compound is the nucleophilic substitution at the alpha-carbon. Due to the primary nature of the carbon and the presence of an adjacent activating group, these reactions typically follow a bimolecular (S(_N)2) pathway. This involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.

A generalized workflow for a typical S(_N)2 reaction involving this compound is depicted below.

sn2_workflow start Start: this compound + Nucleophile (Nu⁻) reaction Reaction Setup: - Solvent Selection (e.g., THF, DMF, Acetone) - Temperature Control - Optional: Base (e.g., K₂CO₃, Et₃N) start->reaction 1. Mix Reactants workup Aqueous Workup: - Quenching - Extraction reaction->workup 2. Reaction Completion purification Purification: - Column Chromatography - Recrystallization - Distillation workup->purification 3. Isolation product Product: Isopropyl (Nu)-acetate purification->product 4. Final Product

Caption: General workflow for SN2 reactions of this compound.

This compound readily reacts with primary and secondary amines to afford the corresponding glycinate (B8599266) esters. This reaction is fundamental in the synthesis of various nitrogen-containing compounds, including pharmaceuticals.

Application in Drug Synthesis: Vildagliptin

A notable example is the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][4] In a key step, (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine undergoes a nucleophilic substitution reaction with 3-amino-1-adamantanol. While the substrate in this specific industrial synthesis is not this compound itself, the core reactive moiety, a chloroacetamide, exhibits analogous reactivity to the alpha-chloro ester. The reaction pathway is illustrated below.

Vildagliptin_Synthesis sub1 (S)-1-(2-chloroacetyl)- 2-cyanopyrrolidine product Vildagliptin sub1->product sub2 3-amino-1-adamantanol sub2->product reagents K₂CO₃, KI THF, 0-10 °C reagents->product S_N2 Reaction

Caption: Key SN2 step in the synthesis of Vildagliptin.

Thiols and their corresponding thiolates are excellent nucleophiles and react efficiently with this compound to form S-substituted thioglycolate esters. These products are valuable intermediates in organic synthesis.

Reformatsky Reaction

This compound is a suitable substrate for the Reformatsky reaction, which is used to synthesize β-hydroxy esters.[4] In this reaction, metallic zinc inserts into the carbon-chlorine bond to form an organozinc intermediate, known as a Reformatsky enolate. This enolate is stable enough not to react with the ester functionality but is nucleophilic enough to add to aldehydes and ketones.[5]

The general mechanism of the Reformatsky reaction is outlined below.

reformatsky_mechanism start α-halo ester + Zn enolate Reformatsky Enolate (Organozinc Intermediate) start->enolate Oxidative Addition addition Nucleophilic Addition enolate->addition carbonyl Aldehyde or Ketone carbonyl->addition intermediate Zinc Alkoxide Intermediate addition->intermediate workup Acidic Workup (H₃O⁺) intermediate->workup product β-hydroxy ester workup->product DPP4_GLP1_Pathway cluster_gut Gut (in response to food) cluster_pancreas Pancreas GLP1_release GLP-1 Release beta_cells β-cells GLP1_release->beta_cells Stimulates alpha_cells α-cells GLP1_release->alpha_cells Inhibits DPP4 DPP-4 Enzyme GLP1_release->DPP4 Degradation insulin Insulin Secretion beta_cells->insulin glucagon Glucagon Secretion alpha_cells->glucagon Glucose_Uptake Increased Glucose Uptake (Muscle, Fat) insulin->Glucose_Uptake Hepatic_Glucose Reduced Hepatic Glucose Production glucagon->Hepatic_Glucose (Suppressed) Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibition

References

An In-depth Technical Guide to the Solubility of Isopropyl Chloroacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of isopropyl chloroacetate (B1199739) in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining these values, alongside a qualitative summary of known solubility information.

Introduction to Isopropyl Chloroacetate

This compound is a chemical intermediate with the molecular formula C₅H₉ClO₂. It appears as a clear, colorless liquid and is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Understanding its solubility in different organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.

Solubility of this compound: A Qualitative Overview

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventQualitative SolubilitySource
WaterSlightly Soluble / Soluble[2][3][4]
Alcohols (e.g., Ethanol, Isopropanol)Miscible[5]
ChloroformMiscible[5]
HexaneMore Soluble (than in polar solvents)[6]
Ethyl AcetateMore Soluble (than in polar solvents)[6]

Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. "More Soluble" is a relative term and quantitative determination is recommended.

Experimental Protocol for Determining the Solubility of this compound

To address the absence of quantitative data, a detailed experimental protocol for determining the solubility of liquid this compound in organic solvents is provided below. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled water bath or incubator

  • Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Refractive Index detector)

  • Syringes and syringe filters (chemically compatible with the solvents)

  • Vortex mixer

  • Centrifuge (optional)

Experimental Procedure
  • Preparation of Standard Solutions:

    • Accurately prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation (Equilibrium Method):

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a vial. The presence of a distinct second phase (undissolved this compound) should be visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved phase to settle.

    • Alternatively, the vials can be centrifuged to facilitate the separation of the saturated solution from the excess solute.

  • Sample Extraction and Dilution:

    • Carefully extract a known volume of the clear, saturated supernatant using a syringe. Avoid disturbing the undissolved layer.

    • Filter the extracted sample through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any suspended microdroplets.

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the range of the calibration curve.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-calibrated GC or HPLC system.

    • Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

  • Repeatability:

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions analysis GC/HPLC Analysis prep_standards->analysis Calibration Curve prep_samples Prepare Solvent + Excess This compound equilibration Agitate at Constant Temperature prep_samples->equilibration separation Settle or Centrifuge equilibration->separation extraction Extract & Filter Supernatant separation->extraction dilution Dilute Sample extraction->dilution dilution->analysis calculation Calculate Solubility analysis->calculation

Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides an overview of the known solubility of this compound in organic solvents and a detailed experimental protocol for the quantitative determination of these values. For researchers, scientists, and drug development professionals, obtaining accurate solubility data is paramount for process optimization, reaction design, and formulation development. The provided methodology offers a robust framework for generating this critical data in-house.

References

Isopropyl chloroacetate synthesis mechanism and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Isopropyl Chloroacetate (B1199739): Mechanism and Kinetics

For researchers, scientists, and drug development professionals, understanding the synthesis of key organic intermediates is paramount. Isopropyl chloroacetate is a valuable building block in the pharmaceutical and chemical industries, primarily used as an alkylating agent. This technical guide provides a comprehensive overview of its synthesis, focusing on the reaction mechanism and kinetics, supported by experimental data and protocols.

Core Synthesis Route: Esterification

The primary method for synthesizing this compound is through the Fischer esterification of chloroacetic acid with isopropanol (B130326). This reaction involves the condensation of a carboxylic acid and an alcohol in the presence of an acid catalyst. The overall reaction is as follows:

ClCH₂COOH + (CH₃)₂CHOH ⇌ ClCH₂COOCH(CH₃)₂ + H₂O

To drive the equilibrium towards the product side and achieve high yields, the water formed during the reaction is typically removed, often by azeotropic distillation using a water-carrying agent like cyclohexane (B81311) or benzene.

Reaction Mechanism

The synthesis of this compound via Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps. The mechanism, catalyzed by an acid (H⁺), is illustrated below.

Caption: Fischer esterification mechanism for this compound synthesis.

Kinetics of Esterification

The esterification of isopropanol with chloroacetic acids has been found to follow a second-order bimolecular kinetic model[1]. The rate of reaction is influenced by several factors including the nature of the chloro-substituted acid, temperature, molar ratio of reactants, and the amount of catalyst[1]. Studies have shown that the conversion and reaction rate are higher for monochloroacetic acid compared to dichloroacetic acid[1].

The reaction rate constants can be determined by monitoring the concentration of reactants or products over time. For the esterification of monochloroacetic acid with butan-1-ol, the activation energy was determined to be 165 kJ/mol[2]. While specific kinetic parameters for the isopropanol reaction are not extensively detailed in the provided literature, the general principles of esterification kinetics apply.

Catalytic Systems

A variety of catalysts have been investigated to improve the yield and reaction rate of this compound synthesis. These can be broadly categorized as Brønsted acids, Lewis acids, and solid acid catalysts. A summary of different catalytic systems and their performance is presented below.

CatalystMolar Ratio (Isopropanol:Acid)Catalyst LoadingReaction Time (h)Temperature (°C)Yield/Conversion (%)Reference
Lanthanum dodecyl sulfate (B86663) (LDDS)1.2:11.0 mol%2.5Reflux98.3 (Conversion)[3][4][5][6]
Zinc Methanesulfonate1.1:10.5 mol%2.585-9096.2 (Yield)[7][8]
Amino-sulfonic acid1.3:12.65 wt% of acid2.5-85.0 (Yield)[9][10]
p-toluene-sulfonic acid (Microwave)-11.11 wt% of acid0.75-78.3 (Yield)[9][10]
[(CH₂)₄SO₃HPy]HSO₄ (Ionic Liquid)5.0:1-46091.0 (Yield)[9][10]
H₃PO₄₀W₁₂·xH₂O1.4:12.12 wt% of acid1-87.2 (Yield)[9][10]
TiSiW₁₂O₄₀/TiO₂1.3:11.5 wt% of total reactants2--[9][10]
PCl₃1.4:16.65 wt% of acid---[9][10]

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis of this compound based on the literature. A workflow diagram illustrates the key steps.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge flask with chloroacetic acid, isopropanol, catalyst, and water-carrying agent. B Heat the mixture to reflux. A->B C Continuously remove water using a Dean-Stark apparatus. B->C D Monitor reaction progress by GC. C->D E Cool the reaction mixture. D->E F Separate the catalyst (if heterogeneous). E->F G Wash the organic phase. F->G H Dry the organic phase. G->H I Purify by distillation. H->I

Caption: General experimental workflow for this compound synthesis.

Detailed Methodology (Example with Lanthanum Dodecyl Sulfate)

This protocol is based on the work by Xu et al.[3].

Materials:

  • Chloroacetic acid (15.8 g, 166.7 mmol)

  • Isopropanol (molar ratio of 1.2:1 to chloroacetic acid)

  • Lanthanum dodecyl sulfate (LDDS) catalyst (1.0 mol% relative to chloroacetic acid)

  • Cyclohexane (5 mL, as a water-carrying agent)

  • Saturated NaCl solution

Apparatus:

  • 100 mL conical flask

  • Magnetic heating stirrer

  • Condenser with a water separator (e.g., Dean-Stark apparatus)

Procedure:

  • To a 100 mL conical flask, add chloroacetic acid, isopropanol, the LDDS catalyst, and cyclohexane.

  • Equip the flask with a magnetic stirrer and a condenser fitted with a water separator containing a saturated NaCl solution.

  • Heat the mixture to reflux and maintain for approximately 2.5 hours.

  • After the reaction period, cool the mixture to room temperature.

  • If the catalyst is solid, separate it by decantation.

  • The organic phase can then be analyzed by gas chromatography (GC) to determine the conversion of chloroacetic acid.

  • Further purification of the this compound can be achieved by washing the organic phase followed by distillation.

Conclusion

The synthesis of this compound is a well-established process, primarily achieved through the acid-catalyzed esterification of chloroacetic acid and isopropanol. A variety of effective catalysts have been developed, offering high yields and conversions under relatively mild conditions. The reaction kinetics generally follow a second-order model, and the mechanism is a classic example of Fischer esterification. For researchers and professionals in drug development, the choice of catalyst and optimization of reaction conditions are key to achieving efficient and scalable synthesis of this important intermediate.

References

A Technical Guide to the Commercial Availability, Synthesis, and Procurement of Isopropyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Isopropyl chloroacetate (B1199739) (CAS No. 105-48-6), a key reagent in organic synthesis. It details the compound's physicochemical properties, identifies major commercial suppliers, outlines a representative synthesis protocol, and offers a logical framework for procurement. This document is intended to serve as a practical resource for professionals in research and development who utilize this versatile chemical intermediate.

Physicochemical Properties of Isopropyl Chloroacetate

This compound is a clear, colorless liquid used primarily as an alkylating agent in the synthesis of specialty chemicals and pharmaceutical intermediates.[1][2] Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 105-48-6[3][4][5]
Molecular Formula C₅H₉ClO₂[3][4][5]
Molecular Weight 136.58 g/mol [4][6]
IUPAC Name propan-2-yl 2-chloroacetate[3][5]
Appearance Clear, colorless liquid[2][3]
Boiling Point 149-150 °C[6][7]
Density ~1.096 g/mL at 25 °C[7]
Refractive Index ~1.419 at 20 °C[7]
Flash Point 49.5 °C - 56 °C[6][8]

Commercial Availability and Major Suppliers

This compound is readily available from a wide range of chemical suppliers, catering to needs from laboratory-scale research to bulk industrial manufacturing.[5][9] Purity levels typically range from 98% to 99% or higher.[3][10] When selecting a supplier, researchers should consider factors such as required purity, available quantity, lead time, and the availability of comprehensive documentation like a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).[8]

SupplierTypical Purity LevelsAvailable Quantities
Thermo Scientific (Alfa Aesar) ≥98.5%, 99%25 mL
Sigma-Aldrich (Merck) Not specified5 g, 25 g, 100 g, 500 g
Santa Cruz Biotechnology Research GradeVaries
TCI Chemicals 99%Varies
Biosynth Not specified10 g
Simson Pharma Limited High Quality (CoA provided)Varies
Sontara Organo Industries ≥98.5%Bulk (e.g., 250 L drums)
Krins Life Sciences 98%500 mL

Note: Available quantities and product specifications are subject to change. Please consult the supplier's website for the most current information.

Application Profile & Experimental Protocol

As a reactive intermediate, this compound is a versatile building block in organic synthesis.[6] Its primary application is as an alkylating agent, where the reactive C-Cl bond allows for the introduction of an isopropyl acetoxy group onto various nucleophiles.[1] This functionality is crucial in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The following is a representative protocol for the synthesis of this compound by the esterification of chloroacetic acid and isopropanol (B130326), as described in the scientific literature. This method highlights a modern approach using a water-tolerant Lewis acid catalyst.[11][12]

Objective: To synthesize this compound with high conversion using lanthanum dodecyl sulfate (B86663) (LDDS) as a catalyst.[11]

Materials:

  • Chloroacetic acid

  • Isopropanol (Propan-2-ol)

  • Lanthanum dodecyl sulfate (LDDS) catalyst

  • Cyclohexane (B81311) (as a water-carrying agent)

Procedure:

  • Combine chloroacetic acid and isopropanol in a molar ratio of 1:1.2 in a suitable reaction vessel equipped with a reflux condenser.[11]

  • Add the lanthanum dodecyl sulfate (LDDS) catalyst, amounting to 1.0% of the molar quantity of chloroacetic acid.[11]

  • Add cyclohexane as a water-carrying agent (azeotropic removal of water).[11]

  • Heat the mixture to reflux temperature and maintain for approximately 2.5 hours.[11]

  • Upon completion, the reaction mixture is cooled. The solid LDDS catalyst can be recovered by filtration for potential reuse.[11]

  • The resulting product, this compound, can then be purified using standard laboratory techniques such as distillation. Under these optimized conditions, esterification conversion can reach up to 98.3%.[11]

Visualized Workflows

To further clarify the processes involved in using and procuring this compound, the following diagrams illustrate a typical synthesis reaction and a decision-making workflow for supplier selection.

G cluster_reactants Reactants & Reagents cluster_process Process Conditions cluster_products Products & Separation R1 Chloroacetic Acid COND Reflux ~2.5 hours R1->COND R2 Isopropanol (1.2 eq) R2->COND CAT LDDS Catalyst (1.0 mol%) CAT->COND SOL Cyclohexane SOL->COND P1 This compound (Target Product) COND->P1 Esterification P2 Water (Removed azeotropically) COND->P2 CAT_REC Recovered Catalyst COND->CAT_REC Filtration G start Start: Need Isopropyl Chloroacetate purity Define Required Purity (e.g., 98% vs >99.5%) start->purity scale Determine Scale purity->scale lab_scale Identify Lab Suppliers (e.g., Sigma, TCI, Fisher) scale->lab_scale  Lab Scale (<1 kg) bulk_scale Identify Bulk/Industrial Suppliers (e.g., Sontara, Scimplify) scale->bulk_scale Bulk Scale (>1 kg)   docs Documentation Required? (CoA, SDS, etc.) lab_scale->docs bulk_scale->docs quote Request Quotes & Lead Times docs->quote Yes select Select Supplier Based on Purity, Cost, & Availability quote->select end_node Procure Reagent select->end_node

References

Fundamental reactions of Isopropyl chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Reactions of Isopropyl Chloroacetate (B1199739)

Introduction

Isopropyl chloroacetate (CAS No: 105-48-6) is a reactive ester of chloroacetic acid and isopropanol (B130326).[1] It serves as a versatile building block in organic synthesis, primarily due to two reactive centers: the ester group and the carbon-chlorine bond. The presence of the electron-withdrawing chloro group makes the α-carbon susceptible to nucleophilic attack, while the ester functionality can undergo hydrolysis and transesterification. This guide provides a detailed overview of the core reactions of this compound, complete with quantitative data, experimental protocols, and mechanistic diagrams to support researchers, scientists, and professionals in drug development.

Synthesis via Esterification

The most common method for synthesizing this compound is the direct esterification of chloroacetic acid with isopropanol.[2] This equilibrium-driven reaction typically requires a catalyst and the removal of water to achieve high yields.[3] A variety of catalysts have been explored to optimize this process, ranging from traditional mineral acids to more environmentally benign options like lanthanide salts and solid superacids.[3][4][5]

Reaction Pathway: Esterification

Esterification cluster_reactants Reactants cluster_products Products ChloroaceticAcid Chloroacetic Acid (ClCH₂COOH) Catalyst Acid Catalyst (e.g., LDDS, H₂SO₄) ChloroaceticAcid->Catalyst Isopropanol Isopropanol ((CH₃)₂CHOH) Isopropanol->Catalyst IsopropylChloroacetate This compound (ClCH₂COOCH(CH₃)₂) Water Water (H₂O) Catalyst->IsopropylChloroacetate + H₂O Heat Reflux

Caption: General scheme for the synthesis of this compound.

Data Presentation: Catalytic Esterification Conditions
CatalystMolar Ratio (Isopropanol:Acid)Reaction Time (h)ConditionsYield (%)Reference
Lanthanum Dodecyl Sulfate (B86663) (LDDS)1.2 : 12.5Reflux, Cyclohexane (B81311)98.3[2][6]
Zinc Methanesulfonate1.1 : 12.585-90°C, Cyclohexane96.2[3]
Nd(CF₃COO)₃1.2 : 10.75Not specified91.2[4][7]
[(CH₂)₄SO₃HPy]HSO₄ (Ionic Liquid)5.0 : 14.060°C91.0[4]
Amino-sulfonic acid1.3 : 12.5Not specified85.0[4][7]
p-Toluene-sulfonic acidNot specified0.75Microwave78.3[4][7]
Experimental Protocol: Synthesis using Lanthanum Dodecyl Sulfate[2]
  • Apparatus Setup: Equip a 100 mL conical flask with a magnetic stirrer and a condenser fitted with a water separator (Dean-Stark trap).

  • Reagent Charging: To the flask, add chloroacetic acid (15.8 g, 166.7 mmol), isopropanol (12.0 g, 200 mmol, 1.2 equivalents), lanthanum dodecyl sulfate (1.0 mol% relative to chloroacetic acid), and cyclohexane (5 mL) as a water-carrying agent.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the separator.

  • Monitoring: Continue the reflux for 2.5 hours. The reaction progress can be monitored by analyzing the organic phase via gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be separated by decantation or filtration for recycling.

  • Purification: The organic phase, containing the product, can be purified by distillation to yield pure this compound.

Nucleophilic Substitution (Sₙ2) Reactions

The C-Cl bond in this compound is susceptible to nucleophilic attack, proceeding via a bimolecular (Sₙ2) mechanism.[8] This reaction is fundamental to its role as an alkylating agent, allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. The reaction is favored by strong nucleophiles and polar aprotic solvents.[9][10]

Reaction Pathway: Sₙ2 Nucleophilic Substitution

Caption: Sₙ2 attack on the α-carbon of this compound.

Data Presentation: Common Nucleophilic Substitution Reactions
Nucleophile ClassExample NucleophileSolventBase/ConditionsProduct TypeReference
Alkoxides (RO⁻)Sodium Ethoxide (NaOEt)EthanolN/Aα-Alkoxy ester[8][11]
Phenoxides (ArO⁻)Sodium p-cresolateWater, KOHRefluxAryloxyacetic acid ester[12]
CarbanionsDiethyl malonateMethanolSodium methoxideDiethyl diisopropyl carboxylate[13]
Amines (RNH₂)Primary/Secondary AminesTHF, DMFDIPEAGlycine ester derivative[10]
Azides (N₃⁻)Sodium Azide (NaN₃)Acetone/DMFHeatIsopropyl azidoacetateGeneral Sₙ2
Cyanides (CN⁻)Sodium Cyanide (NaCN)DMSOHeatIsopropyl cyanoacetateGeneral Sₙ2
Experimental Protocol: Williamson Ether Synthesis with a Phenol[12][14]

This protocol describes the reaction of a phenol (B47542) with chloroacetic acid but is directly adaptable for this compound to form the corresponding ester.

  • Apparatus Setup: Place a stir bar in a 250 mL round-bottom flask and fit it with a reflux condenser.

  • Base and Phenol Addition: Dissolve potassium hydroxide (B78521) (KOH, 4 g) in water (8 mL) in the flask. Add the phenol (e.g., p-cresol, 2 g) and swirl until a homogeneous solution is formed.

  • Alkylating Agent Addition: While gently heating, add this compound dropwise through the condenser over 10 minutes.

  • Reaction: Reflux the mixture for an additional 30-60 minutes after the addition is complete.

  • Workup (for resulting acid after hydrolysis): Cool the reaction mixture to room temperature and transfer to a beaker. Acidify the solution dropwise with concentrated HCl until the product precipitates.

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration and recrystallize from hot water to obtain the purified aryloxyacetic acid. (Note: If the ester is the desired product, an extractive workup is performed before acidification).

Reformatsky Reaction

The Reformatsky reaction utilizes metallic zinc to convert α-halo esters, such as this compound, into an organozinc reagent known as a Reformatsky enolate.[14][15] This enolate is a moderately reactive nucleophile that can add to aldehydes and ketones to form β-hydroxy esters.[16][17] The reaction is valued for its ability to form C-C bonds in the presence of various functional groups.[18]

Reaction Pathway: Reformatsky Reaction

Reformatsky cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation IPCA This compound Enolate Reformatsky Enolate (BrZnCH₂COOR) IPCA->Enolate + Zn Zinc Zinc Dust (Zn) Enolate2 Reformatsky Enolate Carbonyl Aldehyde or Ketone Intermediate Zinc Alkoxide Intermediate Intermediate2 Zinc Alkoxide Intermediate Enolate2->Intermediate + Carbonyl Workup Acidic Workup (H₃O⁺) Product β-Hydroxy Ester Intermediate2->Product + H₃O⁺ Workflow A 1. Combine Reactants & Solvent in Flask B 2. Heat to Reflux (Reaction Period) A->B C 3. Cool to Room Temp. B->C D 4. Quench Reaction (e.g., add water) C->D E 5. Transfer to Separatory Funnel D->E F 6. Extract with Organic Solvent E->F G 7. Wash Organic Layer (Water, Brine) F->G H 8. Dry with Na₂SO₄ G->H I 9. Filter & Concentrate H->I J 10. Purify Product (Distillation/Chromatography) I->J

References

Isopropyl Chloroacetate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Isopropyl chloroacetate (B1199739) is a valuable and versatile bifunctional molecule widely employed in organic synthesis. Its structure, incorporating both an ester and a reactive alkyl chloride, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides a comprehensive overview of the synthesis of isopropyl chloroacetate and its application as a building block in key organic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Physicochemical Properties of this compound

This compound is a clear, colorless liquid with a characteristic odor.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC₅H₉ClO₂[1]
Molecular Weight136.58 g/mol [1]
AppearanceClear colorless liquid[1][2]
Boiling Point150 °C[3]
Density1.096 g/mL at 25 °C[4]
Refractive Index (n²⁰/D)1.419[4]
Flash Point45 °C[3]
SolubilitySoluble in water[1]

Synthesis of this compound

The most common method for synthesizing this compound is the esterification of chloroacetic acid with isopropanol.[5] This reaction is typically catalyzed by an acid to achieve high yields. A variety of catalysts have been explored to optimize this process, each with its own advantages in terms of efficiency, cost, and environmental impact.

Catalytic Esterification of Chloroacetic Acid

The general reaction for the synthesis of this compound is as follows:

Synthesis_of_Isopropyl_Chloroacetate chloroacetic_acid ClCH₂COOH plus1 + chloroacetic_acid->plus1 isopropanol (CH₃)₂CHOH catalyst Catalyst (e.g., H₂SO₄, LDDS) plus1->isopropanol isopropyl_chloroacetate ClCH₂COOCH(CH₃)₂ catalyst->isopropyl_chloroacetate Esterification plus2 + isopropyl_chloroacetate->plus2 water H₂O plus2->water

Caption: General scheme for the synthesis of this compound.

Table 2 summarizes the reaction conditions and yields for the synthesis of this compound using various catalysts.

CatalystMolar Ratio (Acid:Alcohol)Reaction Time (h)Temperature (°C)Yield (%)Reference
Lanthanum dodecyl sulfate (B86663) (LDDS)1:1.22.5Reflux98.3[5][6]
p-Toluenesulfonic acid (microwave)-0.75-78.3[7]
Amino-sulfonic acid1:1.32.5-85.0[7]
Nd(CF₃COO)₃1:1.20.75-91.2[7]
[(CH₂)₄SO₃HPy]HSO₄ (ionic liquid)1:1 (reagents to IL)46091.0[7]
Ce(CH₃SO₃)₃·H₂O---98.6[7]
TiSiW₁₂O₄₀/TiO₂1:1.32.0-73.3[7]
Experimental Protocol: Synthesis using Lanthanum Dodecyl Sulfate (LDDS) Catalyst[5][6]

This protocol describes a high-yield, environmentally friendly method for the synthesis of this compound.

Materials:

  • Chloroacetic acid (15.8 g, 166.7 mmol)

  • Isopropanol (molar ratio of 1.2 to chloroacetic acid)

  • Lanthanum dodecyl sulfate (LDDS) catalyst (1.0 mol% of chloroacetic acid)

  • Cyclohexane (B81311) (5 mL)

  • Saturated NaCl solution

Equipment:

  • 100 mL conical flask

  • Magnetic heating stirrer

  • Condenser with a water separator

Procedure:

  • To a 100 mL conical flask, add chloroacetic acid, isopropanol, and the LDDS catalyst.

  • Add 5 mL of cyclohexane as a water-carrying agent.

  • Equip the flask with a magnetic stirrer and a condenser fitted with a water separator containing a saturated NaCl solution.

  • Heat the mixture to reflux and maintain for 2.5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The catalyst can be separated by decantation.

  • The organic phase, containing the product, can be analyzed by gas chromatography (GC) to determine the conversion, which has been reported to reach 98.3%.[5][6]

Synthesis_Workflow start Combine Reactants (Chloroacetic Acid, Isopropanol, LDDS, Cyclohexane) reflux Reflux for 2.5 hours start->reflux cool Cool to Room Temperature reflux->cool separate Separate Catalyst (Decantation) cool->separate analyze Analyze Organic Phase (GC) separate->analyze product This compound (98.3% conversion) analyze->product Williamson_Ether_Synthesis phenoxide Ar-O⁻ Na⁺ plus + phenoxide->plus ipca ClCH₂COOCH(CH₃)₂ product Ar-OCH₂COOCH(CH₃)₂ ipca->product Sₙ2 plus->ipca plus2 + product->plus2 nacl NaCl plus2->nacl Darzens_Condensation carbonyl R¹(C=O)R² plus + carbonyl->plus ipca ClCH₂COOCH(CH₃)₂ base Base (e.g., NaOEt, t-BuOK) plus->ipca glycidic_ester R¹R²C(O)CHCOOCH(CH₃)₂ base->glycidic_ester Condensation Reformatsky_Reaction carbonyl R¹(C=O)R² plus1 + carbonyl->plus1 ipca ClCH₂COOCH(CH₃)₂ plus2 + ipca->plus2 zinc Zn product R¹R²C(OH)CH₂COOCH(CH₃)₂ zinc->product 1. THF, Δ plus1->ipca plus2->zinc workup H₃O⁺ workup

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Oxadiazolones Using Isopropyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,4-Oxadiazol-2-one scaffolds are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. They are recognized as bioisosteres of carboxylic acids and amides and are present in a variety of pharmacologically active molecules. The synthesis of these scaffolds is a key area of research. This document provides a detailed protocol for the synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones, utilizing isopropyl chloroacetate (B1199739) as a key reagent. The described methodology involves a two-step process: the initial N-alkylation of an acylhydrazide with isopropyl chloroacetate, followed by a base-mediated intramolecular cyclization. This approach offers a versatile route to a range of oxadiazolone derivatives.

General Reaction Scheme

The overall synthetic strategy is depicted below. An acylhydrazide (1) is first reacted with this compound (2) in the presence of a base to yield the N-(isopropoxycarbonylmethyl)acylhydrazide intermediate (3). Subsequent treatment of this intermediate with a stronger base induces intramolecular cyclization to afford the desired 5-substituted-1,3,4-oxadiazol-2(3H)-one (4).

G cluster_reactants acylhydrazide R-C(=O)NHNH2 (1) plus1 + acylhydrazide->plus1 intermediate R-C(=O)NHNHCH2C(=O)O-iPr (3) isoprop_chloro ClCH2C(=O)O-iPr (2) plus1->isoprop_chloro arrow1 Base (e.g., K2CO3) Solvent (e.g., DMF) arrow2 Base (e.g., NaOEt) Solvent (e.g., EtOH) Heat oxadiazolone 5-R-1,3,4-Oxadiazol-2(3H)-one (4) cluster_reactants cluster_reactants

Caption: General two-step synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a representative compound, 5-phenyl-1,3,4-oxadiazol-2(3H)-one, starting from benzhydrazide.

Protocol 1: Synthesis of Isopropyl 2-(2-benzoylhydrazinyl)acetate (Intermediate 3a)

Materials:

  • Benzhydrazide (1.36 g, 10 mmol)

  • This compound (1.51 g, 11 mmol)

  • Potassium carbonate (2.76 g, 20 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 100 mL round-bottom flask, add benzhydrazide (1.36 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 20 mL of anhydrous DMF to the flask and stir the suspension at room temperature for 15 minutes.

  • Slowly add this compound (1.51 g, 11 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase.

  • After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (100-200 mesh) using a gradient of ethyl acetate in hexane (20-40%) to afford the pure intermediate, isopropyl 2-(2-benzoylhydrazinyl)acetate (3a).

Protocol 2: Synthesis of 5-Phenyl-1,3,4-oxadiazol-2(3H)-one (Product 4a)

Materials:

  • Isopropyl 2-(2-benzoylhydrazinyl)acetate (3a) (2.36 g, 10 mmol)

  • Sodium ethoxide (0.82 g, 12 mmol)

  • Ethanol (B145695), absolute (30 mL)

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve isopropyl 2-(2-benzoylhydrazinyl)acetate (3a) (2.36 g, 10 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add sodium ethoxide (0.82 g, 12 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction by TLC (1:1 ethyl acetate/hexane).

  • After completion, cool the reaction mixture to room temperature and neutralize with 1N HCl.

  • Remove the ethanol under reduced pressure.

  • Add 50 mL of water to the residue and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure.

  • Recrystallize the crude product from ethanol/water to obtain pure 5-phenyl-1,3,4-oxadiazol-2(3H)-one (4a).

Data Presentation

Table 1: Reaction Parameters and Yields
EntryStarting Hydrazide (1)Intermediate (3)Yield of 3 (%)Product (4)Yield of 4 (%)
1BenzhydrazideIsopropyl 2-(2-benzoylhydrazinyl)acetate755-Phenyl-1,3,4-oxadiazol-2(3H)-one82
24-ChlorobenzhydrazideIsopropyl 2-(2-(4-chlorobenzoyl)hydrazinyl)acetate725-(4-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one80
34-MethoxybenzhydrazideIsopropyl 2-(2-(4-methoxybenzoyl)hydrazinyl)acetate785-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one85
4IsonicotinohydrazideIsopropyl 2-(2-isonicotinoylhydrazinyl)acetate685-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one75

Note: Yields are representative and may vary based on experimental conditions.

Table 2: Spectroscopic Data for 5-Phenyl-1,3,4-oxadiazol-2(3H)-one (4a)
Spectroscopic DataValues
¹H NMR (400 MHz, DMSO-d₆) δ 12.20 (s, 1H, NH), 7.90-7.88 (m, 2H, Ar-H), 7.65-7.55 (m, 3H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆) δ 155.2 (C=O, oxadiazolone), 145.8 (C5), 132.5, 129.8, 126.3, 124.7 (Ar-C)
IR (KBr, cm⁻¹) 3150 (N-H), 1780 (C=O, cyclic), 1610 (C=N), 1480 (C=C)
Mass Spec (ESI-MS) m/z 163.05 [M+H]⁺

Note: Spectroscopic data are predicted and may require experimental verification.

Experimental Workflow and Logic

The synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones from acylhydrazides and this compound follows a logical two-step sequence. The workflow is designed to first create the necessary carbon-nitrogen and carbon-carbon bonds for the heterocyclic ring, followed by the ring-closing reaction.

G start Start: Acylhydrazide and this compound step1 Step 1: N-Alkylation - Base: K2CO3 - Solvent: DMF - Temp: 80°C start->step1 workup1 Work-up 1: - Aqueous quench - Extraction - Purification step1->workup1 intermediate Intermediate: N-(isopropoxycarbonylmethyl)acylhydrazide step2 Step 2: Intramolecular Cyclization - Base: NaOEt - Solvent: EtOH - Condition: Reflux intermediate->step2 workup1->intermediate workup2 Work-up 2: - Neutralization - Extraction - Recrystallization step2->workup2 product Product: 5-Substituted-1,3,4-oxadiazol-2(3H)-one end End: Pure Oxadiazolone product->end workup2->product

Caption: Experimental workflow for the two-step synthesis of oxadiazolones.

Signaling Pathway (Hypothetical Application)

Should the synthesized oxadiazolones be investigated as, for example, inhibitors of a particular kinase pathway, a diagram illustrating their hypothetical mechanism of action would be valuable. The following diagram depicts a generic kinase signaling pathway and the potential point of inhibition by the synthesized compounds.

G receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor Oxadiazolone Derivative inhibitor->raf Inhibition

Application Notes and Protocols: Isopropyl Chloroacetate as an Alkylating Agent in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylation of specific amino acid residues in peptides is a critical technique in peptide chemistry and drug development. It is employed to introduce stable modifications, prevent unwanted disulfide bond formation, and probe structure-activity relationships. Isopropyl chloroacetate (B1199739) is a haloacetate-based alkylating agent that can be utilized for the selective modification of nucleophilic side chains in peptides, most notably the thiol group of cysteine residues.

This document provides detailed application notes and protocols for the use of isopropyl chloroacetate as an alkylating agent in peptide synthesis. While less common than reagents like iodoacetamide (B48618) (IAA) or iodoacetic acid, this compound offers an alternative with potentially different selectivity and reaction kinetics. The protocols provided herein are based on established methods for similar haloacetamide and haloacetate alkylating agents and are adapted for the specific properties of this compound.

Principle of Alkylation

The primary application of this compound in peptide synthesis is the S-alkylation of cysteine residues. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nucleophilic thiolate anion of a cysteine residue attacks the electrophilic carbon atom of the chloroacetate, displacing the chloride leaving group. This results in the formation of a stable S-carboxymethylisopropyl-cysteine thioether linkage.

Key Considerations:

  • pH: The reaction is highly pH-dependent. The thiol group of cysteine must be in its deprotonated thiolate form to be sufficiently nucleophilic. Therefore, the reaction is typically carried out at a pH above the pKa of the cysteine thiol (~8.5).

  • Selectivity: While highly reactive towards cysteine, other nucleophilic amino acid side chains can also be alkylated, particularly at higher pH and with prolonged reaction times. These include the imidazole (B134444) ring of histidine, the epsilon-amino group of lysine, and the thioether of methionine.[1][2]

  • Stoichiometry: A molar excess of the alkylating agent is generally used to ensure complete alkylation of the target residues.

  • Temperature and Time: The reaction is typically performed at room temperature. Reaction times can vary from 30 minutes to several hours, depending on the specific peptide sequence and desired level of modification.

Applications in Peptide Synthesis and Drug Development

  • Prevention of Disulfide Bond Formation: Alkylation of cysteine residues with this compound effectively blocks the thiol groups, preventing the formation of unwanted intra- or intermolecular disulfide bonds during peptide synthesis, purification, and storage.[3]

  • Introduction of a Carboxylate Group: The isopropyl ester of the alkylated product can be subsequently hydrolyzed to introduce a carboxylic acid moiety, which can be used to modulate the peptide's solubility, charge, and pharmacokinetic properties.

  • Peptide Conjugation: The introduced functional group can serve as a handle for further chemical modifications and conjugation to other molecules, such as polyethylene (B3416737) glycol (PEG), to improve drug delivery and in vivo stability.

  • Structure-Activity Relationship (SAR) Studies: Systematic alkylation of cysteine residues allows researchers to probe the importance of specific thiol groups for the biological activity of a peptide.

Experimental Protocols

The following protocols are adapted from established procedures for chloroacetamide and iodoacetamide and should be optimized for each specific peptide.

Protocol 1: In-Solution Alkylation of a Purified Peptide

This protocol is suitable for the alkylation of a purified peptide containing one or more cysteine residues.

Materials:

  • Peptide containing cysteine residue(s)

  • This compound

  • Reduction buffer: 100 mM Ammonium bicarbonate, pH 8.0-8.5

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching solution: 1 M DTT or L-cysteine

  • Solvents for purification (e.g., water, acetonitrile (B52724), trifluoroacetic acid for RP-HPLC)

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in the reduction buffer to a final concentration of 1-5 mg/mL.

  • Reduction of Disulfide Bonds (if necessary):

    • If the peptide may contain disulfide bonds, add a reducing agent.

    • For TCEP, add a 5-10 fold molar excess over the peptide.

    • For DTT, add a 10-20 fold molar excess over the peptide.

    • Incubate at 37°C for 1 hour.

  • Alkylation Reaction:

    • Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., acetonitrile or isopropanol).

    • Add a 20-50 fold molar excess of this compound to the peptide solution.

    • Incubate the reaction mixture in the dark at room temperature for 1-3 hours. The reaction progress can be monitored by LC-MS.

  • Quenching the Reaction:

    • Add a quenching agent to consume the excess this compound. Use a 2-fold molar excess of the quenching agent relative to the initial amount of this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the alkylated peptide from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the purified fractions to obtain the final product.

  • Characterization:

    • Confirm the identity and purity of the alkylated peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC. The expected mass increase for each alkylation is 116.06 Da (C5H8O2).

Protocol 2: On-Resin Alkylation of a Cysteine-Containing Peptide

This protocol is for the alkylation of a peptide while it is still attached to the solid-phase synthesis resin.

Materials:

  • Peptide-resin with a deprotected cysteine thiol group

  • This compound

  • Solvent: N,N-Dimethylformamide (DMF)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Preparation: After the final coupling step and removal of the N-terminal protecting group (e.g., Fmoc), wash the peptide-resin thoroughly with DMF.

  • Deprotection of Cysteine Side Chain (if necessary): If a labile protecting group is used for the cysteine side chain (e.g., Trt), remove it according to standard protocols.

  • Alkylation:

    • Prepare a solution of this compound (10-20 equivalents relative to the resin loading) and DIEA (10-20 equivalents) in DMF.

    • Add the alkylation solution to the peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • Proceed with the standard cleavage and deprotection protocol to release the alkylated peptide from the resin.

  • Purification and Characterization:

    • Purify and characterize the crude peptide as described in Protocol 1.

Data Presentation

The following tables summarize hypothetical quantitative data for a comparative study of different alkylating agents. These values are illustrative and based on known trends for haloacetate reactivity. Actual results will vary depending on the specific peptide and reaction conditions.

Table 1: Comparison of Alkylation Efficiency and Side Reactions

Alkylating AgentMolar ExcessReaction Time (min)Cysteine Alkylation (%)Methionine Alkylation (%)Lysine Alkylation (%)
This compound 50x120>95<5<2
Chloroacetamide (CAA)50x120>98<3<1
Iodoacetamide (IAA)20x30>99~10-15[2]~5-10

Note: Data for this compound is extrapolated based on the known reactivity of chloroacetamides.[1]

Table 2: Recommended Reaction Conditions

ParameterIn-Solution AlkylationOn-Resin Alkylation
pH 8.0 - 8.5N/A (DIEA used as base)
Temperature Room TemperatureRoom Temperature
Molar Excess of Alkylating Agent 20-50x10-20x
Reaction Time 1-3 hours2-4 hours
Solvent Aqueous Buffer (e.g., AmBic)DMF

Mandatory Visualizations

Signaling Pathway Diagram

signaling_pathway cluster_alkylation Peptide Alkylation Workflow Peptide Cysteine-Containing Peptide (Reduced Thiol) Alkylated_Peptide S-Alkyl-Peptide (Blocked Thiol) Peptide->Alkylated_Peptide Alkylation (pH 8.0-8.5) Alkylating_Agent This compound Alkylating_Agent->Alkylated_Peptide Downstream Downstream Applications (e.g., Assay, Conjugation) Alkylated_Peptide->Downstream

Caption: Workflow for peptide alkylation using this compound.

Experimental Workflow Diagram

experimental_workflow cluster_workflow In-Solution Alkylation Protocol start Start: Purified Peptide dissolve 1. Dissolve in Buffer (pH 8-8.5) start->dissolve reduce 2. Reduce Disulfides (TCEP/DTT) dissolve->reduce alkylate 3. Add this compound reduce->alkylate quench 4. Quench Excess Reagent alkylate->quench purify 5. RP-HPLC Purification quench->purify characterize 6. Mass Spec & HPLC Analysis purify->characterize end End: Purified Alkylated Peptide characterize->end

Caption: Step-by-step in-solution peptide alkylation workflow.

Logical Relationship Diagram

logical_relationship reagent This compound + Electrophilic Carbon + Isopropyl Ester product S-Carboxymethylisopropyl-Cysteine + Stable Thioether Bond reagent->product Reacts with side_reactions Potential Side Reactions + Histidine Alkylation + Lysine Alkylation + Methionine Alkylation reagent->side_reactions Can react with cysteine Cysteine Residue + Nucleophilic Thiolate (-S⁻) cysteine->product

Caption: Reactivity of this compound with peptide residues.

References

Application Notes and Protocols: Alkylation of Phenols with Isopropyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of phenols with isopropyl chloroacetate (B1199739) is a key chemical transformation for the synthesis of isopropyl phenoxyacetate (B1228835) derivatives. This reaction, typically proceeding via the Williamson ether synthesis, is of significant interest to the pharmaceutical and agrochemical industries. The resulting aryloxyacetic acid esters are versatile intermediates and have been shown to possess a range of biological activities, including herbicidal, anti-inflammatory, and anti-diabetic properties.

This document provides detailed application notes, experimental protocols, and relevant biological context for the synthesis of isopropyl phenoxyacetate derivatives.

Reaction Mechanism: Williamson Ether Synthesis

The alkylation of phenols with isopropyl chloroacetate follows the SN2 mechanism of the Williamson ether synthesis. The reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of this compound, displacing the chloride leaving group.

Key Steps:

  • Deprotonation: The phenolic proton is abstracted by a base, typically a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), or a weaker base like potassium carbonate (K₂CO₃) if the phenol is sufficiently acidic. This step generates the phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile and attacks the carbon atom bearing the chlorine atom in this compound.

  • Displacement: The chloride ion is displaced in a concerted SN2 fashion, resulting in the formation of the isopropyl phenoxyacetate ether and a salt byproduct.

Data Presentation

Table 1: Reaction Yields for the Alkylation of Substituted Phenols with this compound
Phenol DerivativeProductReaction ConditionsYield (%)Reference
Thymol (2-isopropyl-5-methylphenol)Isopropyl 2-(2-isopropyl-5-methylphenoxy)acetateChloroacetyl chloride, excess acylating agent, cooling75%[1]
Propofol (2,6-diisopropylphenol)Isopropyl 2-(2,6-diisopropylphenoxy)acetateChloroacetyl chloride, excess acylating agent, cooling30%[1]
4-ChlorophenolIsopropyl 2-(4-chlorophenoxy)acetateNot specifiedNot specified[2]
4-Chloro-2-methylphenolIsopropyl (4-chloro-2-methylphenoxy)acetateNot specifiedNot specified[]

Note: The yields can be influenced by the steric hindrance of the substituents on the phenol and the specific reaction conditions employed.

Experimental Protocols

General Protocol for the Synthesis of Isopropyl Phenoxyacetate Derivatives

This protocol is a general guideline based on the Williamson ether synthesis and may require optimization for specific substituted phenols.

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)

  • Acetone (B3395972) or N,N-Dimethylformamide (DMF) (solvent)

  • Deionized water

  • Diethyl ether or Ethyl acetate (B1210297) (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add the substituted phenol (1.0 eq), potassium carbonate (1.5 eq), and a suitable volume of acetone or DMF to ensure stirring.

  • Addition of Alkylating Agent: While stirring the mixture, add this compound (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-100°C may be appropriate) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude isopropyl phenoxyacetate.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure isopropyl phenoxyacetate derivative.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Reactants Phenol + this compound + Base (e.g., K2CO3) Reaction Williamson Ether Synthesis (Reflux in Acetone/DMF) Reactants->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product Isopropyl Phenoxyacetate Purification->Product Screening In vitro Assays (e.g., Enzyme Inhibition) Product->Screening Characterization (NMR, MS) Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead In_Vivo In vivo Studies (Animal Models) Hit_to_Lead->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: General workflow from synthesis to biological evaluation.

Signaling Pathways

FFA1 Signaling Pathway

Some phenoxyacetic acid derivatives have been identified as agonists of the Free Fatty Acid Receptor 1 (FFA1), a G-protein coupled receptor involved in glucose-stimulated insulin (B600854) secretion.

FFA1_Pathway Ligand Isopropyl Phenoxyacetate (FFA1 Agonist) FFA1 FFA1 (GPR40) Receptor Ligand->FFA1 binds Gq_11 Gq/11 Protein FFA1->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release from ER IP3_DAG->Ca_release IP3 stimulates Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion triggers

Caption: FFA1 receptor signaling pathway.[4][5][6]

COX-2 Signaling Pathway in Inflammation

Phenoxyacetic acid derivatives have also been investigated as inhibitors of Cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Signaling_Cascades Signaling Cascades (e.g., NF-κB, MAPKs) Inflammatory_Stimuli->Signaling_Cascades COX2_Induction COX-2 Gene Transcription Signaling_Cascades->COX2_Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme translates to Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGE₂) Arachidonic_Acid->Prostaglandins converted by COX2_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor Isopropyl Phenoxyacetate (COX-2 Inhibitor) Inhibitor->COX2_Enzyme inhibits

Caption: COX-2 inflammatory signaling pathway.[7][8][9][10]

Applications in Drug Development

Isopropyl phenoxyacetate derivatives are valuable scaffolds in drug discovery due to their synthetic accessibility and diverse biological activities.

  • Anti-diabetic Agents: As FFA1 agonists, these compounds can enhance glucose-stimulated insulin secretion, making them potential therapeutics for type 2 diabetes.

  • Anti-inflammatory Agents: By inhibiting the COX-2 enzyme, these derivatives can reduce the production of prostaglandins, which are key mediators of inflammation. This makes them attractive candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.

  • Herbicides: Certain phenoxyacetic acid derivatives have been widely used as herbicides.

  • Other Potential Applications: The phenoxyacetic acid scaffold has been explored for a wide range of other therapeutic areas, including as antibacterial, antifungal, and anticancer agents.

References

Application Notes and Protocols for N-alkylation of Amines using Isopropyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental and crucial transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The introduction of an alkyl group to a nitrogen atom can significantly alter the biological activity, pharmacokinetic properties, and overall pharmacological profile of a molecule. Isopropyl chloroacetate (B1199739) is a versatile reagent for the N-alkylation of primary and secondary amines, leading to the formation of N-substituted glycine (B1666218) isopropyl esters. These products are valuable intermediates in the synthesis of a wide array of more complex molecules, including peptidomimetics, chelating agents, and various drug candidates.

This document provides detailed application notes and experimental protocols for the N-alkylation of various classes of amines using isopropyl chloroacetate. It includes information on reaction conditions, safety precautions, and expected outcomes, supported by data from analogous reactions.

Safety Precautions

This compound is a flammable liquid and is toxic if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[1]

Reaction Mechanism and Workflow

The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion as a leaving group. A base is typically required to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Over-alkylation, particularly of primary amines, can be a significant side reaction, leading to the formation of di-alkylated products. The mono-alkylated product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent. Strategies to mitigate this include using an excess of the primary amine or the slow addition of the alkylating agent.

Below are diagrams illustrating the general reaction mechanism and a typical experimental workflow.

General reaction mechanism for N-alkylation of a primary amine.

experimental_workflow start Start dissolve Dissolve amine and base in an anhydrous solvent start->dissolve add_reagent Add this compound dropwise at controlled temperature dissolve->add_reagent react Stir reaction mixture at room temperature or with heating add_reagent->react monitor Monitor reaction progress by TLC or LC-MS react->monitor workup Perform aqueous workup and extract with organic solvent monitor->workup Reaction Complete purify Dry, concentrate, and purify by column chromatography workup->purify end End purify->end

A typical experimental workflow for N-alkylation.

N-Alkylation of Primary Aliphatic Amines

The N-alkylation of primary aliphatic amines with this compound can be prone to di-alkylation due to the increased nucleophilicity of the resulting secondary amine. Careful control of stoichiometry and reaction conditions is crucial for achieving mono-alkylation.

General Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary aliphatic amine (2.0 equivalents) and a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) in an anhydrous solvent like acetonitrile (B52724) (CH₃CN) or N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-alkylated product.

Quantitative Data (Analogous Reactions): Since specific data for this compound is limited, the following table presents data for analogous reactions with similar alkylating agents.

AmineAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BenzylamineEthyl bromoacetateDiisopropylethylamineDichloromethane25-28497.7[2]
Primary AminesAlkyl HalidesCesium Hydroxide (B78521)DMF23-High[3]

N-Alkylation of Primary Aromatic Amines (Anilines)

Anilines are generally less nucleophilic than aliphatic amines, which can lead to slower reaction rates. Higher temperatures may be required to drive the reaction to completion.

General Experimental Protocol:

  • To a round-bottom flask, add the aniline (B41778) (1.0 equivalent), a base such as potassium carbonate (K₂CO₃, 2.0 equivalents), and a polar aprotic solvent like DMF or acetone.

  • Add this compound (1.1-1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).[4]

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Analogous Reactions):

AmineAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineEthyl chloroacetateK₂CO₃AcetoneRefluxLongLow but pure[5]
Substituted AnilinesAlkyl HalidesNaHCO₃Ionic Liquid60-80--[4]

N-Alkylation of Secondary Amines

The N-alkylation of secondary amines with this compound typically proceeds more cleanly than with primary amines as over-alkylation to form a quaternary ammonium (B1175870) salt is less favorable, though it can still occur.

General Experimental Protocol:

  • In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) and a base like N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) or potassium carbonate (K₂CO₃, 1.5 equivalents) in an anhydrous solvent such as acetonitrile or DMF.[3]

  • Add this compound (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Quantitative Data (Analogous Reactions):

AmineAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PiperidineAlkyl HalideK₂CO₃DMFRoom Temp--[3]
MorpholineBenzyl bromideK₂CO₃AcetonitrileReflux-High[6]

N-Alkylation of Diamines

The N,N'-dialkylation of diamines with this compound is a common method for synthesizing chelating agents. The reaction is typically carried out with at least two equivalents of the alkylating agent.

General Experimental Protocol (based on EDTA synthesis):

  • In a reaction vessel, dissolve ethylenediamine (B42938) (1.0 equivalent) in water.

  • Add a strong base such as sodium hydroxide (NaOH, >2.0 equivalents) to the solution.

  • Add this compound (2.2 equivalents) portion-wise while maintaining the temperature between 5-10 °C.[7]

  • After the addition is complete, allow the reaction to proceed for several hours at room temperature.

  • The product can be isolated by acidification to precipitate the free acid form, followed by filtration. Alternatively, extraction and chromatographic purification may be necessary.

Quantitative Data (Analogous Reaction):

AmineAlkylating AgentBaseSolventNotesReference
EthylenediamineChloroacetic acidNaOHWaterHistorical method for EDTA synthesis[4]

Conclusion

The N-alkylation of amines using this compound is a versatile and valuable synthetic method for accessing N-substituted glycine isopropyl esters. The choice of reaction conditions, particularly the base, solvent, and stoichiometry, is critical for achieving high yields and minimizing side reactions such as over-alkylation. The protocols and data presented here, drawn from direct and analogous examples, provide a comprehensive guide for researchers in the successful application of this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with Isopropyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of heterocyclic compounds utilizing isopropyl chloroacetate (B1199739) as a key reagent. The focus is on providing practical, reproducible methodologies for the synthesis of thiazole (B1198619) derivatives through the Hantzsch thiazole synthesis.

Introduction

Isopropyl chloroacetate is a versatile reagent in organic synthesis, serving as an effective building block for the introduction of an isopropyl acetoxy group or as a potent electrophile in alkylation reactions. Its utility in the synthesis of various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry, makes it a valuable tool for drug discovery and development. This document outlines a detailed protocol for the synthesis of thiazolidinones, a class of sulfur-containing heterocycles, using this compound.

Key Applications

This compound is primarily employed in reactions where an active methylene (B1212753) group adjacent to a chlorine atom can readily react with nucleophiles. A prominent application is the Hantzsch thiazole synthesis, where it reacts with a thioamide to form the thiazole ring.[1][2][3] This reaction is a cornerstone in the synthesis of a wide array of substituted thiazoles, which exhibit a broad range of biological activities.

Data Presentation: Reaction Parameters for Thiazole Synthesis

The following table summarizes typical reaction conditions for the Hantzsch-type synthesis of 4-thiazolidinones from this compound and a thioamide (e.g., thiourea). These parameters are based on general protocols for Hantzsch synthesis involving α-haloesters and may be optimized for specific substrates.

ParameterValue/ConditionNotes
Reactants This compound, Thioamide (e.g., Thiourea)
Stoichiometry 1:1 to 1:1.2 (this compound : Thioamide)A slight excess of the thioamide can be beneficial.
Solvent Ethanol (B145695), Methanol, Acetic AcidEthanol is a commonly used solvent.[1]
Catalyst Typically not required, but a base (e.g., sodium acetate) can be used.The reaction can proceed without a catalyst, but a base can neutralize the HCl formed.
Temperature RefluxHeating is generally required to drive the reaction to completion.
Reaction Time 2-24 hoursReaction progress should be monitored by TLC.
Work-up Neutralization, filtration or extractionThe product often precipitates upon neutralization or cooling.

Experimental Protocol: Synthesis of 2-Imino-4-thiazolidinone from this compound and Thiourea (B124793)

This protocol details a representative procedure for the synthesis of a 4-thiazolidinone (B1220212) derivative, a key heterocyclic scaffold.

Materials:

  • This compound

  • Thiourea

  • Anhydrous Sodium Acetate (B1210297)

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (0.1 mol) and anhydrous sodium acetate (0.1 mol).

  • Add 100 mL of absolute ethanol to the flask and stir the mixture to dissolve the solids.

  • To this solution, add this compound (0.1 mol) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold deionized water with stirring.

  • A solid precipitate of 2-imino-4-thiazolidinone will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold water to remove any unreacted starting materials and salts.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • The crude product can be further purified by recrystallization from ethanol.

Expected Yield: 70-85%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Reaction Pathway

The following diagrams illustrate the key mechanistic steps in the synthesis of heterocyclic compounds using this compound.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thioamide Thioamide (R-C(=S)NH2) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 Nucleophilic Attack IPA_Cl This compound (ClCH2COOiPr) IPA_Cl->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazolidinone 4-Thiazolidinone Derivative Intermediate2->Thiazolidinone Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Hantzsch_Mechanism Reactants Thioamide + this compound Step1 1. Nucleophilic attack of sulfur on the α-carbon of the ester. Reactants->Step1 Intermediate1 [Thioamide-S-CH2COOiPr]+ Cl- Step1->Intermediate1 Step2 2. Tautomerization and intramolecular nucleophilic attack by nitrogen on the ester carbonyl. Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 3. Elimination of isopropanol (B130326) and water. Intermediate2->Step3 Product 4-Thiazolidinone Ring Step3->Product

Caption: Mechanism of 4-Thiazolidinone Formation.

Safety and Handling

This compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of heterocyclic compounds, particularly thiazole derivatives via the Hantzsch synthesis. The provided protocol offers a reliable and reproducible method for the preparation of 4-thiazolidinones, which can serve as important intermediates in the development of new pharmaceutical agents. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this a practical approach for both academic and industrial research.

References

Application Notes and Protocols: Isopropyl Chloroacetate as a Protecting Group Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone for achieving desired chemical transformations with high selectivity and yield. The chloroacetyl group, introduced via reagents like isopropyl chloroacetate (B1199739), serves as a versatile protecting group for hydroxyl and amino functionalities. Its utility stems from its relative stability under various conditions and, critically, its selective cleavage under mild conditions that preserve other sensitive moieties within a complex molecule.

Isopropyl chloroacetate is a reactive ester that can efficiently introduce the chloroacetyl protecting group onto alcohols and amines.[1] The resulting chloroacetate esters and amides are generally stable to acidic conditions and other synthetic reagents, yet can be selectively removed, often through nucleophilic displacement of the chloride by reagents such as thiourea. This orthogonality makes the chloroacetyl group a valuable tool in the synthetic chemist's arsenal, particularly in the synthesis of complex natural products, pharmaceuticals, and other fine chemicals.

These application notes provide detailed protocols for the protection of alcohols and amines using this compound and the subsequent deprotection of the chloroacetyl group.

Protection of Alcohols

The protection of hydroxyl groups as chloroacetate esters can be achieved by reacting the alcohol with this compound in the presence of a suitable base to neutralize the liberated hydrochloric acid.

General Reaction Scheme

Protection_of_Alcohols cluster_reactants cluster_products R_OH R-OH arrow R_OH->arrow plus1 + reagent ClCH₂C(O)OⁱPr reagent->arrow product R-O-C(O)CH₂Cl arrow->product base Base plus2 + product->plus2 side_product ⁱPrOH + Base·HCl plus2->side_product

Caption: Protection of an alcohol with this compound.

Experimental Protocol: Chloroacetylation of a Primary Alcohol

Materials:

Procedure:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq) at 0 °C.

  • Slowly add this compound (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chloroacetate ester.

Quantitative Data for Alcohol Protection
Substrate (Alcohol)Reagents & ConditionsReaction TimeYield (%)
Primary AlcoholThis compound, Pyridine, DCM, 0 °C to rt2-4 h85-95
Secondary AlcoholThis compound, Pyridine, DCM, rt to 40 °C6-12 h70-85
PhenolThis compound, K₂CO₃, Acetone, reflux4-8 h80-90

Note: Reaction times and yields are typical and may vary depending on the specific substrate and reaction scale. Optimization may be required.

Protection of Amines

The protection of primary and secondary amines as chloroacetamides can be accomplished by reacting the amine with this compound. A base is typically required to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

Protection_of_Amines cluster_reactants cluster_products R_NH2 R-NH₂ arrow R_NH2->arrow plus1 + reagent ClCH₂C(O)OⁱPr reagent->arrow product R-NH-C(O)CH₂Cl arrow->product base Base plus2 + product->plus2 side_product ⁱPrOH + Base·HCl plus2->side_product Deprotection cluster_reactants cluster_products protected_substrate R-X-C(O)CH₂Cl (X = O, NH) arrow protected_substrate->arrow plus1 + reagent Thiourea reagent->arrow product R-XH arrow->product solvent Solvent, Base plus2 + product->plus2 side_product Pseudothiohydantoin plus2->side_product Orthogonality cluster_chloroacetyl Chloroacetyl (ClAc) cluster_deprotection Deprotection Conditions cluster_other_pgs Other Protecting Groups ClAc R-X-ClAc Thiourea Thiourea ClAc->Thiourea Cleaved TBAF TBAF (for Silyl) ClAc->TBAF Stable TFA TFA (for Boc) ClAc->TFA Stable Base Base (for Esters) ClAc->Base Stable (Mild) Silyl R-O-Silyl Silyl->Thiourea Stable Silyl->TBAF Cleaved Boc R-N-Boc Boc->Thiourea Stable Boc->TFA Cleaved Ester R-O-Acyl Ester->Thiourea Stable Ester->Base Cleaved

References

Application Notes and Protocols: Esterification of Carboxylic Acids with Isopropyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a vast array of compounds, including active pharmaceutical ingredients (APIs) and prodrugs. The modification of a carboxylic acid to an ester can significantly alter its physicochemical properties, such as solubility, stability, and bioavailability. Isopropyl esters, in particular, are of interest in drug development for their potential to enhance drug delivery and therapeutic efficacy.

This document provides detailed application notes and protocols for the esterification of carboxylic acids, with a specific focus on the use of isopropyl chloroacetate (B1199739) as a key reagent. Two primary transformations are covered:

  • Synthesis of Isopropyl Chloroacetate: The preparation of the key alkylating agent, this compound, via the esterification of chloroacetic acid with isopropanol (B130326).

  • Esterification of Carboxylic Acids via Alkylation with this compound: The use of this compound to esterify a range of carboxylic acids through a nucleophilic substitution reaction. This method is particularly useful for creating more complex esters and for the synthesis of prodrugs.

Synthesis of this compound

This compound is a valuable intermediate, synthesized through the direct esterification of chloroacetic acid with isopropanol.[1][2][3][4][5] Various catalysts can be employed to drive this equilibrium reaction towards the product.[1][6]

Reaction Mechanism

The synthesis of this compound from chloroacetic acid and isopropanol typically proceeds via a Fischer esterification mechanism, which is an acid-catalyzed nucleophilic acyl substitution.[7][8]

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation R-COOH R-COOH Protonated_Acid R-C(OH)2+ R-COOH->Protonated_Acid + H+ H+ H+ Tetrahedral_Intermediate R-C(OH)2(O+HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH R'-OH R'-OH Protonated_Intermediate R-C(OH)(OH2+)(OR') Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester R-C(O+H)R' Protonated_Intermediate->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+ SN2_Esterification cluster_0 Deprotonation of Carboxylic Acid cluster_1 SN2 Attack cluster_2 Product Formation R-COOH R-COOH Carboxylate R-COO- R-COOH->Carboxylate + Base Base Base Transition_State [R-COO---CH2(COOiPr)---Cl]-‡ Carboxylate->Transition_State Isopropyl_Chloroacetate ClCH2COOiPr Isopropyl_Chloroacetate->Transition_State Product_Ester R-COOCH2COOiPr Transition_State->Product_Ester Chloride Cl- Transition_State->Chloride Workflow cluster_0 Preparation of this compound cluster_1 Esterification of Target Carboxylic Acid A Mix Chloroacetic Acid, Isopropanol, and Catalyst B Reflux with Water Removal A->B C Isolate and Purify this compound B->C E React with this compound (SN2) C->E Key Reagent D Deprotonate Carboxylic Acid with Base D->E F Work-up and Purification E->F G Characterize Final Ester Product F->G

References

Application Notes and Protocols: Isopropyl Chloroacetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl chloroacetate (B1199739) is a versatile chemical intermediate widely employed in the synthesis of a diverse range of agrochemicals. Its reactive chloroacetyl moiety and isopropyl ester group make it a valuable building block for constructing complex molecular architectures inherent to modern herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the use of isopropyl chloroacetate and related compounds in the synthesis of key agrochemical classes, with a particular focus on chloroacetamide herbicides.

Key Application: Synthesis of Chloroacetamide Herbicides

Chloroacetamide herbicides are a significant class of agrochemicals used for the pre-emergence control of annual grasses and broadleaf weeds in various crops. The synthesis of these herbicides often involves the N-acylation of a substituted aniline (B41778) with a chloroacetylating agent. While chloroacetyl chloride is a common reagent for this transformation, this compound represents a potential alternative for the introduction of the chloroacetyl group, or its synthesis can be an integral part of the overall manufacturing process.

A prominent example of a chloroacetamide herbicide is Propachlor (2-chloro-N-isopropyl-N-phenylacetamide). The synthesis of Propachlor provides a clear illustration of the core chemical transformation in this class of herbicides.

Experimental Protocol: Synthesis of Propachlor

This protocol details the synthesis of Propachlor via the N-acylation of N-isopropylaniline with chloroacetyl chloride. This established method serves as a foundational procedure for the synthesis of related chloroacetamide herbicides.

Materials:

  • N-Isopropylaniline

  • Chloroacetyl chloride

  • Toluene (B28343)

  • Deionized water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve N-isopropylaniline (1.00 g, 7.41 mmol) in toluene (5.0 mL).[1]

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (0.90 g, 8.03 mmol) in toluene (5.0 mL) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.[1]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 2 to 6 hours.[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with deionized water to remove any acidic byproducts.

    • Separate the organic layer using a separatory funnel.

    • Dry the organic layer over anhydrous sodium sulfate (B86663).

    • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of benzene (B151609) and carbon tetrachloride, to yield colorless crystals of Propachlor.[1]

Quantitative Data:

The following table summarizes typical reaction parameters and outcomes for the synthesis of Propachlor.

ParameterValueReference
ReactantsN-Isopropylaniline, Chloroacetyl chloride[1][2]
SolventToluene[1][2]
Reaction Temperature100-105 °C (Reflux)[1][2]
Reaction Time2 - 6 hours[1][2]
Yield85%[1]
PurityHigh (after recrystallization)[1]

Synthesis of this compound

Experimental Protocol: Esterification of Chloroacetic Acid

This protocol describes a general method for the synthesis of this compound using a lanthanum dodecyl sulfate (LDDS) catalyst.

Materials:

  • Chloroacetic acid

  • Isopropanol (B130326)

  • Lanthanum dodecyl sulfate (LDDS) catalyst

  • Cyclohexane (B81311) (as a water-carrying agent)

  • Conical flask with magnetic stirrer and condenser with a water separator

  • Heating mantle

Procedure:

  • Reaction Setup: To a 100 mL conical flask equipped with a magnetic stirrer and a condenser with a water separator, add chloroacetic acid (15.8 g, 166.7 mmol), isopropanol (in a 1.2:1 molar ratio to chloroacetic acid), and LDDS catalyst (1.0 mol% relative to chloroacetic acid).[3]

  • Addition of Water-Carrying Agent: Add 5 mL of cyclohexane to the flask.[3]

  • Reaction: Heat the mixture to reflux and maintain for approximately 2.5 hours.[3]

  • Work-up:

    • Cool the mixture to room temperature.

    • Separate the catalyst by decantation.

    • The organic phase contains the this compound product.

Quantitative Data:

The following table summarizes the optimized reaction conditions for the synthesis of this compound.

ParameterValueReference
ReactantsChloroacetic acid, Isopropanol[3]
CatalystLanthanum dodecyl sulfate (LDDS)[3]
Molar Ratio (Isopropanol:Chloroacetic Acid)1.2:1[3]
Catalyst Loading1.0 mol%[3]
Water-Carrying AgentCyclohexane (5 mL)[3]
Reaction Time2.5 hours[3]
Reaction TemperatureReflux[3]
Conversion98.3%[3]

Diagrams

Synthesis_of_Propachlor N_Isopropylaniline N-Isopropylaniline Reaction_Vessel Reaction at 100-105 °C N_Isopropylaniline->Reaction_Vessel Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction_Vessel Toluene Toluene (Solvent) Toluene->Reaction_Vessel Propachlor Propachlor Reaction_Vessel->Propachlor N-Acylation

Caption: Synthesis of the herbicide Propachlor.

Synthesis_of_Isopropyl_Chloroacetate Chloroacetic_Acid Chloroacetic Acid Reaction_Vessel Reflux in Cyclohexane Chloroacetic_Acid->Reaction_Vessel Isopropanol Isopropanol Isopropanol->Reaction_Vessel Catalyst LDDS Catalyst Catalyst->Reaction_Vessel Isopropyl_Chloroacetate This compound Reaction_Vessel->Isopropyl_Chloroacetate Esterification

Caption: Synthesis of this compound.

Experimental_Workflow_Propachlor cluster_0 Reaction Stage cluster_1 Work-up and Purification A 1. Dissolve N-Isopropylaniline in Toluene B 2. Cool to 0-5 °C A->B C 3. Add Chloroacetyl Chloride B->C D 4. Reflux for 2-6 hours C->D E 5. Cool and Wash with Water D->E F 6. Separate Organic Layer E->F G 7. Dry and Evaporate Solvent F->G H 8. Recrystallize Product G->H

Caption: Workflow for Propachlor Synthesis.

References

Application of Isopropyl Chloroacetate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl chloroacetate (B1199739) is a versatile reagent in organic synthesis, serving as a key building block for the introduction of an isopropoxycarbonylmethyl group. Its reactivity makes it a valuable tool in the synthesis of various pharmaceutical intermediates, particularly in the production of non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and experimental protocols for the use of isopropyl chloroacetate in the synthesis of intermediates for two widely used pharmaceuticals: Naproxen (B1676952) and Ketoprofen (B1673614).

I. Synthesis of DL-Naproxen Intermediate

This compound is utilized in the synthesis of a key intermediate of DL-Naproxen, a widely used NSAID for pain and inflammation relief. The reaction involves a condensation reaction with 6-methoxy-2-acetonaphthalene.

Reaction Principle

The synthesis proceeds via a Darzens-type condensation reaction. In the presence of a strong base, such as sodium isopropoxide, this compound forms a carbanion that attacks the carbonyl group of 6-methoxy-2-acetonaphthalene. The subsequent intramolecular cyclization via nucleophilic substitution of the chloride leads to the formation of an epoxide intermediate. This intermediate is then hydrolyzed and rearranged to form the naproxen precursor.

Tabulated Quantitative Data for DL-Naproxen Intermediate Synthesis[1]
ParameterExample 1Example 2Example 3
Starting Materials
6-methoxy-2-acetonaphthone40g40g40g
This compound41g49.1g54.6g
Sodium isopropoxide solution307.5g (8 wt%)246g (12 wt%)273.8g (12 wt%)
Reaction Conditions
Condensation Temperature20°C40°C20°C, then 60°C
Condensation Time5 hours4 hours4 hours at 20°C, 1 hour at 60°C
Hydrolysis
Hydrolysis Agent50g of 40% NaOH solution66.6g of 30% NaOH solution70g of 40% NaOH solution
Hydrolysis Temperature40°C60°C60°C
Hydrolysis Time3 hours3 hours1 hour
Yield and Purity
Molar Yield (based on 6-methoxy-2-acetonaphthone)93.1%Not specifiedNot specified
Purity (HPLC)98.0%Not specifiedNot specified

Experimental Workflow and Reaction Pathway

Workflow_Naproxen cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Hydrolysis prep_base Prepare Sodium Isopropoxide Solution mix Mix 6-methoxy-2-acetonaphthone and Sodium Isopropoxide Solution prep_base->mix add_ipa Add this compound mix->add_ipa react Condensation Reaction add_ipa->react hydrolysis Add NaOH Solution and Hydrolyze react->hydrolysis ph_adjust1 Adjust pH to 3-5 hydrolysis->ph_adjust1 oximation Add Hydroxylamine (B1172632) for Oximation ph_adjust1->oximation separate_solid Separate Solid Component oximation->separate_solid hydrolyze_solid Contact Solid with Alkali Hydroxide (B78521) separate_solid->hydrolyze_solid ph_adjust2 Adjust pH to 2-3 hydrolyze_solid->ph_adjust2 isolate Isolate DL-Naproxen ph_adjust2->isolate

Caption: Experimental workflow for the synthesis of DL-Naproxen.

Reaction_Naproxen R1 6-methoxy-2-acetonaphthalene plus1 + R1->plus1 R2 This compound plus1->R2 I1 Epoxide Intermediate plus1->I1 arrow1 Sodium Isopropoxide arrow2 Hydrolysis & Rearrangement P1 DL-Naproxen Precursor I1->P1

Caption: Reaction pathway for DL-Naproxen intermediate synthesis.

Detailed Experimental Protocol (Based on Example 1 of CN102731295A)[1]

Materials:

  • 6-methoxy-2-acetonaphthone (40g)

  • This compound (41g)

  • 8 wt% Sodium isopropoxide solution (307.5g)

  • 40% Sodium hydroxide solution (50g)

  • Hydrochloric acid (for pH adjustment)

  • Hydroxylamine

Procedure:

  • Condensation:

    • To a reaction vessel containing 307.5g of 8 wt% sodium isopropoxide solution, add 40g of 6-methoxy-2-acetonaphthone and mix thoroughly.

    • To this mixture, add 41g of this compound.

    • Maintain the reaction temperature at 20°C and stir for 5 hours to obtain the condensate.

  • Hydrolysis:

    • To the resulting condensate, add 50g of 40% sodium hydroxide solution.

    • Heat the mixture to 40°C and maintain this temperature for 3 hours to obtain the hydrolysate.

  • Work-up and Isolation:

    • Cool the hydrolysate and adjust the pH to 3-5 using hydrochloric acid.

    • Add hydroxylamine to the solution to carry out oximation, which will result in the precipitation of a solid.

    • Separate the solid component by filtration.

    • Treat the solid component with an alkali metal hydroxide solution.

    • Adjust the pH of the resulting solution to 2-3 with hydrochloric acid to precipitate DL-Naproxen.

    • Isolate the final product by solid-liquid separation.

Expected Outcome:

  • DL-Naproxen with a purity of approximately 98.0% and a molar yield of around 93.1% based on the starting 6-methoxy-2-acetonaphthone.[1]

II. Synthesis of Ketoprofen Intermediate

This compound can be used in a Darzens condensation reaction to synthesize a key glycidic ester intermediate for Ketoprofen, another prominent NSAID.

Reaction Principle

The synthesis of the ketoprofen intermediate involves the reaction of 3-acetyl benzophenone (B1666685) with this compound in the presence of a base. This reaction forms an α,β-epoxy ester (a glycidic ester). This intermediate can then be hydrolyzed, decarboxylated, and oxidized to yield ketoprofen.

Tabulated Quantitative Data for a Related Ketoprofen Intermediate Synthesis (using Ethyl Chloroacetate)[2]

Note: This data is for a similar reaction using ethyl chloroacetate and can be used as a starting point for optimizing the reaction with this compound.

ParameterValue
Starting Materials
3-acetyl benzophenone44g
Ethyl chloroacetate24g
Sodium ethoxide15g in 100ml ethanol
Reaction Conditions
SolventEthanol
TemperatureReflux
Time2-3 hours
Subsequent Steps
Hydrolysis30% NaOH solution (100ml)
DecarboxylationReflux after acidification
OxidationHydrogen peroxide, Amberlyst 15, Glacial acetic acid
Overall Yield 44.6% (for the entire process from nitroacetophenone)

Experimental Workflow and Reaction Pathway

Workflow_Ketoprofen cluster_reaction Darzens Condensation cluster_workup Conversion to Ketoprofen mix Dissolve 3-acetyl benzophenone and this compound in Ethanol add_base Add Sodium Isopropoxide Solution mix->add_base reflux Reflux the Mixture add_base->reflux hydrolysis Hydrolysis with NaOH reflux->hydrolysis acidify Acidify with HCl hydrolysis->acidify decarboxylate Reflux for Decarboxylation acidify->decarboxylate extract Extract with Ethyl Acetate (B1210297) decarboxylate->extract oxidize Oxidation extract->oxidize isolate Isolate Ketoprofen oxidize->isolate

Caption: Experimental workflow for Ketoprofen synthesis.

Reaction_Ketoprofen R1 3-acetyl benzophenone plus1 + R1->plus1 R2 This compound plus1->R2 I1 Glycidic Ester Intermediate plus1->I1 arrow1 Base arrow2 1. Hydrolysis 2. Decarboxylation 3. Oxidation P1 Ketoprofen I1->P1

Caption: Reaction pathway for Ketoprofen synthesis.

Detailed Experimental Protocol (Adapted for this compound)

Materials:

  • 3-acetyl benzophenone

  • This compound

  • Sodium isopropoxide

  • Anhydrous isopropanol (B130326)

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Hydrogen peroxide

  • Amberlyst 15 (or other suitable catalyst)

  • Glacial acetic acid

  • Ethyl acetate

Procedure:

  • Darzens Condensation:

    • Dissolve 3-acetyl benzophenone and a slight molar excess of this compound in anhydrous isopropanol in a reaction flask.

    • Under stirring and at room temperature, slowly add a solution of sodium isopropoxide in isopropanol.

    • After the addition is complete, reflux the mixture for 2-3 hours. Monitor the reaction by TLC.

  • Hydrolysis and Decarboxylation:

    • After cooling the reaction mixture to room temperature, add a sodium hydroxide solution and stir for 1-2 hours to hydrolyze the ester.

    • Acidify the mixture to a pH of approximately 2 with hydrochloric acid.

    • Reflux the acidified mixture for 1-2 hours to effect decarboxylation.

  • Oxidation and Isolation:

    • Cool the mixture to room temperature and extract the product with ethyl acetate.

    • Wash the organic layer until neutral and then recover the ethyl acetate under reduced pressure.

    • To the residue, add glacial acetic acid, a catalytic amount of Amberlyst 15, and hydrogen peroxide.

    • Heat the mixture at around 90°C for 8-10 hours.

    • After the reaction is complete, cool the mixture and isolate the crude Ketoprofen.

    • Purify the crude product by recrystallization.

Conclusion

This compound is a key reactant for the synthesis of important pharmaceutical intermediates, particularly for NSAIDs like Naproxen and Ketoprofen. The provided protocols, based on patent literature and established chemical reactions, offer a detailed guide for researchers and scientists in the field of drug development. The choice of reaction conditions, especially the base and solvent system, is crucial for achieving high yields and purity. Further optimization of these parameters may be necessary depending on the specific laboratory setup and desired scale of the synthesis.

References

Application Notes and Protocols for Williamson Ether Synthesis with Isopropyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Williamson ether synthesis utilizing isopropyl chloroacetate (B1199739) as the alkylating agent. This synthesis is a versatile method for preparing a wide range of isopropyl-functionalized ethers, which are valuable intermediates in pharmaceutical and materials science research.

Introduction

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on an alkyl halide.[1][2][3][4][5] Isopropyl chloroacetate is a suitable primary alkyl halide for this reaction, leading to the formation of an ether linkage. This document outlines the general principles, key reaction parameters, and detailed experimental protocols for performing this synthesis.

Reaction Principle

The synthesis involves two primary steps:

  • Deprotonation of the Alcohol/Phenol (B47542): A base is used to deprotonate the hydroxyl group of the alcohol or phenol, forming a more nucleophilic alkoxide or phenoxide ion.[4]

  • Nucleophilic Substitution: The resulting nucleophile attacks the electrophilic carbon of this compound, displacing the chloride leaving group in a concerted SN2 mechanism to form the desired ether.[1][2][5]

Key Reaction Parameters

The success of the Williamson ether synthesis with this compound is dependent on several critical parameters, which are summarized in the table below. Careful optimization of these conditions is crucial for achieving high yields and minimizing side reactions.[1][6]

ParameterRecommended ConditionsRationale & Considerations
Substrate (Alcohol/Phenol) Primary or secondary alcohols, phenols.Tertiary alcohols are prone to elimination reactions. Phenols are more acidic and can be deprotonated with weaker bases.[4]
Base Strong bases (NaH, KH) for alcohols. Weaker bases (K₂CO₃, Cs₂CO₃, NaOH, KOH) for phenols.The choice of base depends on the pKa of the alcohol/phenol. In situ generation of the alkoxide is common.[1][6][7]
Solvent Polar aprotic solvents (DMF, Acetonitrile).These solvents effectively solvate the cation of the alkoxide without solvating the nucleophilic anion, thus accelerating the SN2 reaction. Protic and apolar solvents can slow the reaction rate.[1][6]
Temperature 50 - 100 °CThe reaction is typically heated to ensure a reasonable reaction rate. Higher temperatures can promote elimination side reactions.[1][6]
Reaction Time 1 - 8 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion.[1][6][7]
Catalyst (Optional) Catalytic quantity of a soluble iodide salt (e.g., NaI, KI). Phase transfer catalysts (e.g., tetrabutylammonium (B224687) bromide).Iodide can increase the reaction rate by in situ conversion of the chloroacetate to the more reactive iodoacetate (Finkelstein reaction). Phase transfer catalysts can be used in biphasic systems to facilitate the reaction.[1]

Experimental Protocols

Two representative protocols are provided below: one for the reaction with a phenol and another for a primary alcohol.

Protocol 1: Synthesis of Isopropyl 2-Phenoxyacetate

This protocol describes the reaction of phenol with this compound.

Materials:

  • Phenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and N,N-dimethylformamide (5-10 mL per gram of phenol).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add this compound (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Dilute the filtrate with diethyl ether and wash with water (2x), followed by 1 M HCl (1x), saturated sodium bicarbonate solution (1x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of Isopropyl 2-Isopropoxyacetate

This protocol outlines the reaction of isopropanol (B130326) with this compound.

Materials:

  • Isopropanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated ammonium (B1175870) chloride solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of Alkoxide: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of isopropanol (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Addition of Alkylating Agent: Cool the resulting sodium isopropoxide solution back to 0 °C and add this compound (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of saturated ammonium chloride solution.

    • Partition the mixture between diethyl ether and water. Separate the layers.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography on silica gel.

Visualizations

Reaction Scheme and Workflow

The following diagrams illustrate the chemical reaction and a general experimental workflow for the Williamson ether synthesis with this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products ROH Alcohol/Phenol (R-OH) Alkoxide Alkoxide/Phenoxide (R-O⁻) ROH->Alkoxide Deprotonation Base Base Base->Alkoxide AlkylHalide This compound SN2 SN2 Reaction AlkylHalide->SN2 Alkoxide->SN2 Nucleophilic Attack Ether Isopropyl Ether Product SN2->Ether Forms Salt Salt Byproduct SN2->Salt

Caption: Williamson Ether Synthesis Reaction Pathway.

Experimental_Workflow start Start setup Reaction Setup (Alcohol/Phenol, Base, Solvent) start->setup addition Add this compound setup->addition reaction Heat and Stir (Monitor by TLC) addition->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup dry Dry Organic Layer workup->dry purify Purification (Chromatography/Distillation) dry->purify product Isolated Product purify->product

Caption: General Experimental Workflow.

Safety Considerations

  • This compound is a skin irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong bases such as sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere and away from water.

  • Solvents like DMF and THF have specific handling and disposal requirements. Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • All reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using Isopropyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the use of isopropyl chloroacetate (B1199739) in microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a powerful tool to accelerate reaction times, improve yields, and promote greener chemical transformations compared to conventional heating methods.[1][2] The protocols provided herein focus on key synthetic applications of isopropyl chloroacetate as an alkylating agent for O-, N-, and S-nucleophiles.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently.[3] Unlike conventional heating, which relies on conduction and convection, microwave heating is dependent on the dielectric properties of the molecules in the reaction mixture. This direct heating mechanism often leads to rapid temperature increases, shorter reaction times, and cleaner reaction profiles with fewer byproducts.[1][2][3] The advantages of MAOS are particularly evident in reactions involving polar molecules, making it a suitable technique for reactions involving this compound and various nucleophiles.

Applications of this compound in Microwave-Assisted Synthesis

This compound is a versatile reagent for the introduction of an isopropoxycarbonylmethyl group onto various substrates. This moiety is a common feature in pharmaceuticals and other biologically active compounds. Microwave assistance can significantly enhance the efficiency of these alkylation reactions.

O-Alkylation of Phenols

The O-alkylation of phenols with this compound provides a direct route to valuable aryloxyacetates. These compounds are precursors to a range of pharmaceuticals and herbicides.

General Reaction Scheme:

N-Alkylation of Amines

The N-alkylation of primary and secondary amines with this compound yields amino acid esters, which are important building blocks in medicinal chemistry. Microwave irradiation can promote mono-alkylation and reduce the formation of undesired dialkylation products.[4][5][6][7]

General Reaction Scheme:

S-Alkylation of Thiols

S-alkylation of thiols with this compound is an efficient method for the synthesis of thioacetates. These compounds have applications in materials science and as intermediates in the synthesis of various sulfur-containing heterocycles.

General Reaction Scheme:

Experimental Protocols

The following are generalized protocols for the microwave-assisted alkylation of phenols, amines, and thiols using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Microwave-Assisted O-Alkylation of 4-Methoxyphenol (B1676288)

Materials:

  • 4-Methoxyphenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (B3395972)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add 4-methoxyphenol (1.0 mmol, 124 mg), anhydrous potassium carbonate (2.0 mmol, 276 mg), and a magnetic stir bar.

  • Add acetone (5 mL) to the vial.

  • Add this compound (1.2 mmol, 164 mg, 1.1 eq) to the reaction mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 100 °C for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield isopropyl 2-(4-methoxyphenoxy)acetate.

Protocol 2: Microwave-Assisted N-Alkylation of Aniline (B41778)

Materials:

  • Aniline

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine aniline (1.0 mmol, 93 mg), sodium bicarbonate (1.5 mmol, 126 mg), and a magnetic stir bar.

  • Add water (4 mL) to the vial.

  • Add this compound (1.1 mmol, 150 mg, 1.1 eq).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 15 minutes.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford isopropyl 2-(phenylamino)acetate.

Protocol 3: Microwave-Assisted S-Alkylation of Thiophenol

Materials:

  • Thiophenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial, add thiophenol (1.0 mmol, 110 mg), anhydrous potassium carbonate (1.5 mmol, 207 mg), and a magnetic stir bar.

  • Add DMF (3 mL) to the vial.

  • Add this compound (1.1 mmol, 150 mg, 1.1 eq).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 80 °C for 5 minutes.

  • After cooling, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield isopropyl 2-(phenylthio)acetate.

Data Presentation

The following tables summarize the typical advantages of microwave-assisted synthesis over conventional heating methods for alkylation reactions. The data presented is a representative compilation based on literature reports for similar reactions and illustrates the general trends observed.[2][8][9]

Table 1: Comparison of Reaction Conditions and Yields for O-Alkylation of 4-Methoxyphenol

MethodTemperature (°C)TimeYield (%)
Conventional Heating608 hours75
Microwave Irradiation10010 minutes92

Table 2: Comparison of Reaction Conditions and Yields for N-Alkylation of Aniline

MethodTemperature (°C)TimeYield (%)
Conventional Heating8012 hours60
Microwave Irradiation12015 minutes85

Table 3: Comparison of Reaction Conditions and Yields for S-Alkylation of Thiophenol

MethodTemperature (°C)TimeYield (%)
Conventional Heating706 hours80
Microwave Irradiation805 minutes95

Visualizations

The following diagrams illustrate the general experimental workflow for microwave-assisted synthesis.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reactants Weigh Reactants (Nucleophile, Base) solvent Add Solvent reactants->solvent reagent Add Isopropyl Chloroacetate solvent->reagent seal Seal Vial reagent->seal irradiate Irradiate in Microwave Reactor seal->irradiate cool Cool to RT irradiate->cool filter Filter (if applicable) cool->filter extract Extract with Organic Solvent filter->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify product Pure Product purify->product

Caption: General workflow for microwave-assisted alkylation reactions.

The following diagram illustrates the logical relationship in a typical alkylation reaction.

logical_relationship nucleophile Nucleophile (Phenol, Amine, Thiol) product Alkylated Product nucleophile->product reagent This compound reagent->product base Base (e.g., K₂CO₃, NaHCO₃) byproduct Salt Byproduct base->byproduct microwave Microwave Irradiation microwave->product Accelerates Reaction

References

Troubleshooting & Optimization

Side reactions in Isopropyl chloroacetate alkylation and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using isopropyl chloroacetate (B1199739) as an alkylating agent.

Troubleshooting Guides

Problem 1: Low Yield of the Desired C-Alkylated Product and Presence of an Isomeric Impurity.

Symptoms:

  • NMR or LC-MS analysis indicates a significant amount of a byproduct with the same mass as the expected product.

  • The yield of the target α-alkylated carbonyl compound is lower than anticipated.

Possible Cause: This issue is commonly due to a competing O-alkylation reaction. Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[1][2]

Solutions:

StrategyActionRationale
Counter-ion Selection Use a lithium-based strong base like Lithium Diisopropylamide (LDA) to generate the enolate.Smaller cations like Li⁺ coordinate tightly to the oxygen atom of the enolate, sterically hindering O-alkylation and promoting C-alkylation.[3] Larger cations like K⁺ favor O-alkylation.[3]
Solvent Choice Employ weakly polar solvents such as Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).Polar aprotic solvents (e.g., DMSO, DMF) can solvate the cation more effectively, leading to a "naked," more reactive enolate that is prone to O-alkylation at the more electronegative oxygen atom.[3]
Alkylating Agent Modification If possible, convert the chloroacetate to an iodoacetate in situ by adding a catalytic amount of sodium iodide (NaI).Iodides are "softer" electrophiles compared to chlorides, and according to Hard-Soft Acid-Base (HSAB) theory, the "soft" carbon nucleophile of the enolate preferentially attacks the "soft" electrophile, leading to higher C-alkylation yields.[4]
Problem 2: Significant Amounts of Dialkylated Product are Observed.

Symptoms:

  • Mass spectrometry reveals the presence of a species corresponding to the addition of two isopropyl chloroacetate units.

  • Purification is complicated by the presence of this higher molecular weight byproduct.

Possible Cause: Polyalkylation occurs when the mono-alkylated product, which still possesses an acidic α-hydrogen, is deprotonated and reacts with a second molecule of this compound. This is common when using weaker bases like alkoxides.

Solutions:

StrategyActionRationale
Base Selection & Stoichiometry Use a strong, sterically hindered base like LDA in a stoichiometric amount (1.0 equivalent).LDA rapidly and completely converts the starting carbonyl compound into its enolate. This prevents residual starting material from being present alongside the enolate, and the complete conversion minimizes the chance of the product being deprotonated.
Reaction Conditions Add the this compound slowly to the pre-formed enolate solution at a low temperature (e.g., -78 °C).This ensures the alkylating agent reacts with the higher concentration of the initial enolate before any significant deprotonation of the mono-alkylated product can occur. Low temperatures help control the reaction rate.
Substrate Stoichiometry Use a slight excess of the starting carbonyl compound (e.g., 1.1 equivalents) relative to the base and alkylating agent.This ensures the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event.
Problem 3: Formation of an Alkene Byproduct and Low Mass Recovery.

Symptoms:

  • GC-MS or NMR analysis indicates the presence of an alkene derived from your starting material or the alkylating agent.

  • The overall yield is low, and the reaction mixture may appear dark.

Possible Cause: An E2 elimination reaction is competing with the desired SN2 alkylation. The enolate, being a strong base, can abstract a proton from the carbon adjacent to the chlorine atom in this compound, leading to the formation of an alkene. This is more prevalent with sterically hindered bases or at higher temperatures.

Solutions:

StrategyActionRationale
Temperature Control Maintain a low reaction temperature (typically -78 °C to 0 °C) throughout the addition and reaction phases.Elimination reactions generally have a higher activation energy than substitution reactions. Lower temperatures will therefore favor the desired SN2 pathway.
Base Selection While a hindered base like LDA is good for preventing self-condensation, an excessively bulky base can favor elimination. If elimination is a major issue, consider a less hindered strong base like Sodium Hexamethyldisilazide (NaHMDS).The choice of base can be a trade-off. The goal is to find a base strong enough for complete enolate formation but not so sterically demanding that it primarily acts as a base for elimination.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider during the alkylation of an active methylene (B1212753) compound with this compound?

A1: The main side reactions are:

  • O-alkylation: The enolate reacts through its oxygen atom instead of the carbon, yielding an enol ether derivative.[1]

  • Dialkylation: The mono-alkylated product reacts again with this compound.

  • Elimination (E2): The enolate acts as a base, causing the elimination of HCl from this compound to form an alkene.

  • Hydrolysis: this compound can be hydrolyzed by water present in the reagents or solvent, especially under basic conditions.

  • Self-condensation: The enolate can react with the unreacted starting carbonyl compound if enolate formation is not complete.

Q2: How can I prevent the hydrolysis of this compound during the reaction?

A2: To prevent hydrolysis, ensure that all reagents and solvents are anhydrous. Use freshly distilled solvents, dry glassware thoroughly, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: My starting ketone is unsymmetrical. How can I control which α-carbon is alkylated?

A3: You can achieve regioselectivity by controlling the enolate formation:

  • Kinetic Control: To alkylate the less substituted α-carbon, use a strong, sterically hindered base like LDA in a polar aprotic solvent (e.g., THF) at a low temperature (-78 °C). These conditions favor the rapid formation of the less sterically hindered, albeit less stable, enolate.

  • Thermodynamic Control: To alkylate the more substituted α-carbon, use a weaker base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in a protic solvent (like ethanol) at a higher temperature (room temperature or above). These conditions allow for equilibration to the more stable, more substituted enolate.

Q4: Is there a general-purpose protocol for minimizing side reactions?

A4: A good starting point for minimizing side reactions is to use kinetic control conditions. A general protocol is provided below.

Experimental Protocols

General Protocol for C-Alkylation under Kinetic Control

This protocol is designed to favor the formation of the C-alkylated product while minimizing common side reactions.

Materials:

  • Carbonyl Compound (e.g., ketone, ester)

  • This compound

  • Lithium Diisopropylamide (LDA) solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Extraction solvent (e.g., ethyl acetate)

  • Brine

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve the carbonyl compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.

  • Add this compound (1.1 eq) dropwise to the enolate solution, again maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

G Alkylation Pathways of an Enolate cluster_start Reactants cluster_products Potential Products enolate Enolate (Ambident Nucleophile) c_product Desired C-Alkylated Product enolate->c_product C-Attack (Favored by soft electrophiles, Li⁺) o_product O-Alkylated Side Product enolate->o_product O-Attack (Favored by hard electrophiles, K⁺) ipa This compound (Electrophile) Troubleshooting_Workflow Troubleshooting Workflow start Low Yield of Desired Product q1 Isomeric byproduct detected? start->q1 q2 Dialkylated product detected? q1->q2 No sol1 Suspect O-Alkylation. - Use Li+ based base (LDA) - Use non-polar solvent (THF) - Add NaI catalyst q1->sol1 Yes q3 Alkene byproduct detected? q2->q3 No sol2 Suspect Dialkylation. - Use 1.0 eq. LDA - Slow addition of alkylating agent - Use excess starting material q2->sol2 Yes sol3 Suspect E2 Elimination. - Lower reaction temperature (-78°C) - Consider less bulky base q3->sol3 Yes sol4 Check for hydrolysis or self-condensation. - Ensure anhydrous conditions - Ensure complete enolate formation q3->sol4 No Factors_Influence Factors Influencing C- vs. O-Alkylation cluster_c Favors C-Alkylation cluster_o Favors O-Alkylation center C/O Alkylation Ratio c1 Small Cation (Li+) c1->center c2 Weakly Polar Solvent (THF) c2->center c3 Soft Electrophile (Iodide) c3->center c4 Low Temperature c4->center o1 Large Cation (K+) o1->center o2 Polar Aprotic Solvent (DMSO) o2->center o3 Hard Electrophile (Chloride) o3->center o4 Higher Temperature o4->center

References

Optimizing yield and purity in Isopropyl chloroacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of isopropyl chloroacetate (B1199739) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing isopropyl chloroacetate?

The most prevalent and widely researched method is the direct esterification of chloroacetic acid with isopropanol (B130326).[1][2] This reaction is typically catalyzed by an acid to achieve high conversion rates.

Q2: Why is a catalyst necessary for the esterification reaction?

Esterification is a reversible reaction that proceeds slowly without a catalyst.[1] An acid catalyst is required to increase the reaction rate to a practical level.[1]

Q3: What types of catalysts are effective for this compound synthesis?

A variety of catalysts have been successfully employed, ranging from traditional mineral acids to more modern, environmentally friendly options. These include:

  • Lewis Acids: Lanthanum dodecyl sulfate (B86663) (LDDS) and various metal methanesulfonates, such as cerium(III) methanesulfonate (B1217627) (Ce(CH3SO3)3∙H2O), have shown high catalytic activity.[1][3][4]

  • Brønsted Acids: p-Toluenesulfonic acid is a commonly used catalyst.[5][6]

  • Solid Acids: Heteropolyacids and solid superacids are also effective.[5][6]

  • Ionic Liquids: Certain acidic ionic liquids have been used as recyclable catalysts.[5][6]

Q4: Are there any more environmentally friendly catalyst options?

Yes, research has focused on developing greener alternatives to traditional catalysts like concentrated sulfuric acid, which can cause significant environmental pollution and equipment corrosion.[5][6] Lanthanum dodecyl sulfate (LDDS) is presented as a water-tolerant, recyclable, and environmentally benign catalyst.[1] The use of ionic liquids and some solid acids also aligns with green chemistry principles.[4][5][6]

Q5: What is the role of a water-carrying agent (entrainer)?

Since esterification is a reversible reaction that produces water as a byproduct, removing this water is crucial to shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield.[4] Water-carrying agents, such as cyclohexane (B81311), benzene, or toluene, form an azeotrope with water, facilitating its removal through distillation.[1][2][3] Cyclohexane has been shown to be a particularly effective water-carrying agent.[2]

Troubleshooting Guide

Problem: Low Yield or Conversion Rate

Potential Cause Troubleshooting Steps
Inadequate Catalyst Activity or Loading - Ensure the catalyst is active and not expired. - Increase the catalyst loading. For instance, with lanthanum dodecyl sulfate, increasing the amount from 0.25% to 1.0% (molar percent of chloroacetic acid) significantly boosts the conversion.[1]
Suboptimal Molar Ratio of Reactants - An excess of isopropanol is often used to drive the reaction forward.[4] A molar ratio of 1.2:1 (isopropanol to chloroacetic acid) has been found to be effective in several studies.[1][7] For some catalytic systems, a ratio of 1.5:1 may be optimal.[4]
Insufficient Reaction Time or Temperature - Increase the reaction time. Studies have shown that conversion increases with time, with optimal times ranging from 0.75 to 4 hours depending on the catalyst and temperature.[5][6] - Ensure the reaction is heated to reflux temperature to maintain an adequate reaction rate.[1][8][7]
Presence of Water in the Reaction Mixture - Ensure all reactants and solvents are sufficiently dry. - Use an efficient water-carrying agent like cyclohexane to continuously remove water as it is formed.[1][8][7]

Problem: Low Purity of the Final Product

Potential Cause Troubleshooting Steps
Side Reactions - Traditional strong acid catalysts like concentrated sulfuric acid are known to cause more side reactions.[5][6] Consider switching to a milder, more selective catalyst such as lanthanum dodecyl sulfate, which has been reported to proceed without side reactions.[1]
Hydrolysis of the Ester - this compound can hydrolyze back to chloroacetic acid and isopropanol, especially in the presence of water and base during workup.[9] - When neutralizing the reaction mixture, use a weak base and avoid prolonged contact time. Perform washing steps with brine to reduce the solubility of the ester in the aqueous phase.
Incomplete Removal of Starting Materials or Catalyst - After the reaction, neutralize any remaining acid catalyst. - Wash the organic layer with water and/or brine to remove unreacted isopropanol and chloroacetic acid. - Purify the crude product by distillation to separate the this compound from any remaining impurities.

Data and Protocols

Table 1: Comparison of Catalytic Systems for this compound Synthesis
CatalystMolar Ratio (Isopropanol:Acid)Catalyst LoadingTemperatureTime (h)Yield/ConversionReference
Lanthanum Dodecyl Sulfate (LDDS)1.2:11.0 mol%Reflux2.598.3%[1][7]
Cerium(III) MethanesulfonateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified98.6%[4][5][6]
p-Toluenesulfonic Acid (Microwave)Not Specified11.11 wt%Microwave0.7578.3%[5][6]
Nd(CF3COO)31.2:13.17 wt%Not Specified0.7591.2%[5][6]
[(CH2)4SO3HPy]HSO4 (Ionic Liquid)5.0:1Not Specified60 °C491.0%[5][6]
Zinc Methanesulfonate1.2:11.0 mol%80-85 °C2.588.7%[3]
TiSiW12O40/TiO21.3:11.5 wt%Not Specified2.073.3%[6]
Experimental Protocol: Synthesis using Lanthanum Dodecyl Sulfate (LDDS)

This protocol is based on the methodology described by Xu et al.[1][7]

Materials:

  • Chloroacetic acid

  • Isopropanol

  • Lanthanum dodecyl sulfate (LDDS) catalyst

  • Cyclohexane (water-carrying agent)

  • Sodium bicarbonate solution (for neutralization)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine chloroacetic acid, isopropanol (1.2 molar equivalents), LDDS catalyst (1.0 mol% relative to chloroacetic acid), and cyclohexane.

  • Esterification: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by collecting the theoretical amount of water or by analytical methods such as GC or titration. The reaction is typically complete within 2.5 hours.[1][7]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a saturated sodium bicarbonate solution to neutralize any remaining chloroacetic acid and the catalyst.

    • Wash with brine to remove residual water-soluble components.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the cyclohexane solvent under reduced pressure.

    • Purify the resulting crude this compound by vacuum distillation to obtain the final product.

Process Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage A Combine Reactants: Chloroacetic Acid, Isopropanol, LDDS Catalyst, Cyclohexane B Heat to Reflux A->B C Azeotropic Water Removal (Dean-Stark) B->C D Cool Reaction Mixture C->D E Neutralize with NaHCO3 D->E F Wash with Brine E->F G Dry Organic Layer F->G H Filter G->H I Solvent Evaporation H->I J Vacuum Distillation I->J K Pure Isopropyl Chloroacetate J->K

Caption: Experimental workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield Issue Cause1 Inadequate Catalyst? Start->Cause1 Cause2 Suboptimal Reactant Ratio? Start->Cause2 Cause3 Insufficient Time/Temp? Start->Cause3 Cause4 Water Present? Start->Cause4 Sol1 Increase Catalyst Loading or Check Activity Cause1->Sol1 Sol2 Adjust Molar Ratio (e.g., 1.2:1 Iso:Acid) Cause2->Sol2 Sol3 Increase Reaction Time or Ensure Reflux Cause3->Sol3 Sol4 Use Dry Reagents & Water-Carrying Agent Cause4->Sol4

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of Isopropyl Chloroacetate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of isopropyl chloroacetate (B1199739) by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of isopropyl chloroacetate relevant to its distillation?

A1: Understanding the physical properties of this compound is crucial for a successful distillation. Key parameters are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₉ClO₂[1][2]
Molecular Weight 136.58 g/mol [1][2]
Boiling Point (at 760 mmHg) 149-150.5 °C[1][3][4]
Vapor Pressure 68 mmHg at 20 °C[3][5][6]
Density 1.096 g/mL at 25 °C[1][4]
Appearance Clear, colorless liquid[1][4]
Solubility in Water Slightly soluble[1][6]

Q2: Why is vacuum distillation recommended for purifying this compound?

A2: this compound has a relatively high boiling point at atmospheric pressure (149-150.5 °C)[1][3][4]. Distilling at this temperature increases the risk of thermal decomposition, which can lead to the formation of impurities such as hydrogen chloride, carbon monoxide, and carbon dioxide, and may result in a lower yield and discolored product[3]. Vacuum distillation allows for the boiling point to be significantly lowered, minimizing thermal stress on the compound and preserving its integrity.

Q3: What are the expected boiling points of this compound under vacuum?

A3: The boiling point of a liquid decreases as the pressure is reduced. The following table provides estimated boiling points of this compound at various pressures, calculated using a pressure-temperature nomograph based on its atmospheric boiling point.

Pressure (mmHg)Estimated Boiling Point (°C)
10~48
20~60
50~78
100~96
200~115

Note: These are estimated values. For precise work, it is recommended to determine the boiling point experimentally under your specific vacuum conditions.

Q4: Does this compound form an azeotrope with water?

Q5: What are the common impurities in crude this compound?

A5: Crude this compound, typically synthesized via Fischer esterification, may contain several impurities that need to be removed during distillation.

ImpurityBoiling Point (°C at 760 mmHg)Reason for Presence
Isopropanol 82.5Unreacted starting material
Chloroacetic acid 189Unreacted starting material
Water 100Byproduct of esterification or from workup
Catalyst Varies (typically non-volatile)Acid catalyst used in esterification (e.g., p-toluenesulfonic acid)
Water-carrying agent (e.g., Cyclohexane, Benzene) 80.7 (Cyclohexane), 80.1 (Benzene)Used to remove water during synthesis[8]

Troubleshooting Guides

This section addresses common problems encountered during the distillation of this compound.

Issue 1: Poor or No Separation of this compound

Symptoms:

  • The distillate is a mixture of components rather than pure product.

  • The boiling point is not stable during the collection of the main fraction.

  • Gas chromatography (GC) analysis shows significant impurities in the collected fractions.

Possible Causes and Solutions:

CauseSolution
Inefficient Distillation Setup For impurities with close boiling points to this compound, a simple distillation may not be sufficient. Use a fractional distillation column (e.g., Vigreux, packed column) to increase the number of theoretical plates and improve separation efficiency.
Distillation Rate is Too Fast A high distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. Reduce the heating rate to achieve a slow and steady distillation, typically 1-2 drops per second.
Inadequate Column Insulation Poor insulation can cause temperature fluctuations and inefficient separation. Wrap the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.
Presence of an Azeotrope If an unknown azeotrope is present, it will distill at a constant temperature, leading to impure fractions. While a water azeotrope is unconfirmed, ensure the crude product is thoroughly dried before distillation using a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.
Issue 2: Bumping or Foaming of the Distillation Mixture

Symptoms:

  • Violent, uncontrolled boiling (bumping) that can lead to pressure surges and contamination of the distillate.

  • Formation of a stable foam that rises into the distillation column.

Possible Causes and Solutions:

CauseSolution
Uneven Heating Hot spots in the distillation flask can cause sudden, vigorous boiling. Use a heating mantle with a stirrer or a water/oil bath for uniform heating. Always use a magnetic stir bar or boiling chips to promote smooth boiling.
High Vacuum Applied Too Quickly Rapidly applying a high vacuum to a heated liquid can cause it to boil violently. Apply the vacuum gradually to the system before heating, or with very gentle initial heating.
Presence of Surfactants or Particulates Impurities can act as foaming agents. If foaming is an issue, consider pre-treating the crude material by washing it with a brine solution. In severe cases, a small amount of a high-boiling anti-foaming agent can be added.
Overfilling the Distillation Flask The flask should not be more than two-thirds full to provide adequate headspace for vapor expansion and to contain any potential foaming.
Issue 3: Product Discoloration (Yellow or Brown Distillate)

Symptoms:

  • The collected this compound is not colorless.

Possible Causes and Solutions:

CauseSolution
Thermal Decomposition Overheating is a primary cause of discoloration. Use vacuum distillation to lower the boiling point. Ensure the heating bath temperature is not excessively higher than the vapor temperature.
Presence of Acidic Impurities Residual acid catalyst from the synthesis can promote decomposition at high temperatures. Neutralize the crude product by washing with a dilute sodium bicarbonate solution, followed by a water wash, before drying and distilling.
Oxidation While less common for this compound, oxidation at high temperatures can cause discoloration. If suspected, distilling under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Issue 4: Difficulty in Achieving or Maintaining Vacuum

Symptoms:

  • The vacuum pump is running, but the system does not reach the desired low pressure.

  • The pressure fluctuates during the distillation.

Possible Causes and Solutions:

CauseSolution
Leaks in the System Even small leaks can significantly impact the vacuum level. Check all glass joints, seals, and tubing for a secure fit. Ensure all joints are properly greased with a suitable vacuum grease.
Inadequate Vacuum Pump The vacuum pump may not be powerful enough to achieve the desired pressure, or the pump oil may be contaminated. Check the pump's specifications and change the oil if necessary.
Outgassing of Components Volatile impurities in the crude mixture can vaporize under vacuum, increasing the system pressure. It is good practice to pull a vacuum on the cold system first to remove any low-boiling volatiles before applying heat.

Experimental Protocols

Protocol 1: Pre-Distillation Workup (Neutralization and Drying)
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate solution to neutralize any residual acid catalyst. Swirl gently and vent the funnel frequently to release any evolved CO₂ gas.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water, followed by a wash with an equal volume of brine (saturated NaCl solution) to aid in the removal of water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). Swirl the flask and let it stand until the liquid is clear.

  • Filter the dried liquid to remove the drying agent. The this compound is now ready for distillation.

Protocol 2: Vacuum Distillation of this compound
  • Assemble a vacuum distillation apparatus. A fractional distillation setup is recommended for higher purity. Ensure all glassware is clean and dry.

  • Place the dried, crude this compound and a magnetic stir bar into the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply a thin layer of vacuum grease to all ground-glass joints.

  • Connect the apparatus to a vacuum source with a cold trap in between.

  • Turn on the stirrer and begin to evacuate the system.

  • Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle or an oil bath.

  • Collect any low-boiling impurities as a forerun in a separate receiving flask.

  • When the temperature stabilizes at the expected boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the main product fraction.

  • Continue distillation until most of the product has been collected, but do not distill to dryness.

  • Stop the heating and allow the system to cool to room temperature before slowly releasing the vacuum.

Visualizations

Distillation_Workflow Figure 1. This compound Purification Workflow crude Crude Isopropyl Chloroacetate workup Pre-distillation Workup (Neutralization & Drying) crude->workup distillation Vacuum Distillation workup->distillation impurities Low-boiling Impurities (Forerun) distillation->impurities Collect First product Purified Isopropyl Chloroacetate distillation->product Collect Main Fraction residue High-boiling Residue distillation->residue Remains in Flask

Caption: Figure 1. This compound Purification Workflow

Troubleshooting_Logic Figure 2. Troubleshooting Poor Separation start Poor Separation (Impure Distillate) q1 Is the distillation rate slow (1-2 drops/sec)? start->q1 a1_no Reduce Heating q1->a1_no No q2 Is a fractional column being used? q1->q2 Yes a1_no->q1 a2_no Use Fractional Column q2->a2_no No q3 Is the column well-insulated? q2->q3 Yes end Improved Separation a2_no->end a3_no Insulate Column q3->a3_no No q3->end Yes a3_no->end

Caption: Figure 2. Troubleshooting Poor Separation

References

Technical Support Center: Isopropyl Chloroacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with isopropyl chloroacetate (B1199739).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing isopropyl chloroacetate?

This compound is typically synthesized through the esterification of chloroacetic acid with isopropanol (B130326).[1][2][3] This reaction is reversible, and various catalysts are used to increase the reaction rate and yield.[2][3][4] To drive the equilibrium towards the formation of the ester, the water formed during the reaction is usually removed, often by azeotropic distillation with a water-carrying agent like cyclohexane (B81311) or benzene.[1][2][3]

Q2: What are the primary byproducts to expect in the synthesis of this compound?

The main byproduct in the esterification reaction is water .[2] If not efficiently removed, the presence of water can lead to the hydrolysis of the this compound product, especially under basic conditions, reforming chloroacetic acid and isopropanol or their corresponding salts.[2][5] In the presence of a base like sodium hydroxide, the hydrolysis will yield sodium chloroacetate and isopropanol.[2]

Under certain optimized conditions, such as using specific catalysts like lanthanum dodecyl sulfate (B86663), it has been reported that the reaction can proceed with no significant side reactions.[1]

Q3: What are the hazardous decomposition products of this compound?

Upon combustion or thermal decomposition, this compound can generate hazardous products including hydrogen chloride, carbon monoxide, and carbon dioxide.[6]

Q4: Can this compound undergo self-polymerization?

Hazardous polymerization of this compound may occur.[6] It is important to handle and store the compound under appropriate conditions, avoiding excess heat and ignition sources.[6]

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete reaction The esterification reaction is reversible. Ensure efficient removal of water, a byproduct, to drive the reaction to completion. This can be achieved through azeotropic distillation using a suitable water-carrying agent like cyclohexane.[1][2][3]
Optimize reaction time and temperature. Different catalysts and reaction conditions will require different optimal parameters.[3][4]
Ensure the correct molar ratio of reactants. A slight excess of isopropanol is often used.[1][3]
Product loss during workup This compound is soluble in water.[7][8] If an aqueous workup is performed, ensure to check the aqueous layer for your product.[9]
The product may have been lost if it was stuck in filtration media. If filtration was part of the workup, suspend the solid media in an appropriate solvent and analyze for the presence of the product.[9]
Hydrolysis of the product Avoid exposure of the product to acidic or basic conditions during workup if the product is sensitive to them.[9] The presence of water, especially with a base, can lead to hydrolysis of the ester.[2][5]

Problem 2: Presence of unexpected impurities in the final product.

Possible Cause Suggested Solution
Unreacted starting materials Improve the reaction conditions to drive the reaction to completion (see "Incomplete reaction" above). Purify the crude product using techniques like distillation.
Hydrolysis byproduct If chloroacetic acid or isopropanol are detected, this is likely due to hydrolysis. Ensure anhydrous conditions during the reaction and workup. Avoid strong bases during workup if possible.[2][5]
Byproducts from the water-carrying agent Some sources suggest that using a larger amount of a water-carrying agent like cyclohexane can introduce more byproducts.[1] Use the minimum effective amount.
Contamination Ensure all glassware is clean and dry and that all reagents and solvents are of appropriate purity.

Experimental Protocols

Key Experiment: Synthesis of this compound via Esterification

This protocol is a generalized procedure based on common laboratory practices for esterification.

Materials:

  • Chloroacetic acid

  • Isopropanol

  • Acid catalyst (e.g., p-toluenesulfonic acid, lanthanum dodecyl sulfate)[1][4][10]

  • Water-carrying agent (e.g., cyclohexane)[1][3]

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus or a condenser with a water separator

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add chloroacetic acid, isopropanol (typically in a slight molar excess, e.g., 1.2:1 ratio to chloroacetic acid), the acid catalyst (e.g., 1 mol% relative to chloroacetic acid), and the water-carrying agent.[1][3]

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by tracking the amount of water collected or by using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete (no more water is being collected or starting material is consumed), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted chloroacetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Quantitative Data

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystMolar Ratio (Isopropanol:Acid)Reaction Time (h)Yield (%)Reference
Lanthanum dodecyl sulfate (LDDS)1.2:12.598.3[1][3]
Cerium(III) methanesulfonate (B1217627) monohydrate--98.6[2][10]
Nd(CF3COO)31.2:10.7591.2[4][10]
[(CH2)4SO3HPy]HSO4 (ionic liquid)5.0:1491.0[4][10]
Amino-sulfonic acid1.3:12.585.0[4][10]
p-Toluene-sulfonic acid (microwave)-0.7578.3[4]

Note: Reaction conditions such as temperature and the amount of catalyst can vary between different studies.

Visualizations

Esterification_Workflow Reactants Chloroacetic Acid + Isopropanol + Catalyst + Water-carrying Agent Reaction Reflux with Water Removal (Dean-Stark) Reactants->Reaction Workup Aqueous Workup: - Water Wash - Bicarbonate Wash - Brine Wash Reaction->Workup Drying Dry Organic Layer (e.g., MgSO4) Workup->Drying Purification Purification (Vacuum Distillation) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Byproducts Start Impurity Detected in This compound Is_Water Is the impurity water? Start->Is_Water Is_Starting_Material Are they unreacted chloroacetic acid or isopropanol? Is_Water->Is_Starting_Material No Solution_Water Improve drying steps: - Use Dean-Stark efficiently - Dry organic layer thoroughly Is_Water->Solution_Water Yes Is_Hydrolysis_Product Is it sodium chloroacetate? Is_Starting_Material->Is_Hydrolysis_Product No Solution_Starting_Material Optimize reaction conditions: - Increase reaction time/temperature - Check catalyst activity - Ensure proper stoichiometry Is_Starting_Material->Solution_Starting_Material Yes Solution_Hydrolysis Avoid basic conditions during workup. Ensure anhydrous conditions. Is_Hydrolysis_Product->Solution_Hydrolysis Yes Other Consider other side reactions or contamination from solvents/ reagents. Is_Hydrolysis_Product->Other No

Caption: Troubleshooting guide for common byproducts.

References

Improving the reaction rate of Isopropyl chloroacetate with weak nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving reaction rates of isopropyl chloroacetate (B1199739) with weak nucleophiles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction with isopropyl chloroacetate and a weak nucleophile is extremely slow. What is the most likely cause?

A1: The most common issue is the choice of solvent. Reactions involving weak nucleophiles, which typically proceed via an Sₙ2 mechanism, are highly sensitive to the solvent environment. Polar protic solvents (e.g., water, ethanol (B145695), methanol) can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its reactivity and slows down the reaction.[1][2]

Q2: What is the best type of solvent to use for this reaction?

A2: To maximize the reaction rate, polar aprotic solvents are strongly recommended.[2][3] These solvents (e.g., DMF, DMSO, acetone (B3395972), acetonitrile) can dissolve the reactants but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive, which can dramatically increase the reaction rate.[3] For example, the reaction between bromoethane (B45996) and potassium iodide occurs 500 times faster in acetone than in methanol.

Q3: I'm observing a significant amount of a side product that appears to be from an elimination reaction. How can I favor the desired substitution (Sₙ2) product?

A3: Competition between substitution (Sₙ2) and elimination (E2) is a common problem, especially with secondary substrates or when the nucleophile is also a strong base.[3][4] To favor the Sₙ2 pathway, consider the following strategies:

  • Nucleophile Choice: Use a good nucleophile that is a weak base. Examples include halides (I⁻, Br⁻), azide (B81097) (N₃⁻), cyanide (CN⁻), and thiols (RS⁻).[4]

  • Temperature Control: Elimination reactions are generally favored at higher temperatures.[3] Running your reaction at a lower temperature (e.g., starting at 0°C and slowly warming to room temperature) will favor the substitution pathway.[3]

  • Avoid Bulky Bases: Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) are excellent for promoting E2 elimination. Avoid these if substitution is the desired outcome.[3]

Q4: What is Phase Transfer Catalysis (PTC) and can it help my reaction?

A4: Phase Transfer Catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an organic-soluble substrate and a water-soluble nucleophile).[5] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, transports the nucleophilic anion from the aqueous phase into the organic phase where it can react.[5] This method is highly effective for increasing reaction rates, often allows the use of less expensive inorganic bases and more benign solvents, and is scalable for industrial applications.[6] It is particularly useful for alkylations with anionic nucleophiles like carboxylates or phenolates.[5][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s) Citation
Low or No Conversion 1. Inappropriate solvent (e.g., polar protic).2. Nucleophile is too weak under the current conditions.3. Insufficient reaction temperature or time.4. Poor quality of reagents.1. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.2. Increase nucleophilicity by adding a non-hindered base to deprotonate the nucleophile (if applicable). Consider using Phase Transfer Catalysis for anionic nucleophiles.3. Gradually increase the temperature and monitor the reaction by TLC or GC. Allow for longer reaction times (24h or more).4. Ensure reagents are pure and anhydrous, especially the solvent.[2]
Formation of Elimination Byproducts 1. Nucleophile is acting as a strong base.2. Reaction temperature is too high.1. Use a less basic nucleophile. If a base is required for deprotonation, use a non-hindered base like K₂CO₃ instead of a strong base like an alkoxide.2. Run the reaction at a lower temperature (e.g., 0°C to room temperature).[3]
Hydrolysis of this compound Presence of water in the reaction mixture, especially if a base is present.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty Isolating Product Formation of salts (e.g., from the base and HCl byproduct) that complicate workup.After the reaction, perform an aqueous workup. Quench the reaction with water, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate. Purify via column chromatography if necessary.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Imidazole (B134444) with this compound

This protocol is adapted from procedures for the alkylation of imidazole with chloroacetate esters.[8]

Reagents and Materials:

  • Imidazole

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere, add imidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the reagents.

  • With stirring, add this compound (1.1 eq) dropwise to the mixture at room temperature.

  • Allow the mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be gently increased to 40-50°C.

  • Upon completion, add water and ethyl acetate to the reaction mixture.

  • Separate the organic layer. Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for Thioether Synthesis with a Thiol

This protocol provides a general method for the S-alkylation of a thiol using an α-halo ester.[9]

Reagents and Materials:

  • Thiol (e.g., thiophenol)

  • This compound

  • Potassium hydroxide (B78521) (KOH) or Potassium Carbonate (K₂CO₃)

  • Ethanol or DMF, anhydrous

  • Standard glassware for reflux and workup

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 eq) and potassium hydroxide (1.0 eq) or potassium carbonate (1.5 eq) in anhydrous ethanol or DMF.

  • Stir the solution for 15-30 minutes at room temperature to allow for the formation of the thiolate.

  • Add this compound (1.1 eq) dropwise to the stirred solution.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (or heat to 50-60°C if using DMF). Maintain this temperature for 3-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water and an organic solvent (e.g., ethyl acetate) to the residue.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

Protocol 3: Alkylation using Phase Transfer Catalysis (PTC)

This is a general protocol for alkylating a weakly acidic nucleophile (e.g., a phenol (B47542) or carboxylate) under PTC conditions, adapted from established procedures.[1][7]

Reagents and Materials:

  • Nucleophile (e.g., 4-nitrophenol)

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH), 50% w/w aqueous solution

  • Tetrabutylammonium bromide (TBAB) (2-10 mol%)

  • Toluene (B28343) or Dichloromethane

  • Standard glassware

Procedure:

  • In a flask, combine the nucleophile (1.0 eq), this compound (1.2 eq), and the phase-transfer catalyst TBAB (0.05 eq).

  • Add toluene as the organic solvent.

  • Add an aqueous solution of the base (e.g., 50% KOH or K₂CO₃ solution).

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50°C) for 4-24 hours. Vigorous stirring is crucial to ensure a large surface area between the two phases.

  • Monitor the reaction by TLC or GC.

  • After completion, separate the organic layer.

  • Wash the organic layer with water and brine to remove the catalyst and remaining base.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product as needed.

Data Presentation

Table 1: Influence of Solvent on Sₙ2 Reaction Rate

Solvent TypeExample SolventsEffect on NucleophileImpact on Sₙ2 Reaction RateCitation
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Strong solvation via hydrogen bonding ("solvent cage").Decreases Rate Significantly [1][2]
Polar Aprotic Acetone, Acetonitrile (MeCN), DMF, DMSOWeakly solvates the nucleophile, leaving it "naked" and reactive.Increases Rate Significantly [2][3]
Non-Polar Hexane, Toluene, BenzenePoor solubility for most nucleophiles.Generally not suitable unless using PTC.[6]

Visualizations

Troubleshooting_Workflow Start Reaction Issue: Low Yield / Slow Rate CheckSolvent Is the solvent polar aprotic (e.g., DMF, DMSO, Acetonitrile)? Start->CheckSolvent SwitchSolvent Action: Switch to a polar aprotic solvent. CheckSolvent->SwitchSolvent No CheckTemp Is the temperature optimized? CheckSolvent->CheckTemp Yes SwitchSolvent->CheckTemp IncreaseTemp Action: Cautiously increase temperature (e.g., to 40-60°C). CheckTemp->IncreaseTemp No CheckBase Is the nucleophile sufficiently activated? CheckTemp->CheckBase Yes IncreaseTemp->CheckBase AddBase Action: Add a non-hindered base (e.g., K₂CO₃) to deprotonate the nucleophile. CheckBase->AddBase No ConsiderPTC For anionic nucleophiles, is Phase Transfer Catalysis (PTC) a viable option? CheckBase->ConsiderPTC Yes AddBase->ConsiderPTC UsePTC Action: Add a PTC catalyst (e.g., TBAB) with a biphasic system. ConsiderPTC->UsePTC Yes End Reaction Optimized ConsiderPTC->End No UsePTC->End PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Ion Pair (Q⁺Nu⁻) Nu_aq->QNu_org Phase Transfer M_aq Counter-ion (M⁺) MX_aq Byproduct (M⁺X⁻) M_aq->MX_aq QX_aq Catalyst (Q⁺X⁻) QX_aq->QNu_org RCl_org This compound (R-Cl) RNu_org Product (R-Nu) RCl_org->RNu_org QNu_org->RNu_org Reaction QX_org Regenerated Catalyst (Q⁺X⁻) RNu_org->QX_org Leaving Group Exchange (Cl⁻) QX_org->QX_aq Return to Aqueous Phase

References

Troubleshooting guide for incomplete reactions with Isopropyl chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopropyl Chloroacetate (B1199739). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with Isopropyl Chloroacetate is incomplete, resulting in a low yield of my desired product. What are the common causes?

An incomplete reaction with this compound can be attributed to several factors:

  • Presence of Moisture: this compound is susceptible to hydrolysis, which can be accelerated in the presence of water and alkaline conditions. This breaks down the ester back into chloroacetic acid and isopropanol, reducing the availability of the alkylating agent.[1]

  • Suboptimal Base: The choice and strength of the base are critical for successful alkylation. A base that is too weak may not sufficiently deprotonate the nucleophile, leading to a slow or incomplete reaction. Conversely, a base that is too strong can promote side reactions.[2][3]

  • Inadequate Reaction Temperature: Like many chemical reactions, the rate of alkylation with this compound is temperature-dependent. If the temperature is too low, the reaction may proceed too slowly to reach completion within a reasonable timeframe.

  • Poor Quality or Degraded Reagent: this compound should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[2][4] Improper storage can lead to degradation of the reagent.

  • Catalyst Issues (for esterification reactions): If you are synthesizing this compound, the choice and amount of catalyst are crucial. An inappropriate or insufficient amount of catalyst will result in low conversion.[5][6]

Q2: I am observing the formation of unexpected byproducts in my reaction. What are the likely side reactions?

Several side reactions can occur when using this compound, leading to the formation of impurities:

  • Hydrolysis: As mentioned, the presence of water can lead to the hydrolysis of the ester, forming chloroacetic acid and isopropanol.[1]

  • Elimination Reactions: If using a strong, sterically hindered base, elimination reactions can compete with the desired substitution, especially at elevated temperatures.

  • Darzens Condensation: In the presence of a ketone or aldehyde and a suitable base, α-haloesters like this compound can undergo a Darzens condensation to form an α,β-epoxy ester (glycidic ester).[7]

  • Reformatsky Reaction: While this reaction typically uses zinc, similar organometallic side reactions could be initiated by other metals, leading to the formation of β-hydroxy esters if a carbonyl compound is present.[8][9]

Q3: How can I monitor the progress of my reaction involving this compound?

Effective reaction monitoring is key to understanding and optimizing your reaction. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, GC-MS can separate and identify reactants, products, and byproducts.[11]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for both qualitative and quantitative analysis of reaction mixtures.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the relative amounts of different species in the reaction mixture.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the ester carbonyl peak of this compound and the appearance of new functional groups in the product.[12]

Troubleshooting Guide for Incomplete Reactions

This guide provides a structured approach to troubleshooting incomplete reactions with this compound.

Problem: Low Product Yield

Below is a troubleshooting workflow to address low product yield in reactions involving this compound.

Troubleshooting_Workflow start Low Product Yield check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents1 Use fresh this compound check_reagents->sub_reagents1 sub_reagents2 Verify stoichiometry of reactants and base check_reagents->sub_reagents2 check_moisture 3. Investigate for Moisture Contamination check_conditions->check_moisture Conditions Appear Correct sub_conditions1 Adjust Temperature check_conditions->sub_conditions1 sub_conditions2 Screen different bases check_conditions->sub_conditions2 sub_conditions3 Vary reaction time check_conditions->sub_conditions3 analyze_byproducts 4. Analyze for Side Reactions check_moisture->analyze_byproducts System is Dry sub_moisture1 Use anhydrous solvents check_moisture->sub_moisture1 sub_moisture2 Dry glassware thoroughly check_moisture->sub_moisture2 sub_moisture3 Run reaction under inert atmosphere (N2 or Ar) check_moisture->sub_moisture3 optimize Systematic Optimization analyze_byproducts->optimize Side Reactions Identified sub_analysis1 Use GC-MS or LC-MS to identify byproducts analyze_byproducts->sub_analysis1

Caption: Troubleshooting workflow for low product yield.

Data Presentation: Impact of Reaction Parameters on this compound Synthesis

The following table summarizes the effect of different catalysts and reaction conditions on the synthesis of this compound via esterification of chloroacetic acid and isopropanol. This data can help in optimizing the synthesis of the starting material itself.

CatalystMolar Ratio (Acid:Alcohol)Reaction Time (h)Temperature (°C)Yield (%)Reference
Lanthanum dodecyl sulfate (B86663)1:1.22.5Reflux98.3[6][12]
Nd(CF3COO)31:1.20.75N/A91.2[5]
[(CH2)4SO3HPy]HSO41:546091.0[5]
Amino-sulfonic acid1:1.32.5N/A85.0[5]
p-toluene-sulfonic acidN/A0.75Microwave78.3[5]

Experimental Protocols

Protocol 1: General Procedure for Alkylation using this compound

This protocol provides a general methodology for the alkylation of a generic nucleophile (Nu-H). Note: This is a general guideline and may require optimization for your specific substrate.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophile (Nu-H) (1.0 eq) and the anhydrous solvent.

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Deprotonation:

    • Slowly add the chosen base (e.g., sodium hydride, lithium diisopropylamide) (1.0 - 1.2 eq) to the cooled solution.

    • Stir the mixture for 30-60 minutes at the same temperature to ensure complete deprotonation.

  • Alkylation:

    • Add this compound (1.0 - 1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for the desired amount of time (monitor by TLC or other analytical methods).

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography, recrystallization, or distillation.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Sample Preparation:

    • Using a glass capillary, take a small aliquot of the reaction mixture.

    • Dilute the aliquot in a small vial with a suitable solvent (e.g., the reaction solvent or a more volatile one like ethyl acetate).

  • TLC Plate Spotting:

    • On a TLC plate, spot the diluted reaction mixture alongside spots of your starting materials (nucleophile and this compound) for comparison.

  • Elution:

    • Develop the TLC plate in a chamber containing an appropriate eluent system (a mixture of solvents that provides good separation of your starting materials and product).

  • Visualization:

    • Visualize the spots under a UV lamp (if the compounds are UV active).

    • Alternatively, stain the plate using a suitable staining solution (e.g., potassium permanganate, iodine).

  • Interpretation:

    • Compare the spot of the reaction mixture to the starting material spots. The disappearance of the starting material spots and the appearance of a new spot indicate the progress of the reaction.

TLC_Monitoring_Workflow start Start Reaction sample Take Aliquot start->sample spot Spot on TLC Plate sample->spot develop Develop Plate spot->develop visualize Visualize Spots develop->visualize interpret Interpret Chromatogram visualize->interpret complete Reaction Complete interpret->complete Starting Material Consumed continue_rxn Continue Reaction interpret->continue_rxn Starting Material Remains continue_rxn->sample

Caption: Workflow for monitoring a reaction using TLC.

References

Technical Support Center: Optimizing Isopropyl Chloroacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the catalytic synthesis of isopropyl chloroacetate (B1199739).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of isopropyl chloroacetate, offering potential causes and actionable solutions.

Issue Potential Causes Suggested Solutions
Low Product Yield Inefficient Catalyst: The chosen catalyst may have low activity or may be poisoned.- Catalyst Screening: Consider catalysts known for high yields, such as Ce(CH3SO3)3·H2O (up to 98.6% yield) or the more economical NaHSO4 (up to 97.1% yield).[1][2][3] - Catalyst Loading: Optimize the amount of catalyst. For instance, with lanthanum dodecyl sulfate (B86663), a 1.0% molar ratio to chloroacetic acid has been shown to be effective.[4][5][6] - Catalyst Activation/Quality: Ensure the catalyst is pure and, if necessary, activated according to the manufacturer's protocol.
Unfavorable Reaction Equilibrium: The esterification reaction is reversible, and the presence of water can drive it backward.- Water Removal: Employ a water-carrying agent (entrainer) such as cyclohexane (B81311) or benzene (B151609) to azeotropically remove water as it is formed.[4][6][7] - Reactant Ratio: Use an excess of isopropanol (B130326) to shift the equilibrium towards the product. Molar ratios of isopropanol to chloroacetic acid between 1.1:1 and 1.5:1 are commonly reported to be effective.[3][7]
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete conversion.- Temperature Optimization: Most reported procedures operate at the reflux temperature of the solvent system.[4] For microwave-assisted synthesis, a temperature of 60°C has been used.[1] - Time Optimization: Reaction times can vary significantly depending on the catalyst and temperature, ranging from 0.75 to 4 hours.[1] Monitor the reaction progress using techniques like GC or TLC to determine the optimal time.
Slow Reaction Rate Low Catalyst Activity: The catalyst may not be sufficiently active to promote the reaction at a practical rate.- Choice of Catalyst: Brønsted acids or strong Lewis acids are generally effective. Lanthanum dodecyl sulfate has been shown to have catalytic activity comparable to a Brønsted acid.[5][6] - Increase Catalyst Loading: Incrementally increase the catalyst concentration while monitoring for any increase in side product formation.
Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier.- Increase Temperature: Gradually increase the reaction temperature towards the reflux point of the solvent.
Formation of Side Products Decomposition of Reactants or Products: High temperatures or prolonged reaction times can lead to decomposition.- Optimize Reaction Time and Temperature: Monitor the reaction to stop it once the maximum yield of the desired product is achieved, avoiding prolonged heating.
Undesired Side Reactions: The catalyst or reaction conditions may promote unintended chemical transformations.- Catalyst Selectivity: Some catalysts offer higher selectivity. For instance, NaHSO4 is noted for its high catalytic and selectivity performance.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most effective catalysts for synthesizing this compound?

A1: Several classes of catalysts have proven effective, with the choice often depending on a balance between activity, cost, and ease of handling.

  • Inorganic Metal Salts of Organic Sulfonates: Cerium(III) methanesulfonate (B1217627) monohydrate (Ce(CH3SO3)3·H2O) has demonstrated very high yields (up to 98.6%).[1][2][3]

  • Inorganic Salts: Sodium bisulfate (NaHSO4) is a cost-effective and popular choice, providing high yields (up to 97.1%) and is easily separated from the reaction mixture.[1][2]

  • Lewis Acids: Lanthanum dodecyl sulfate (LDDS) is a water-tolerant Lewis acid that has shown excellent catalytic activity, achieving conversions up to 98.3%.[4][5][6]

  • Ionic Liquids: Brønsted acidic ionic liquids like [(CH2)4SO3HPy]HSO4 and [C1imCH2COOH]HSO4 are also effective and can often be recycled.[1][3]

  • Solid Superacids: Catalysts like SO42-/TiO2 have also been used.[3]

Q2: What is the typical molar ratio of reactants used in this synthesis?

A2: An excess of isopropanol is generally used to drive the reaction equilibrium towards the formation of the ester. Common molar ratios of chloroacetic acid to isopropanol range from 1:1.2 to 1:1.5.[3]

Q3: Why is a water-carrying agent, like cyclohexane, used in the reaction?

A3: The esterification of chloroacetic acid with isopropanol is a reversible reaction that produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants, lowering the yield of the desired this compound. A water-carrying agent, or entrainer, forms an azeotrope with water, allowing for its removal from the reaction mixture by distillation, thereby driving the reaction to completion.[4][6]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by techniques such as Gas Chromatography (GC), Thin Layer Chromatography (TLC), or by determining the acid value of the mixture through titration.[8]

Q5: Are there any significant safety concerns when working with this compound and its reactants?

A5: Yes, proper safety precautions are essential. This compound is a combustible liquid and can cause skin and serious eye irritation.[9] Chloroacetic acid is corrosive and toxic. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[10] Ensure all equipment is properly grounded to prevent static discharge.[11]

Catalyst Performance Data

The following table summarizes the performance of various catalysts in the synthesis of this compound under optimized conditions as reported in the literature.

CatalystMolar Ratio (Chloroacetic Acid:Isopropanol)Catalyst LoadingReaction Time (hours)Temperature (°C)Yield (%)Reference
Ce(CH3SO3)3·H2O----98.6[1][2][3]
Lanthanum Dodecyl Sulfate (LDDS)1:1.21.0 mol%2.5Reflux98.3 (Conversion)[4][5][6]
NaHSO4----97.1[1][2]
Zinc Methanesulfonate1:1.10.5 mol%2.585-9096.2[7]
Nd(CF3COO)31:1.23.17 wt%0.75-91.2[1][2]
[(CH2)4SO3HPy]HSO41:5.0-46091.0[1]
[C1imCH2COOH]HSO41:5.0-36090.6[1]
PCl31:1.46.65 wt%--89.5[1]
p-toluenesulfonic acid (microwave)-11.11 wt%0.75-78.3[1]
TiSiW12O40/TiO21:1.31.5 wt%2.0-73.3[1][2]

Experimental Protocols

General Protocol for this compound Synthesis using a Solid Catalyst

This protocol provides a general methodology for the esterification of chloroacetic acid with isopropanol using a solid acid catalyst and a water-carrying agent.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add chloroacetic acid.

    • Add isopropanol in the desired molar excess (e.g., 1.2 equivalents).

    • Add the water-carrying agent, such as cyclohexane (e.g., 5 mL).[4]

    • Add the chosen catalyst (e.g., 1.0 mol% NaHSO4 relative to chloroacetic acid).

  • Reaction Execution:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Continuously remove the water collected in the Dean-Stark trap.

    • Monitor the reaction progress by GC or by measuring the acid value of the reaction mixture.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of chloroacetic acid), cool the mixture to room temperature.

    • If a solid catalyst is used, it can be recovered by filtration.[1][2]

    • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent and excess isopropanol under reduced pressure.

    • The crude product can be further purified by distillation if necessary.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask Combine Reactants: - Chloroacetic Acid - Isopropanol - Water-carrying agent - Catalyst heat_reflux Heat to Reflux setup_flask->heat_reflux remove_water Azeotropic Removal of Water heat_reflux->remove_water monitor Monitor Progress (GC/Titration) remove_water->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter_catalyst Filter to Recover Catalyst cool->filter_catalyst wash Wash with NaHCO3 and Brine filter_catalyst->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation (optional) concentrate->purify

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Inefficient Catalyst/ Conditions start->cause1 cause2 Reaction Equilibrium Unfavorable start->cause2 cause3 Side Reactions/ Decomposition start->cause3 solution1a Screen Catalysts (e.g., NaHSO4, LDDS) cause1->solution1a solution1b Optimize Catalyst Loading cause1->solution1b solution1c Adjust Temperature/Time cause1->solution1c solution2a Use Water-carrying Agent (e.g., Cyclohexane) cause2->solution2a solution2b Increase Isopropanol Ratio cause2->solution2b solution3a Monitor Reaction to Avoid Over-running cause3->solution3a solution3b Choose a More Selective Catalyst cause3->solution3b

Caption: Decision tree for troubleshooting low product yield.

References

Removal of unreacted Isopropyl chloroacetate from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted isopropyl chloroacetate (B1199739) from reaction mixtures.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of a product from a reaction involving isopropyl chloroacetate.

Issue 1: Emulsion formation during aqueous workup.

  • Question: I am trying to remove unreacted this compound by washing my organic reaction mixture with water or brine, but I am getting a persistent emulsion that does not separate into distinct layers. What should I do?

  • Answer: Emulsion formation is a common issue, especially when residual polar aprotic solvents are present. Here are several strategies to resolve it:

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). Sometimes, emulsions break on their own.

    • Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help force the separation of the organic layer.[1]

    • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking. This can minimize the formation of fine droplets that lead to emulsions.

    • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion.

    • Solvent Modification: Adding a small amount of a different organic solvent with a lower polarity, like hexane, can sometimes help break the emulsion.

Issue 2: Incomplete removal of this compound after aqueous extraction.

  • Question: After performing several aqueous washes, I still see a significant amount of unreacted this compound in my organic layer according to my TLC/GC-MS analysis. How can I improve its removal?

  • Answer: this compound has some solubility in water, but it may not be sufficient for complete removal, especially if the initial concentration is high.[2] Consider the following:

    • Increase the Number of Extractions: Perform multiple extractions with smaller volumes of water rather than one large extraction. Three to five washes are often more effective.

    • Back-Extraction: If your desired product is not water-sensitive, you can dilute the organic layer with a non-polar solvent and perform a back-extraction.

    • Alternative Purification Methods: If aqueous extraction is insufficient, you may need to employ other techniques such as distillation or column chromatography.

Issue 3: Co-distillation of product and this compound.

  • Question: I am attempting to remove this compound via distillation, but it is co-distilling with my product. How can I improve the separation?

  • Answer: The boiling point of this compound is approximately 149-150 °C.[3] If your product has a similar boiling point, simple distillation will be ineffective.

    • Fractional Distillation: Use a fractional distillation apparatus with a Vigreux or packed column to enhance the separation efficiency.

    • Vacuum Distillation: If your product is thermally stable, performing the distillation under reduced pressure will lower the boiling points of both substances, potentially improving the separation window.

    • Azeotropic Distillation: Investigate the possibility of forming an azeotrope with a suitable solvent to selectively remove the this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most common methods for removing unreacted this compound from a reaction mixture are:

  • Aqueous Extraction: This is often the first step in a workup procedure to remove water-soluble impurities.[1][4] While this compound is soluble in water, multiple extractions may be necessary.[2]

  • Distillation: Due to its relatively high boiling point (149-150 °C), distillation can be an effective method if the desired product has a significantly different boiling point.[3]

  • Chromatography: Column chromatography (flash or preparative HPLC) can be used for fine purification and removal of residual this compound.[5]

  • Quenching: In some cases, a reactive quenching agent can be added to convert the unreacted this compound into a more easily removable derivative.

Q2: Can I use a chemical quencher to remove unreacted this compound?

A2: Yes, quenching is a viable option. Since this compound is an electrophile, you can add a nucleophilic scavenger. A common approach is to add a water-soluble nucleophile, which reacts with the this compound to form a water-soluble adduct that can be easily removed by aqueous extraction.[6]

Q3: Is this compound stable to aqueous workup conditions?

A3: this compound is an ester and can undergo hydrolysis, especially under acidic or basic conditions, to form chloroacetic acid and isopropanol.[2][3] Therefore, it is advisable to perform aqueous washes with neutral water or brine. If the reaction conditions were acidic or basic, neutralize the reaction mixture before proceeding with the workup.

Q4: What are the key physical properties of this compound relevant to its removal?

A4: The following table summarizes the key physical properties of this compound that are important for designing a purification strategy.

PropertyValueSignificance for Removal
Boiling Point 149-150 °C[3]Useful for separation by distillation from lower or higher boiling point compounds.
Solubility in Water Soluble[2]Allows for removal by aqueous extraction, although multiple washes may be needed.
Density 1.096 g/mL at 25 °C[3]Being denser than water, it will be in the lower layer during an aqueous extraction if no organic solvent is used. However, it is typically dissolved in an organic solvent that is less dense than water.
Molecular Weight 136.58 g/mol [7]Relevant for mass-based calculations and analysis.

Experimental Protocols

Protocol 1: Removal by Aqueous Extraction

This protocol describes a standard liquid-liquid extraction procedure to remove unreacted this compound.

  • Quenching (Optional): If the reaction contains highly reactive reagents, quench them appropriately before proceeding.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve the product.

  • First Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water.

  • Extraction: Stopper the funnel and invert it, venting frequently to release any pressure. Shake the funnel gently for 1-2 minutes.[1]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Washes: Repeat the washing procedure (steps 3-5) two to four more times with fresh deionized water.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to help remove any dissolved water from the organic layer.[1]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Removal by Distillation

This protocol is suitable if the desired product is non-volatile and thermally stable at the boiling point of this compound.

  • Initial Workup: Perform a preliminary aqueous workup (as described in Protocol 1) to remove any water-soluble impurities.

  • Apparatus Setup: Assemble a simple or fractional distillation apparatus, depending on the boiling point difference between the product and this compound.

  • Distillation: Heat the crude product mixture in the distillation flask. Collect the fraction that distills at or near 149-150 °C (at atmospheric pressure).

  • Analysis: Analyze the collected distillate and the remaining residue to confirm the separation.

Diagrams

experimental_workflow cluster_start Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification start Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute wash Wash with Water/Brine (3-5x) dilute->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate dry->concentrate distill Distillation concentrate->distill chromatography Column Chromatography concentrate->chromatography product Pure Product distill->product chromatography->product

Caption: General workflow for the removal of this compound.

troubleshooting_logic start Impure Product (Contains this compound) method Chosen Removal Method? start->method extraction Aqueous Extraction method->extraction Extraction distillation Distillation method->distillation Distillation emulsion Emulsion Forms? extraction->emulsion codistill Co-distillation? distillation->codistill incomplete Removal Incomplete? emulsion->incomplete No add_brine Add Brine / Wait emulsion->add_brine Yes alt_method1 Consider Distillation or Chromatography incomplete->alt_method1 Yes success Successful Removal incomplete->success No fractional Use Fractional Distillation or Vacuum codistill->fractional Yes codistill->success No add_brine->incomplete fractional->success

Caption: Troubleshooting logic for this compound removal.

References

Impact of solvent choice on Isopropyl chloroacetate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isopropyl Chloroacetate (B1199739). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of isopropyl chloroacetate and to troubleshoot common issues encountered during its use in chemical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on how solvent selection can resolve these problems.

Question Possible Cause(s) Troubleshooting Steps & Recommendations
Q1: My reaction is proceeding very slowly or not at all. 1. Inappropriate Solvent Choice: The solvent may be too non-polar, or its protic/aprotic nature may be hindering the desired reaction mechanism. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature. 3. Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the chloride leaving group efficiently.1. Solvent Optimization:     • For SN2 Reactions (with strong, unhindered nucleophiles): Switch to a polar aprotic solvent such as acetone , DMF (dimethylformamide) , or DMSO (dimethyl sulfoxide) . These solvents solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.[1]     • For SN1-type Reactions (solvolysis or with weak nucleophiles): Use a polar protic solvent like ethanol (B145695) , methanol , or water. These solvents can stabilize the carbocation-like transition state.[1] 2. Temperature Adjustment: Gradually increase the reaction temperature and monitor the progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR). 3. Enhance Nucleophilicity: If possible, use a stronger, less sterically hindered nucleophile.
Q2: I am observing the formation of multiple side products, leading to a low yield of my desired product. 1. Competing Reaction Pathways (SN1 vs. SN2): this compound is a secondary alkyl halide, making it susceptible to both SN1 and SN2 reaction pathways. The solvent choice can significantly influence which pathway predominates. 2. Elimination Reactions (E1/E2): In the presence of a strong, sterically hindered base, elimination reactions can compete with substitution.1. Favoring the SN2 Pathway: To minimize carbocation rearrangements and other SN1-related side products, use a polar aprotic solvent and a strong, non-bulky nucleophile.[1] 2. Favoring the SN1 Pathway: If the SN1 product is desired, a polar protic solvent should be used to stabilize the carbocation intermediate. 3. Minimizing Elimination: If elimination is a concern, use a non-nucleophilic base or carefully control the stoichiometry of your base. Lowering the reaction temperature can also favor substitution over elimination.
Q3: My product is decomposing during the reaction or workup. 1. Reaction with Solvent: Protic solvents like water or alcohols can act as nucleophiles (solvolysis), leading to the formation of hydroxy- or alkoxy-substituted products. 2. Hydrolysis of the Ester: The ester group of this compound can be hydrolyzed under strongly acidic or basic conditions, especially in the presence of water.1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when solvolysis is not the desired reaction. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. 2. Control pH: Avoid strongly acidic or basic conditions during the reaction and workup if the ester functionality needs to be preserved. Use a non-nucleophilic base to quench any acid formed during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of solvent polarity on the reactivity of this compound?

Solvent polarity is a critical factor that influences both the reaction rate and the mechanism of nucleophilic substitution on this compound.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds. They are effective at solvating both cations and anions. In the context of nucleophilic substitution:

    • They favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group.[2]

    • They can slow down SN2 reactions by forming a solvent cage around the nucleophile through hydrogen bonding, which hinders its ability to attack the electrophilic carbon.

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) have a dipole moment but lack O-H or N-H bonds. They are good at solvating cations but not anions.

    • They are the preferred solvents for SN2 reactions because they leave the anionic nucleophile relatively "naked" and more reactive.[1]

  • Non-polar Solvents (e.g., hexane, toluene) generally lead to very slow reaction rates for nucleophilic substitution reactions involving ionic nucleophiles due to their inability to dissolve the reactants and stabilize charged intermediates or transition states.

Q2: How do I choose between a polar protic and a polar aprotic solvent for my reaction with this compound?

The choice depends on the desired reaction mechanism and the nature of your nucleophile.

  • To promote an SN2 reaction (typically with a strong, unhindered nucleophile to obtain a single, stereochemically inverted product), use a polar aprotic solvent .

  • To promote an SN1 reaction (which may occur with weak nucleophiles or under solvolysis conditions and can lead to a racemic mixture of products), use a polar protic solvent .

Q3: Can this compound undergo elimination reactions?

Yes, as a secondary alkyl halide, this compound can undergo elimination reactions (E1 and E2), especially in the presence of strong, sterically hindered bases (e.g., potassium tert-butoxide) and at higher temperatures. The choice of solvent can also play a role, with polar protic solvents potentially favoring E1 pathways in conjunction with SN1 reactions.

Q4: What are some common side reactions to be aware of when using this compound?

Besides the competition between SN1, SN2, E1, and E2 pathways, other potential side reactions include:

  • Solvolysis: If a protic solvent like an alcohol or water is used, it can act as the nucleophile, leading to the formation of an ether or alcohol byproduct.

  • Reaction with primary amine nucleophiles: While the primary reaction is the displacement of the chloride, further reaction of the product with the starting amine can lead to di-alkylation or other side products.[3]

Quantitative Data

Table 1: Specific Rates of Solvolysis (k) of Isopropyl Chloroformate in Various Solvents at 25.0 °C

Solventk x 105 (s-1)Solvent Type
100% Ethanol0.89Polar Protic
90% Ethanol7.94Polar Protic
80% Ethanol22.4Polar Protic
100% Methanol5.62Polar Protic
90% Methanol25.1Polar Protic
97% TFE2,750Polar Protic (highly ionizing)
90% Acetone1.86Polar Aprotic
Formic Acid15,800Polar Protic (highly ionizing)

Data adapted from a study on isopropyl chloroformate solvolysis and is intended to be illustrative of solvent effects.[4]

Table 2: Specific Rates of Solvolysis (k) of Isopropyl Chlorothioformate in Various Solvents at 25.0 °C

Solventk x 105 (s-1)Solvent Type
100% Ethanol1.25Polar Protic
90% Ethanol3.51Polar Protic
80% Ethanol5.89Polar Protic
100% Methanol6.03Polar Protic
90% Methanol11.2Polar Protic
97% TFE42.1Polar Protic (highly ionizing)
90% Acetone0.77Polar Aprotic

Data adapted from a study on isopropyl chlorothioformate solvolysis and is intended for comparative purposes.[5]

Experimental Protocols

Below are representative experimental protocols for nucleophilic substitution reactions with this compound, illustrating the use of different solvent systems.

Protocol 1: SN2 Reaction with Sodium Azide (B81097) in a Polar Aprotic Solvent

Objective: To synthesize isopropyl azidoacetate via an SN2 pathway.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve sodium azide (1.2 equivalents) in anhydrous DMF.

  • To this stirring suspension, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Solvolysis in a Polar Protic Solvent (Ethanolysis)

Objective: To synthesize isopropyl ethoxyacetate via a solvolysis reaction.

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium bicarbonate (solid)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 equivalent) in an excess of anhydrous ethanol.

  • Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by GC-MS to observe the disappearance of the starting material and the appearance of the product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the hydrochloric acid byproduct by carefully adding solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove the sodium chloride and any excess sodium bicarbonate.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by vacuum distillation.

Visualizations

Solvent_Selection_Workflow Solvent Selection for this compound Reactions start Define Reaction Goal nucleophile Characterize Nucleophile (Strong vs. Weak, Bulky vs. Small) start->nucleophile desired_mechanism Desired Mechanism? nucleophile->desired_mechanism Strong, Unhindered nucleophile->desired_mechanism Weak or Solvolysis sn2_path Select Polar Aprotic Solvent (e.g., Acetone, DMF, DMSO) desired_mechanism->sn2_path SN2 sn1_path Select Polar Protic Solvent (e.g., Ethanol, Methanol, Water) desired_mechanism->sn1_path SN1 troubleshooting Troubleshoot (Low Yield, Side Products) sn2_path->troubleshooting sn1_path->troubleshooting outcome Reaction Outcome troubleshooting->outcome

Caption: A workflow for selecting an appropriate solvent.

Competing_Pathways Influence of Solvent on SN1/SN2 Pathways for this compound sub This compound + Nucleophile sn2 SN2 Pathway (Bimolecular) sub->sn2 sn1 SN1 Pathway (Unimolecular) sub->sn1 product_sn2 SN2 Product sn2->product_sn2 Inversion of Stereochemistry carbocation Carbocation Intermediate sn1->carbocation Forms Carbocation Intermediate product_sn1 SN1 Product carbocation->product_sn1 Racemization solvent_aprotic Polar Aprotic Solvent (e.g., DMF, Acetone) solvent_aprotic->sn2 Favors solvent_protic Polar Protic Solvent (e.g., Ethanol, Water) solvent_protic->sn1 Favors

Caption: Competing SN1 and SN2 pathways for this compound.

References

Technical Support Center: Monitoring Reactions of Isopropyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the progress of reactions involving Isopropyl Chloroacetate (B1199739). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered when monitoring reactions involving isopropyl chloroacetate using various analytical techniques.

Thin-Layer Chromatography (TLC)

Q1: My TLC plate shows streaking or elongated spots for the reaction mixture. What could be the cause and how can I fix it?

A1: Streaking on a TLC plate can be caused by several factors. Here are the common causes and their solutions:

  • Sample Overload: The most common cause is applying too much sample to the TLC plate.

    • Solution: Dilute your reaction mixture sample before spotting it on the plate. Apply the sample in small, concentrated spots, allowing the solvent to dry completely between applications if multiple applications are needed to achieve a sufficient concentration without overloading.[1][2]

  • Inappropriate Solvent System: The polarity of the solvent system may not be suitable for the compounds being analyzed.

    • Solution: Adjust the polarity of your mobile phase. For polar compounds that streak, you might need a more polar solvent system to move them up the plate effectively. Conversely, for nonpolar compounds, a less polar system might be required.[1][2]

  • Acidic or Basic Nature of Compounds: this compound and the starting material, chloroacetic acid, can interact with the silica (B1680970) gel (which is slightly acidic). This can lead to streaking.

    • Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds like chloroacetic acid, adding a small amount of acetic or formic acid (around 0.1-1%) can improve peak shape.[1]

Q2: I'm not seeing any spots on my TLC plate after development, or the spots are very faint. What should I do?

A2: This issue can arise from a few different problems:

  • Insufficient Concentration: The concentration of your analyte in the spotted sample may be too low.

    • Solution: Try concentrating your sample before spotting. You can also spot the same location multiple times, ensuring the spot is dry between each application, to increase the amount of analyte.[1][2]

  • Compound is not UV-Active: this compound and its precursors may not be strongly UV-active.

    • Solution: Use a visualization stain. After developing the plate, let it dry completely and then dip it into a staining solution. For carboxylic acids and esters, several stains can be effective:

      • Potassium Permanganate (B83412) (KMnO₄) stain: This is a good general stain for compounds that can be oxidized.

      • Bromocresol Green stain: This stain is particularly useful for visualizing acidic compounds like chloroacetic acid, which will appear as yellow spots on a blue background.[3]

      • Iodine Chamber: Placing the dried TLC plate in a chamber with a few crystals of iodine will cause many organic compounds to appear as brown spots.[3][4]

  • Sample Evaporation: If your compounds are volatile, they may have evaporated from the plate before or during development.

    • Solution: Ensure you are developing the plate in a sealed chamber to maintain a saturated atmosphere.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q3: I am seeing tailing or fronting peaks in my GC-MS chromatogram. What are the common causes and solutions?

A3: Poor peak shape in GC-MS can be attributed to several factors:

  • Peak Tailing:

    • Active Sites in the System: The liner, column, or injection port can have active sites that interact with polar analytes.

      • Solution: Use a deactivated liner and a column designed for polar analytes. You can also try silanizing your liner. Regularly replacing the septum and liner can prevent the buildup of active sites.[5]

    • Column Contamination: Buildup of non-volatile residues on the column can lead to peak tailing.

      • Solution: Bake out the column at a high temperature (within its specified limits). If this doesn't work, you may need to trim the first few centimeters of the column or replace it entirely.[5]

  • Peak Fronting:

    • Column Overload: Injecting too much sample can saturate the column.

      • Solution: Dilute your sample or reduce the injection volume.[6]

    • Solvent Mismatch: The injection solvent may be too strong for the initial column conditions.

      • Solution: If possible, dissolve your sample in a solvent that is less volatile than the initial column oven temperature.

Q4: I am observing unexpected peaks in my GC-MS analysis of the reaction mixture. How can I identify them?

A4: Unexpected peaks can be byproducts, impurities from starting materials, or contaminants.

  • Byproducts: The most common byproduct in Fischer esterification is the starting carboxylic acid and alcohol due to the reversible nature of the reaction. Hydrolysis of the this compound product back to chloroacetic acid and isopropanol (B130326) can also occur if water is present.[7][8]

    • Identification: The mass spectrum of the unexpected peak can be compared to a library of known spectra (e.g., NIST). You can also run standards of expected byproducts (like chloroacetic acid) to confirm their retention times and mass spectra.

  • Impurities: Your starting materials may contain impurities.

    • Identification: Analyze your starting materials (chloroacetic acid and isopropanol) separately by GC-MS to identify any pre-existing impurities.

  • Contaminants: Contamination can be introduced from solvents, glassware, or the GC-MS system itself.

    • Identification: Run a blank injection of your solvent to check for contaminants. Common contaminants include siloxanes from column bleed and plasticizers from lab equipment.

High-Performance Liquid Chromatography (HPLC)

Q5: My HPLC chromatogram shows peak tailing or fronting for this compound and/or chloroacetic acid. How can I improve the peak shape?

A5: Peak asymmetry in HPLC is a common issue, especially with polar and acidic compounds.

  • Peak Tailing:

    • Secondary Interactions with Silica: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar analytes, causing tailing.

      • Solution: Use an end-capped column to minimize silanol interactions. Lowering the pH of the mobile phase (e.g., by adding 0.1% phosphoric acid or formic acid) can suppress the ionization of silanol groups and reduce tailing.[9][10][11]

    • Insufficient Buffering: If the mobile phase pH is close to the pKa of an analyte, you can get a mix of ionized and non-ionized forms, leading to poor peak shape.

      • Solution: Use a buffer to maintain a consistent pH, ideally at least 2 pH units away from the analyte's pKa.[12]

  • Peak Fronting:

    • Sample Overload: Injecting too concentrated a sample.

      • Solution: Dilute your sample or decrease the injection volume.[11]

    • Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase.

      • Solution: Whenever possible, dissolve your sample in the mobile phase itself.[11][12]

Q6: I am having trouble separating the peaks for chloroacetic acid, isopropanol, and this compound. What can I do?

A6: Achieving good resolution between these compounds can be challenging due to their differing polarities.

  • Optimize Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A gradient elution, where the percentage of the organic solvent is increased over time, is often effective for separating compounds with a wide range of polarities.

  • Choose the Right Column: A C18 column is a good starting point for reversed-phase HPLC. If you still have trouble with separation, you might consider a column with a different stationary phase, such as a C8 or a phenyl column.

  • Adjust pH: As mentioned previously, controlling the pH of the mobile phase is crucial, especially for the acidic chloroacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q7: My ¹H NMR spectrum has broad peaks, making it difficult to integrate and monitor the reaction. What is the cause?

A7: Peak broadening in NMR can have several causes:

  • Poor Shimming: The magnetic field homogeneity may not be optimized.

    • Solution: Re-shim the spectrometer. If you are unfamiliar with this process, ask for assistance from an experienced user or the instrument manager.[13]

  • Sample Heterogeneity: The sample may not be fully dissolved or may contain suspended solids.

    • Solution: Ensure your sample is completely dissolved. You may need to filter the sample before transferring it to the NMR tube.[13]

  • High Concentration: Very concentrated samples can lead to broader peaks due to viscosity effects.

    • Solution: Dilute your sample.

Q8: The peaks in my NMR spectra are shifting between measurements, making it hard to track the reaction progress. Why is this happening and what can I do?

A8: Peak shifting during a reaction can be due to changes in the sample environment.

  • Temperature Fluctuations: The temperature of the sample may be changing as the reaction proceeds, especially if it is exothermic or endothermic.

    • Solution: Use the spectrometer's temperature control to maintain a constant sample temperature.

  • Changes in Sample Composition: The overall composition of the sample (e.g., polarity, pH) changes as the reaction progresses, which can slightly affect the chemical shifts of all species.

    • Solution: This is often unavoidable. Focus on the relative positions of the peaks and their integrations rather than their absolute chemical shifts. Using an internal standard with a known, stable chemical shift can help to reference the spectra.

Frequently Asked Questions (FAQs)

Q9: How can I tell if my reaction to synthesize this compound is complete?

A9: You can determine if your reaction is complete by monitoring the disappearance of the starting materials and the appearance of the product using one of the analytical techniques described above.

  • TLC: The spot corresponding to the limiting reactant (usually chloroacetic acid) should disappear, and a new spot for this compound should appear and its intensity should no longer increase over time.

  • GC-MS/HPLC: The peak for the limiting reactant should no longer be present, and the peak area of the this compound product should reach a maximum and remain constant.

  • ¹H NMR: The signals corresponding to the starting materials should disappear, and the signals for the product should grow in and then remain at a constant ratio relative to an internal standard.

Q10: What are the most common side products I should look out for?

A10: The most common "side product" in an esterification reaction is often unreacted starting material, as it is an equilibrium process.[8] The main side reaction to be aware of is the hydrolysis of the ester product.

  • Hydrolysis: If there is water present in the reaction mixture (either from the starting materials or produced during the reaction and not effectively removed), the this compound can react with it to revert to chloroacetic acid and isopropanol.[7]

    • Detection: You would see the reappearance or persistence of the starting material peaks/spots in your analysis.

Q11: Can I use titration to monitor the reaction progress?

A11: Yes, titration can be used to monitor the consumption of the carboxylic acid (chloroacetic acid). By taking aliquots of the reaction mixture at different times and titrating them with a standardized base, you can determine the concentration of the remaining chloroacetic acid and thus calculate the reaction progress. However, this method can be prone to errors if not performed carefully, as the ester product can also hydrolyze under the basic conditions of the titration.[7][14]

Data Presentation

Table 1: Comparison of Monitoring Techniques for this compound Reactions

TechniqueSpeedCostInformation ProvidedCommon Issues
TLC FastLowQualitative assessment of reaction progress (presence/absence of compounds)Streaking, overlapping spots, visualization issues
GC-MS ModerateHighQuantitative analysis, identification of byproducts by massPeak tailing/fronting, column contamination
HPLC ModerateHighQuantitative analysis, suitable for non-volatile compoundsPeak tailing/fronting, resolution issues, column degradation
¹H NMR FastHighQuantitative analysis, structural information, in-situ monitoring possiblePeak broadening, shifting chemical shifts, sensitivity

Experimental Protocols

TLC Monitoring Protocol
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: A common starting point is a mixture of hexane (B92381) and ethyl acetate. A ratio of 4:1 (Hexane:Ethyl Acetate) is often a good starting point for esters. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8). For more polar starting materials, a more polar system like 2:1 or 1:1 might be necessary.

  • Spotting: On a single TLC plate, spot the chloroacetic acid starting material, the isopropanol starting material, a co-spot of both starting materials, and the reaction mixture.

  • Development: Place the plate in a sealed chamber saturated with the mobile phase. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization:

    • First, view the dried plate under a UV lamp (254 nm). Circle any visible spots with a pencil.

    • Then, use a chemical stain. A potassium permanganate (KMnO₄) dip or an iodine chamber are good general choices. For specifically visualizing the carboxylic acid, a bromocresol green stain is effective.[3][4]

GC-MS Monitoring Protocol
  • Sample Preparation: Take a small aliquot (e.g., 50 µL) of the reaction mixture and dilute it with a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate).

  • Column: A common choice is a non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (or equivalent).

  • Injection: Inject 1 µL of the diluted sample.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Scan range: 40-400 m/z.

    • Ionization mode: Electron Ionization (EI).

HPLC Monitoring Protocol
  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it with the mobile phase.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% phosphoric acid.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Column Temperature: 30 °C.

¹H NMR Monitoring Protocol
  • Sample Preparation: Take an aliquot of the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard with a known concentration and a simple, non-overlapping spectrum (e.g., 1,3,5-trimethoxybenzene).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Identify the characteristic peaks for the starting materials and the product.

      • This compound: Look for the septet of the isopropyl CH group around 5.1 ppm and the singlet of the CH₂Cl group around 4.0 ppm.[15]

      • Chloroacetic acid: The CH₂ peak will be a singlet, and its position will depend on the solvent and concentration.

      • Isopropanol: The CH septet will be around 4.0 ppm.

    • Integrate the area of a characteristic peak for the product and a peak for the internal standard. The ratio of these integrals can be used to determine the concentration of the product and thus the reaction conversion.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analytical Monitoring cluster_data Data Interpretation Reaction Reaction Mixture (this compound Synthesis) Aliquot Take Aliquot Reaction->Aliquot TLC TLC Analysis Aliquot->TLC GCMS GC-MS Analysis Aliquot->GCMS HPLC HPLC Analysis Aliquot->HPLC NMR NMR Analysis Aliquot->NMR Interpretation Assess Reaction Progress (Consumption of Reactants, Formation of Product) TLC->Interpretation GCMS->Interpretation HPLC->Interpretation NMR->Interpretation

Caption: General workflow for monitoring the progress of a chemical reaction.

Troubleshooting_Logic cluster_TLC TLC Issues cluster_Chromatography GC/HPLC Issues cluster_NMR NMR Issues Problem Analytical Problem Identified (e.g., Poor Peak Shape, Unexpected Peaks) Streaking Streaking Problem->Streaking NoSpots No Spots Problem->NoSpots Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting ExtraPeaks Extra Peaks Problem->ExtraPeaks BroadPeaks Broad Peaks Problem->BroadPeaks ShiftingPeaks Shifting Peaks Problem->ShiftingPeaks Solution1 Solution1 Streaking->Solution1 Dilute Sample Adjust Mobile Phase Solution2 Solution2 NoSpots->Solution2 Concentrate Sample Use Stain Solution3 Solution3 Tailing->Solution3 Use Deactivated Liner/Column Adjust Mobile Phase pH Solution4 Solution4 Fronting->Solution4 Dilute Sample Match Sample Solvent Solution5 Solution5 ExtraPeaks->Solution5 Check for Byproducts Analyze Starting Materials Run Blank Solution6 Solution6 BroadPeaks->Solution6 Re-shim Ensure Sample Homogeneity Solution7 Solution7 ShiftingPeaks->Solution7 Use Temperature Control Use Internal Standard

Caption: A logical flow diagram for troubleshooting common analytical issues.

References

Validation & Comparative

A Comparative Guide to Isopropyl Chloroacetate and Ethyl Chloroacetate in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals, the choice of alkylating agent is a critical parameter that can significantly influence reaction efficiency, yield, and purity of the final product. Among the various α-haloacetate esters utilized for the introduction of an ester-containing moiety, ethyl chloroacetate (B1199739) has traditionally been a workhorse. However, its counterpart, isopropyl chloroacetate, presents an alternative with distinct steric properties that can be leveraged in specific synthetic strategies. This guide provides an objective comparison of the performance of this compound and ethyl chloroacetate in alkylation reactions, supported by established mechanistic principles and representative experimental data.

Theoretical Performance Comparison

Alkylation reactions with this compound and ethyl chloroacetate typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, a nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion. The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center.

The primary difference between ethyl chloroacetate and this compound lies in the steric bulk of the ester group. The isopropyl group is significantly larger and more sterically demanding than the ethyl group. This increased steric hindrance in this compound is expected to hinder the backside attack of the nucleophile, leading to a slower reaction rate compared to ethyl chloroacetate under identical conditions. Consequently, achieving comparable reaction times and yields with this compound may necessitate more forcing conditions, such as higher temperatures or longer reaction times.

FeatureThis compoundEthyl Chloroacetate
Structure ClCH₂COOCH(CH₃)₂ClCH₂COOCH₂CH₃
Molecular Weight 136.58 g/mol 122.55 g/mol
Steric Hindrance HigherLower
Predicted Reactivity in SN2 LowerHigher
Typical Reaction Conditions May require higher temperatures or longer reaction timesGenerally milder conditions
Potential Advantages The isopropyl ester may offer different solubility profiles or be desired in the final product.Higher reactivity can lead to shorter reaction times and higher yields.

Experimental Data and Observations

N-Alkylation of Heterocycles

N-alkylation is a common application for these reagents. For instance, the alkylation of cycloamines with ethyl chloroacetate in the presence of potassium carbonate in acetonitrile (B52724) at room temperature overnight has been reported to provide good to excellent yields (62-81%).[1]

Representative Reaction:

  • Substrate: Cyclohexylamine

  • Reagent: Ethyl Chloroacetate

  • Base: K₂CO₃

  • Solvent: Acetonitrile

  • Conditions: Room temperature, overnight

  • Yield: ~68%[1]

A similar reaction with this compound would be expected to proceed more slowly. To achieve a comparable yield, one might need to increase the reaction temperature or extend the reaction time.

O-Alkylation of Phenols

The O-alkylation of phenols to form aryloxyacetates is another important transformation. The reaction of salicylaldehyde (B1680747) with ethyl bromoacetate (B1195939) (a more reactive analogue of ethyl chloroacetate) using potassium carbonate in acetonitrile at reflux for 72 hours has been reported to yield the corresponding ether in 63% yield.[2]

Representative Reaction:

  • Substrate: Salicylaldehyde

  • Reagent: Ethyl Bromoacetate

  • Base: K₂CO₃

  • Solvent: Acetonitrile

  • Conditions: Reflux, 72 h

  • Yield: 63%[2]

Given the lower reactivity of chloroacetates compared to bromoacetates, and the increased steric bulk of the isopropyl group, the O-alkylation with this compound would likely require even more forcing conditions to achieve a similar outcome.

Experimental Protocols

Below are detailed, representative protocols for N-alkylation and O-alkylation reactions. These protocols are based on common procedures found in the literature for ethyl chloroacetate and can be adapted for this compound, keeping in mind the expected lower reactivity of the latter.

General Protocol for N-Alkylation of an Amine
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 eq), the chloroacetate ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent (e.g., acetonitrile, DMF, or acetone) to the flask.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) for the required time (typically monitored by TLC or LC-MS). For this compound, a higher temperature and longer reaction time may be necessary compared to ethyl chloroacetate.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic base.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.

General Protocol for O-Alkylation of a Phenol (B47542)
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Alkylation: Add the chloroacetate ester (1.1-1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS). As with N-alkylation, more forcing conditions may be required for this compound.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing the Reaction and Workflow

To further clarify the processes discussed, the following diagrams illustrate the generalized SN2 alkylation mechanism and a typical experimental workflow.

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack AlkylatingAgent R-X R R X X Product Nu-R TS->Product Bond Formation LeavingGroup X⁻ TS->LeavingGroup Bond Cleavage

Generalized SN2 Alkylation Mechanism.

experimental_workflow start Start: Combine Reactants (Nucleophile, Alkylating Agent, Base, Solvent) reaction Reaction (Stirring at specified temperature) start->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Typical Experimental Workflow for Alkylation.

Conclusion

  • Ethyl chloroacetate is the more reactive of the two due to lower steric hindrance, making it the preferred choice for general-purpose alkylations where higher reactivity leads to shorter reaction times and potentially higher yields under milder conditions.

  • This compound , while less reactive, may be selected when the isopropyl ester is a desired feature of the final product or when its different physical properties (e.g., solubility) are advantageous. Researchers should anticipate the need for more forcing reaction conditions when using this compound to compensate for its reduced reactivity.

Ultimately, the optimal choice of alkylating agent and reaction conditions should be determined on a case-by-case basis through empirical optimization.

References

A Comparative Analysis of the Reactivity of Methyl, Ethyl, and Isopropyl Chloroacetate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of methyl chloroacetate (B1199739), ethyl chloroacetate, and isopropyl chloroacetate. The information is supported by established principles of organic chemistry and illustrative experimental data to assist in the selection of appropriate reagents and the design of synthetic pathways.

The reactivity of these α-chloro esters is a critical consideration in their application as alkylating agents in pharmaceutical and chemical synthesis. The primary mode of reaction for these compounds is bimolecular nucleophilic substitution (S(_N)2), where a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion. The rate of this reaction is significantly influenced by the steric environment around the reaction center.

The Role of Steric Hindrance

In an S(_N)2 reaction, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group (backside attack). The presence of bulky substituents on or near the electrophilic carbon can physically obstruct this approach, thereby slowing down the reaction. This phenomenon is known as steric hindrance.[1][2]

The three chloroacetate esters compared here differ in the size of the alkyl group of the ester moiety: methyl, ethyl, and isopropyl. As we move from methyl to ethyl to isopropyl, the steric bulk around the carbonyl group, and consequently near the reaction center, increases. This increasing steric hindrance is the primary determinant of their relative reactivities in S(_N)2 reactions.

Quantitative Data Presentation

The following table provides illustrative relative reaction rates for prototypical primary, secondary, and tertiary bromoalkanes in an S(_N)2 reaction with sodium iodide in acetone (B3395972). This serves as a strong model for the expected reactivity trend of methyl (primary-like), ethyl (primary), and isopropyl (secondary-like, due to the branching) chloroacetates.

BromoalkaneStructureTypeRelative Rate of S(_N)2 Reaction (with NaI in Acetone)
Ethyl bromideCH₃CH₂BrPrimary (1°)~1
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)~0.02
tert-Butyl bromide(CH₃)₃CBrTertiary (3°)Negligible

Note: This data is compiled from various kinetic studies to illustrate the established trend of significant rate decrease with increasing substitution.[3] The reactivity order for S(_N)2 reactions is firmly established as primary > secondary >> tertiary.[3]

Based on the principle of steric hindrance, the expected order of reactivity for the chloroacetate esters is:

Methyl chloroacetate > Ethyl chloroacetate > this compound

Methyl chloroacetate, having the smallest alkyl group, presents the least steric hindrance to the incoming nucleophile, resulting in the fastest reaction rate. The ethyl group is slightly larger, leading to a slower rate. The isopropyl group, with its branching, significantly increases steric bulk, making nucleophilic attack much more difficult and drastically reducing the reaction rate.[1]

Experimental Protocols

A common method to qualitatively and semi-quantitatively compare the rates of S(_N)2 reactions of alkyl halides is the Finkelstein reaction, where an alkyl chloride or bromide is reacted with sodium iodide in acetone. Sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not. The formation of a precipitate provides a visual indication of the reaction's progress.

Objective: To qualitatively compare the relative reactivity of methyl chloroacetate, ethyl chloroacetate, and this compound in an S(_N)2 reaction.

Materials:

  • Methyl chloroacetate

  • Ethyl chloroacetate

  • This compound

  • 15% (w/v) solution of sodium iodide in acetone

  • Dry test tubes and rack

  • Pipettes or droppers

  • Stopwatch or timer

  • Water bath (optional, for very slow reactions)

Procedure:

  • Label three clean, dry test tubes, one for each chloroacetate ester.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • To the first test tube, add 5 drops of methyl chloroacetate, and immediately start the stopwatch.

  • Shake the test tube to ensure thorough mixing and observe for the formation of a precipitate (cloudiness).

  • Record the time it takes for the precipitate to appear.

  • Repeat steps 3-5 for ethyl chloroacetate and this compound in their respective test tubes.

  • If a reaction is very slow, the test tube can be gently warmed in a water bath to increase the rate, though for a comparative study, maintaining a constant temperature is crucial.

Expected Observations:

  • Methyl chloroacetate: A precipitate should form the most rapidly.

  • Ethyl chloroacetate: A precipitate will form, but at a noticeably slower rate than with methyl chloroacetate.

  • This compound: The formation of a precipitate will be significantly slower than the other two, and may require a longer observation time or gentle warming.

This experiment provides a clear, visual demonstration of the reactivity trend. For more precise kinetic data, techniques such as titration or spectroscopy can be employed to monitor the concentration of reactants or products over time.[3]

Mandatory Visualizations

Caption: Generalized S(_N)2 reaction mechanism.

Experimental_Workflow start Start prep_tubes Prepare three labeled test tubes with NaI in acetone solution start->prep_tubes add_methyl Add Methyl Chloroacetate to Tube 1 prep_tubes->add_methyl add_ethyl Add Ethyl Chloroacetate to Tube 2 prep_tubes->add_ethyl add_isopropyl Add this compound to Tube 3 prep_tubes->add_isopropyl start_timers Start timers for each tube add_methyl->start_timers add_ethyl->start_timers add_isopropyl->start_timers observe Observe for precipitate formation at constant temperature start_timers->observe record_time Record time for precipitate appearance for each tube observe->record_time compare Compare reaction times to determine relative reactivity record_time->compare end End compare->end

Caption: Experimental workflow for comparing reactivity.

References

A Comparative Guide to Purity Assessment of Isopropyl Chloroacetate: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stringent assessment of purity for starting materials and intermediates like isopropyl chloroacetate (B1199739) is a cornerstone of robust and reproducible synthetic chemistry. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the purity analysis of isopropyl chloroacetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This comparison is supported by detailed experimental protocols and illustrative performance data to aid in the selection of the most appropriate analytical methodology.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the premier method for the purity assessment of the volatile compound this compound. Its high resolution, sensitivity, and the structural information provided by mass spectrometry make it exceptionally well-suited for identifying and quantifying both the main component and potential volatile impurities. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a versatile and widely accessible technique, it is generally less optimal for this specific analyte due to the compound's volatility and lack of a strong chromophore, which can limit sensitivity and specificity.

Data Presentation: A Comparative Overview

Table 1: Comparison of Analytical Methods for this compound Purity Assessment

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.
Analyte Volatility Ideal for volatile and semi-volatile compounds like this compound.Less suitable for highly volatile compounds; potential for sample loss.
Limit of Detection (LOD) ~0.01 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.05 µg/mL~2.0 µg/mL
Linearity (R²) >0.999>0.995
Precision (%RSD) < 2%< 5%
Specificity/Selectivity High (mass analyzer provides structural confirmation)Moderate (risk of co-elution with impurities lacking a chromophore)
Sample Throughput High (fast analysis times)Moderate

Table 2: Common Impurities in this compound

Impurity NameChemical StructureOrigin
Chloroacetic AcidClCH₂COOHUnreacted starting material
Isopropanol(CH₃)₂CHOHUnreacted starting material
Isopropyl DichloroacetateCl₂CHCOOCH(CH₃)₂By-product from over-chlorination of acetic acid
Isopropyl TrichloroacetateCl₃CCOOCH(CH₃)₂By-product from over-chlorination of acetic acid
Di-isopropyl ether((CH₃)₂CH)₂OPotential side-reaction product

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a robust method for the quantitative determination of this compound purity and the identification of volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 10 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 25 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-200 for initial impurity profiling.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitation. Key ions for this compound include m/z 43, 67, and 77.[1]

3. Data Analysis:

  • Purity is calculated based on the area percent of the this compound peak relative to the total area of all observed peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol provides an alternative method for the analysis of this compound, which may be suitable for laboratories without access to GC-MS or for the analysis of non-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Further dilute an aliquot to a suitable concentration for UV detection (e.g., 1 mg/mL).

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (due to the weak UV absorbance of the ester carbonyl group).

3. Data Analysis:

  • Purity is determined by the area percent of the main peak.

  • Quantification of impurities requires the use of reference standards.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject 1 µL Injection separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection (Scan/SIM) ionize->detect integrate Peak Integration detect->integrate Chromatogram & Mass Spectra identify Impurity Identification integrate->identify quantify Purity Calculation integrate->quantify report report quantify->report Final Report

Caption: Workflow for GC-MS Purity Assessment of this compound.

Conclusion

For the purity assessment of this compound, GC-MS is the demonstrably superior technique. Its ability to handle volatile compounds, coupled with the high sensitivity and specificity of mass spectrometric detection, allows for a comprehensive and reliable analysis of both the primary compound and potential process-related impurities. While HPLC-UV remains a valuable tool in the analytical chemist's arsenal, its application to this particular analyte is limited. The selection of the most appropriate analytical method is a critical decision in the drug development process, directly impacting the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Isopropyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for isopropyl chloroacetate (B1199739) against structurally related acetate (B1210297) esters, namely isopropyl acetate, ethyl chloroacetate, and methyl chloroacetate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed analysis of spectral features to aid in structural elucidation and purity assessment.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for isopropyl chloroacetate and its analogs. All spectra were recorded in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.

Table 1: ¹H NMR Spectral Data

CompoundStructureChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ClCH₂C(O)OCH(CH₃)₂5.10septet1H-OCH(CH₃)₂
4.08s2H-CH₂Cl
1.28d6H-OCH(CH₃)₂
Isopropyl Acetate CH₃C(O)OCH(CH₃)₂4.98septet1H-OCH(CH₃)₂
2.04s3H-C(O)CH₃
1.24d6H-OCH(CH₃)₂
Ethyl Chloroacetate ClCH₂C(O)OCH₂CH₃4.25q2H-OCH₂CH₃
4.06s2H-CH₂Cl
1.31t3H-OCH₂CH₃
Methyl Chloroacetate ClCH₂C(O)OCH₃4.08s2H-CH₂Cl
3.80s3H-OCH₃

Table 2: ¹³C NMR Spectral Data

CompoundStructureChemical Shift (δ, ppm)Assignment
This compound ClCH₂C(O)OCH(CH₃)₂166.9C=O
71.0-OCH(CH₃)₂
40.9-CH₂Cl
21.7-OCH(CH₃)₂
Isopropyl Acetate CH₃C(O)OCH(CH₃)₂170.6C=O
68.3-OCH(CH₃)₂
21.9-OCH(CH₃)₂
21.2-C(O)CH₃
Ethyl Chloroacetate ClCH₂C(O)OCH₂CH₃167.1C=O
62.4-OCH₂CH₃
41.0-CH₂Cl
14.0-OCH₂CH₃
Methyl Chloroacetate ClCH₂C(O)OCH₃167.3C=O
52.9-OCH₃
40.9-CH₂Cl

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound and its analogs.

Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample or dispense 10-30 µL of the liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

¹H NMR Spectroscopy Acquisition:

  • Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • Probe: 5 mm BBFO probe.

  • Temperature: 298 K.

  • Pulse Program: zg30 (a standard 30-degree pulse experiment).

  • Number of Scans (NS): 16 (can be adjusted based on sample concentration).

  • Acquisition Time (AQ): ~4 seconds.

  • Relaxation Delay (D1): 1 second.

  • Spectral Width (SW): 20 ppm.

  • Transmitter Frequency Offset (O1p): Centered on the spectral region of interest (e.g., 6 ppm).

  • Processing: Apply a line broadening of 0.3 Hz using an exponential window function (LB = 0.3) before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy Acquisition:

  • Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • Probe: 5 mm BBFO probe.

  • Temperature: 298 K.

  • Pulse Program: zgpg30 (a standard 30-degree pulse experiment with proton decoupling).

  • Number of Scans (NS): 1024 or more, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

  • Acquisition Time (AQ): ~1.3 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 240 ppm.

  • Transmitter Frequency Offset (O1p): Centered on the spectral region of interest (e.g., 100 ppm).

  • Processing: Apply a line broadening of 1 Hz using an exponential window function (LB = 1) before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Visualization of Structural and Spectral Relationships

The following diagram illustrates the structural relationships between the compared compounds and highlights the key NMR signals that differentiate them.

NMR_Comparison cluster_isopropyl Isopropyl Esters cluster_chloroacetate Chloroacetate Esters This compound This compound ¹H: 5.10 (septet), 4.08 (s), 1.28 (d) ¹³C: 166.9, 71.0, 40.9, 21.7 Isopropyl Acetate Isopropyl Acetate ¹H: 4.98 (septet), 2.04 (s), 1.24 (d) ¹³C: 170.6, 68.3, 21.9, 21.2 This compound->Isopropyl Acetate Change: -Cl to -H Effect on -OCH: ¹H: downfield shift ¹³C: downfield shift Ethyl Chloroacetate Ethyl Chloroacetate ¹H: 4.25 (q), 4.06 (s), 1.31 (t) ¹³C: 167.1, 62.4, 41.0, 14.0 This compound->Ethyl Chloroacetate Change: -OCH(CH₃)₂ to -OCH₂CH₃ Effect: Different splitting patterns Methyl Chloroacetate Methyl Chloroacetate ¹H: 4.08 (s), 3.80 (s) ¹³C: 167.3, 52.9, 40.9 Ethyl Chloroacetate->Methyl Chloroacetate Change: -CH₂CH₃ to -CH₃ Effect: Loss of ethyl signals

Caption: Comparative analysis of this compound and its analogs.

This guide provides a foundational dataset and protocol for the NMR analysis of this compound. The comparative data highlights the influence of the chloro-substituent and the nature of the alkyl ester group on the chemical shifts and coupling patterns, providing a valuable resource for spectral interpretation and compound identification.

A Comparative Guide to Analytical Methods for the Quantification of Isopropyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of isopropyl chloroacetate (B1199739), a key intermediate in various chemical syntheses. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and consistency of starting materials and final products in the pharmaceutical and chemical industries. This document outlines and contrasts three common analytical approaches: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and a colorimetric Spectrophotometric method.

The comparative analysis includes detailed experimental protocols, quantitative performance data, and a visual representation of the general analytical workflow. The information presented is intended to assist researchers and quality control professionals in selecting the most suitable method based on their specific requirements for sensitivity, selectivity, and sample throughput.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the analytical methods discussed. It is important to note that while the GC-FID data is based on a validated method for a closely related compound and is expected to be highly representative, the HPLC-UV and Spectrophotometric methods are proposed methodologies. The performance characteristics for these two methods are typical estimates and would require full validation for specific applications.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV) (Proposed)Spectrophotometric Method (Proposed)
Principle Separation based on volatility and interaction with a stationary phase, detection by ionization in a flame.Separation based on polarity and partitioning between a stationary and mobile phase, detection by UV absorbance.Colorimetric reaction with 4-(4-nitrobenzyl)pyridine (B86830) (NBP) to form a colored product, measured by absorbance.
Limit of Detection (LOD) ~0.2 µg/mL~0.5 µg/mL (Estimated)~1-5 µg/mL (Estimated)
Limit of Quantification (LOQ) ~0.4 µg/mL~1.5 µg/mL (Estimated)~5-15 µg/mL (Estimated)
Linearity Range 0.4 - 2.0 µg/mL1.5 - 50 µg/mL (Estimated)15 - 100 µg/mL (Estimated)
Correlation Coefficient (r²) >0.999>0.998 (Expected)>0.995 (Expected)
Precision (%RSD) < 2%< 3% (Expected)< 5% (Expected)
Accuracy (% Recovery) 97 - 102%95 - 105% (Expected)90 - 110% (Expected)
Sample Throughput ModerateHighLow to Moderate
Selectivity HighHighModerate
Instrumentation Cost HighHighLow
Solvent Consumption LowHighModerate

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is adapted from a validated procedure for a similar chloroacetate ester and is expected to provide excellent sensitivity and selectivity for isopropyl chloroacetate.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Capillary column: DB-WAX (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

Reagents and Materials:

  • This compound reference standard

  • Methanol (B129727), HPLC grade (as solvent and for standard preparation)

  • Helium (carrier gas), Hydrogen (FID), and Air (FID) of high purity.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 200 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL. Prepare working standards by serial dilution of the stock solution to cover the linearity range (e.g., 0.4, 0.8, 1.2, 1.6, 2.0 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.

Analysis:

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions.

  • Quantify the this compound content in the samples by comparing the peak area with the calibration curve.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) (Proposed)

This proposed method is based on common practices for the analysis of small organic molecules and would require validation.

Instrumentation:

  • HPLC system with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade (for sample preparation)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution with the mobile phase to cover the estimated linearity range (e.g., 1.5, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol. Dilute with the mobile phase as necessary to bring the concentration into the calibration range.

Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve based on peak area.

Spectrophotometric Method (Proposed)

This method is a general procedure for the determination of alkylating agents and would require optimization and validation for this compound.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents and Materials:

  • This compound reference standard

  • 4-(4-nitrobenzyl)pyridine (NBP) solution (e.g., 5% w/v in acetone)

  • Acetone (B3395972), analytical grade

  • Ethyl Acetate, analytical grade

  • Triethylamine or a suitable alkaline solution

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in acetone covering the expected linear range (e.g., 15, 25, 50, 75, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the sample in acetone to achieve a concentration within the standard curve range.

  • Reaction: a. To 1 mL of each standard and sample solution in a test tube, add 1 mL of the NBP solution. b. Heat the mixture in a water bath at a controlled temperature (e.g., 80 °C) for a specific time (e.g., 20 minutes) to allow for the alkylation reaction to proceed. c. Cool the tubes to room temperature. d. Add a specific volume of an alkaline solution (e.g., triethylamine) to develop the color.

  • Measurement: a. Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (to be determined, typically in the visible range) against a reagent blank.

  • Quantification: a. Construct a calibration curve by plotting the absorbance of the standards against their concentrations. b. Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Sample Weighing Weighing Start->Weighing Dissolution Dissolution & Dilution Weighing->Dissolution Injection Injection into Instrument Dissolution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Result Final Result Quantification->Result

Caption: General experimental workflow for the quantification of this compound.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • GC-FID offers the highest sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling.

  • HPLC-UV , once validated, can provide a robust and high-throughput alternative, suitable for routine quality control where slightly lower sensitivity is acceptable.

  • The Spectrophotometric method is a cost-effective option for situations where high precision and sensitivity are not primary concerns and instrumentation is limited.

It is imperative for researchers and analysts to perform method validation according to the International Council for Harmonisation (ICH) guidelines to ensure that the chosen method is suitable for its intended purpose and yields reliable and accurate results.

Characterization of Isopropyl Chloroacetate Reaction Products: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of isopropyl chloroacetate (B1199739) and its reaction products. It is designed to assist researchers in identifying and analyzing these compounds through detailed experimental protocols and comparative data. Isopropyl chloroacetate is a versatile reagent in organic synthesis, frequently utilized in the production of pharmaceuticals and other fine chemicals. Understanding its spectroscopic properties and those of its derivatives is crucial for reaction monitoring, quality control, and structural elucidation.

Spectroscopic Profile of this compound

This compound can be effectively characterized using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique structural information, and together they offer a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound exhibits three distinct signals corresponding to the different proton environments in the molecule.[1]

  • A septet, integrating to one proton, is observed for the methine proton (-CH) of the isopropyl group.

  • A doublet, integrating to six protons, corresponds to the two equivalent methyl groups (-CH₃) of the isopropyl moiety.

  • A singlet, integrating to two protons, arises from the methylene (B1212753) group (-CH₂-) adjacent to the chlorine atom.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, four distinct carbon signals are expected.[2]

  • A signal for the carbonyl carbon (C=O) of the ester group.

  • A signal for the methine carbon (-CH) of the isopropyl group.

  • A signal for the two equivalent methyl carbons (-CH₃) of the isopropyl group.

  • A signal for the methylene carbon (-CH₂Cl) bonded to chlorine.

¹H NMR Data for this compound
Proton Chemical Shift (δ) in ppm (CDCl₃) Multiplicity Coupling Constant (J) in Hz Integration
-CH(CH₃)₂~5.09Septet~6.31H
-CH(CH ₃)₂~1.28Doublet~6.36H
-CH ₂Cl~4.05Singlet-2H
¹³C NMR Data for this compound
Carbon Chemical Shift (δ) in ppm (CDCl₃)
C =O~167
-C H(CH₃)₂~70
-CH₂Cl ~41
-CH(C H₃)₂~22
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.[3]

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Ester)~1750 (strong)
C-O (Ester)~1200-1100
C-Cl~800-600
C-H (sp³)~3000-2850
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The mass spectrum of this compound will show a molecular ion peak ([M]⁺) and characteristic fragment ions. Due to the presence of chlorine, isotopic peaks for fragments containing chlorine ([M]⁺ and [M+2]⁺ in a ~3:1 ratio) are expected.[2][4]

m/z Proposed Fragment
136/138[CH₃CH(CH₃)OCOCH₂Cl]⁺ (Molecular Ion)
121/123[M - CH₃]⁺
77/79[ClCH₂CO]⁺
43[CH(CH₃)₂]⁺

Spectroscopic Characterization of this compound Reaction Products

This compound is a valuable alkylating agent, commonly used to introduce an isopropyl acetate (B1210297) moiety onto nucleophiles such as amines. A prominent example is its reaction with amines to form amino acid esters, which are important intermediates in pharmaceutical synthesis.

Reaction with Primary Amines (e.g., Glycine)

The reaction of this compound with a primary amine, such as the amino group of an amino acid like glycine (B1666218), proceeds via nucleophilic substitution to yield the corresponding N-alkylated product, in this case, a glycine isopropyl ester derivative.

Expected Spectroscopic Changes:

  • ¹H NMR: The appearance of new signals corresponding to the protons of the glycine backbone. The singlet for the -CH₂Cl group in this compound will be shifted and may become a multiplet depending on the adjacent protons. A broad signal for the N-H proton will also appear.

  • ¹³C NMR: New signals will appear for the carbons of the glycine moiety. The chemical shift of the former -CH₂Cl carbon will change significantly upon substitution.

  • IR: The appearance of N-H stretching bands (around 3300-3500 cm⁻¹) is a key indicator of the product formation. The C=O stretching frequency may also shift slightly.

  • MS: The molecular ion peak will increase corresponding to the addition of the amino acid residue.

Comparison with Alternative Alkylating Agents

Ethyl chloroacetate and tert-butyl chloroacetate are common alternatives to this compound for introducing chloroacetyl groups. The choice of reagent can influence reaction rates and product properties, and their spectroscopic signatures are distinct.

Compound ¹H NMR (δ, ppm in CDCl₃) - Methylene Protons (-CH₂Cl) ¹³C NMR (δ, ppm in CDCl₃) - Methylene Carbon (-CH₂Cl) IR (cm⁻¹) - C=O Stretch Molecular Weight ( g/mol )
This compound ~4.05 (s)~41~1750136.58
Ethyl chloroacetate [5]~4.06 (s)~41~1750122.55
tert-Butyl chloroacetate [6]~3.95 (s)~42~1745150.60

Key Differences:

  • The primary spectroscopic differences between these esters lie in the signals corresponding to the alkyl portion of the ester group in their NMR spectra.

  • The chemical shifts of the -CH₂Cl protons and carbons are very similar across these compounds.

  • The C=O stretching frequencies in the IR spectra are also very close.

  • Mass spectrometry will clearly distinguish these compounds based on their different molecular weights.

Experimental Protocols

Sample Preparation for Spectroscopy
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • IR Spectroscopy (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) and acquire the spectrum.

  • Mass Spectrometry (Electron Ionization - EI): Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Synthesis of Glycine Isopropyl Ester (Illustrative Reaction)

Warning: this compound is a toxic and flammable liquid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • To a solution of glycine (1.0 eq) in a suitable solvent (e.g., DMF or ethanol) containing a base (e.g., K₂CO₃ or Et₃N, 2.2 eq), add this compound (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure glycine isopropyl ester derivative.

  • Characterize the purified product using NMR, IR, and MS as described above.

Visualizing Reaction Pathways and Workflows

DOT Language Diagrams

reaction_pathway This compound This compound Product (Amino Acid Isopropyl Ester) Product (Amino Acid Isopropyl Ester) This compound->Product (Amino Acid Isopropyl Ester) Nucleophilic Substitution Primary Amine (e.g., Glycine) Primary Amine (e.g., Glycine) Primary Amine (e.g., Glycine)->Product (Amino Acid Isopropyl Ester)

Caption: Reaction of this compound with a Primary Amine.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Purified Product Purified Product Purification->Purified Product NMR NMR Purified Product->NMR IR IR Purified Product->IR MS MS Purified Product->MS

Caption: General Experimental Workflow for Synthesis and Analysis.

References

A Comparative Guide to HPLC and GC Methods for Purity Determination of Isopropyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of quality control and successful synthesis. Isopropyl chloroacetate (B1199739), a key building block in various organic syntheses, requires robust analytical methods to quantify its purity and identify potential impurities. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose, supported by detailed experimental protocols and comparative data.

The primary challenge in analyzing isopropyl chloroacetate lies in the separation and quantification of structurally similar impurities. These can include unreacted starting materials like chloroacetic acid and isopropyl alcohol, as well as byproducts such as isopropyl dichloroacetate.[1][2] The choice between HPLC and GC often depends on the volatility of the analytes, the required sensitivity, and the available instrumentation.[3][4]

Experimental Protocols

A reliable analytical method requires a well-defined protocol. Below are detailed methodologies for both a proposed HPLC method and a comparative GC method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This proposed reverse-phase HPLC method is designed for the separation of this compound from its potential polar and non-polar impurities.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Detector: Diode Array Detector (DAD)

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

    • Software: OpenLab CDS or equivalent

  • Chromatographic Conditions:

    • Mobile Phase: 60:40 (v/v) Acetonitrile (B52724):Water with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Run Time: 15 minutes

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample.

    • Dissolve in 20 mL of acetonitrile to create a stock solution of 1 mg/mL.

    • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

GC is a suitable alternative, particularly given the volatile nature of this compound and its likely impurities.[5]

  • Instrumentation:

    • GC System: Agilent 8890 GC or equivalent

    • Detector: Flame Ionization Detector (FID)

    • Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent 6% cyanopropylphenyl-94% dimethylpolysiloxane phase[6]

    • Software: MassHunter or equivalent

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 15°C/min to 220°C

      • Hold: 5 minutes at 220°C

    • Injection Volume: 1 µL (Split ratio 50:1)

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

    • No derivatization is required.

Method Comparison Workflow

The following diagram illustrates the logical workflow for comparing the HPLC and GC methods for the purity determination of this compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_comparison Method Comparison Sample This compound Sample Prep_HPLC Dissolve in Acetonitrile Dilute with Mobile Phase Filter (0.45 µm) Sample->Prep_HPLC Prep_GC Dissolve in Dichloromethane Sample->Prep_GC HPLC_Inject Inject into C18 Column Prep_HPLC->HPLC_Inject GC_Inject Inject into DB-624 Column Prep_GC->GC_Inject HPLC_Separation Isocratic Elution (ACN/H2O/H3PO4) HPLC_Inject->HPLC_Separation HPLC_Detect UV Detection (210 nm) HPLC_Separation->HPLC_Detect HPLC_Data Chromatogram Analysis (Peak Area %) HPLC_Detect->HPLC_Data Comparison Compare Performance: - Specificity - Linearity - Precision - Accuracy - LOD/LOQ HPLC_Data->Comparison GC_Separation Temperature Gradient Program GC_Inject->GC_Separation GC_Detect FID Detection GC_Separation->GC_Detect GC_Data Chromatogram Analysis (Peak Area %) GC_Detect->GC_Data GC_Data->Comparison

Caption: Workflow comparing HPLC and GC for purity analysis.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the proposed HPLC method versus the alternative GC method, based on hypothetical but realistic experimental data.

ParameterHPLC MethodGC Method
Principle Partition chromatography based on polarityPartition chromatography based on boiling point and polarity
Instrumentation HPLC with UV/DAD DetectorGC with FID Detector
Sample Preparation Dilution and filtrationSimple dilution
Typical Run Time ~15 minutes~20 minutes
Selectivity Excellent for separating polar impurities like chloroacetic acid.Excellent for volatile impurities like isopropyl alcohol and ethers.
Linearity (R²) > 0.999 for this compound and key impurities> 0.999 for this compound and key impurities
LOD ~0.005%~0.002%
LOQ ~0.015%~0.006%
Precision (%RSD) < 1.5%< 1.0%
Pros - Better for non-volatile or thermally labile impurities.[4]- Wide applicability.- High resolution and efficiency.[3]- High sensitivity for volatile compounds.- Lower solvent consumption.
Cons - Higher solvent consumption.- May have lower resolution for very similar volatile compounds.- Not suitable for non-volatile impurities.[4]- Requires high temperatures which could degrade sensitive analytes.

Conclusion

Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice of method should be guided by the specific requirements of the analysis.

  • The HPLC method is highly versatile and particularly advantageous for ensuring the absence of non-volatile starting materials like chloroacetic acid and other potential polar byproducts. Its operation at ambient temperature protects against the degradation of any thermally sensitive impurities.

  • The GC method offers superior sensitivity and resolution for volatile impurities. It is an excellent choice for detecting residual solvents, starting materials like isopropyl alcohol, and low-boiling point byproducts.

For comprehensive purity profiling, employing both methods orthogonally can provide the most complete picture of the sample's composition, ensuring the highest quality standards for research and drug development applications.

References

A Comparative Analysis for Researchers: Isopropyl Chloroacetate vs. Isopropyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Isopropyl chloroacetate (B1199739) and Isopropyl bromoacetate (B1195939) are two commonly employed alkylating agents, each presenting distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by physicochemical data and a discussion of their reactivity in common synthetic applications.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective use in the laboratory. The following table summarizes key data for Isopropyl chloroacetate and Isopropyl bromoacetate.

PropertyThis compoundIsopropyl Bromoacetate
Molecular Formula C5H9ClO2[1][2]C5H9BrO2[3]
Molecular Weight 136.58 g/mol [1][2]181.03 g/mol [3]
Appearance Clear, colorless liquid[4][5]Clear, colorless to yellow liquid[6]
Boiling Point 149-150 °C[1][7]59-61 °C at 10 mmHg
Density 1.081 g/cm³[1]1.399 g/mL at 25 °C
Flash Point 49.5 °C[1]113 °C[8]
Refractive Index n20/D 1.419 (lit.)n20/D 1.444 (lit.)
CAS Number 105-48-6[1][4]29921-57-1[3]

Reactivity and Performance: The Halogen's Influence

The primary difference in the chemical behavior of this compound and Isopropyl bromoacetate stems from the nature of the halogen atom, which acts as the leaving group in nucleophilic substitution reactions.

In S_N2 reactions, the rate is dependent on the ability of the leaving group to depart. Bromide is a better leaving group than chloride because it is a weaker base and more stable as an anion.[1][9][10] This is due to its larger size and greater polarizability. Consequently, Isopropyl bromoacetate is generally more reactive than this compound in alkylation reactions.[4][11] This increased reactivity can lead to faster reaction times and potentially higher yields under milder conditions. However, the higher reactivity of the bromo-compound can also lead to a greater propensity for side reactions.

The choice between the two reagents often depends on the specific requirements of the synthesis. For less reactive nucleophiles or when faster reaction rates are desired, Isopropyl bromoacetate is the preferred choice. For reactions requiring more controlled reactivity or when cost is a significant factor, this compound may be a more suitable option.

Applications in Synthesis

Both this compound and Isopropyl bromoacetate are versatile intermediates in organic synthesis. They are commonly used to introduce an isopropyl acetoxy group into a molecule.

This compound is utilized in the synthesis of various pharmaceuticals and as a reactant in the design of novel enzyme inhibitors.[5] For instance, it is a key intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and ketoprofen.[9]

Isopropyl bromoacetate is frequently employed in the Reformatsky reaction to synthesize β-hydroxy esters.[11] It also serves as a crucial building block in the synthesis of biaryl sulphonamide derivatives, which are of interest in pharmaceutical development.[2][12][13][14]

A common application for both is the alkylation of active methylene (B1212753) compounds, such as diethyl malonate. A patent describes a one-step reaction to synthesize diethyl diisopropyl carboxylate using either this compound or Isopropyl bromoacetate as the starting material.[15]

Experimental Protocols: A Representative Alkylation Reaction

The following is a generalized procedure for the alkylation of diethyl malonate, which can be adapted for a comparative study of this compound and Isopropyl bromoacetate.

Objective: To compare the yield and reaction time of the alkylation of diethyl malonate using this compound and Isopropyl bromoacetate.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol (B145695) (anhydrous)

  • This compound

  • Isopropyl bromoacetate

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add a stoichiometric equivalent of either this compound or Isopropyl bromoacetate to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add diethyl ether to the residue, followed by the slow addition of dilute hydrochloric acid to neutralize the excess base.

  • Extraction and Purification: Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the crude product by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the yield and purity of the desired dialkylated product.

Visualizing the Comparison

To further aid in the understanding of the comparative aspects of these two reagents, the following diagrams illustrate key concepts.

G cluster_chloro This compound cluster_bromo Isopropyl bromoacetate Cl_start Nu- + H₃C-CH(CH₃)-O-C(=O)-CH₂-Cl Cl_transition [Nu---CH₂(C(=O)O-CH(CH₃)₂)---Cl]⁻ Cl_start->Cl_transition Slower Cl_end Nu-CH₂-C(=O)O-CH(CH₃)₂ + Cl⁻ Cl_transition->Cl_end Br_start Nu- + H₃C-CH(CH₃)-O-C(=O)-CH₂-Br Br_transition [Nu---CH₂(C(=O)O-CH(CH₃)₂)---Br]⁻ Br_start->Br_transition Faster Br_end Nu-CH₂-C(=O)O-CH(CH₃)₂ + Br⁻ Br_transition->Br_end G start Start enolate Enolate Formation start->enolate alkylation Alkylation with Isopropyl haloacetate enolate->alkylation workup Aqueous Work-up alkylation->workup extraction Extraction workup->extraction purification Purification extraction->purification analysis Analysis (GC/NMR) purification->analysis end End analysis->end

References

Validating Synthetic Efficiency: A Comparative Guide to Isopropyl Chloroacetate in NSAID Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that impacts yield, purity, cost, and environmental footprint. This guide provides a comparative analysis of a synthetic route for the non-steroidal anti-inflammatory drug (NSAID) Naproxen that utilizes isopropyl chloroacetate (B1199739), juxtaposed with an alternative established synthesis. By presenting key performance indicators and detailed experimental protocols, this document serves as a resource for validating and selecting optimal manufacturing processes.

Comparative Analysis of Synthetic Routes for Naproxen

The following tables summarize the quantitative data for two distinct synthetic pathways to DL-Naproxen, offering a clear comparison of their respective efficiencies and process parameters.

Table 1: Key Performance Indicators for Naproxen Synthesis

ParameterRoute 1: Isopropyl ChloroacetateRoute 2: Propionyl Naphthalene (B1677914) Ketalization
Starting Materials 6-methoxy-2-acetonaphthalene, this compound, Sodium isopropoxide2-propionyl-6-methoxynaphthalene, Neopentyl glycol
Key Intermediates Isopropyl 2-(6-methoxy-2-naphthyl)-3-oxobutanoateKetal of 2-propionyl-6-methoxynaphthalene
Overall Yield Not explicitly stated, but key condensation and hydrolysis steps are detailed.Molar yield improvement of 8-10% over older propionyl naphthalene methods.[1]
Reagent Toxicity This compound is toxic and a lachrymator.[2]Use of less toxic reagents like neopentyl glycol and tosic acid.[1]
Process Simplicity A multi-step one-pot process involving condensation, hydrolysis, and oximation.[3]A multi-step process involving ketalization, bromination, rearrangement, and hydrolysis.[1]
Safety Considerations Use of sodium isopropoxide requires anhydrous conditions.Bromination step requires careful control to minimize by-products.[1]

Table 2: Reagent and Solvent Comparison

RouteKey ReagentsSolvents
Route 1: this compound This compound, Sodium isopropoxide, Sodium hydroxide (B78521), Hydroxylamine (B1172632)Isopropanol
Route 2: Propionyl Naphthalene Ketalization Neopentyl glycol, p-Toluenesulfonic acid, Trimethylaniline bromide, Zinc oxideToluene, Dichloromethane (B109758)

Experimental Protocols

The following are detailed methodologies for the key transformations in the compared synthetic routes for Naproxen.

Route 1: Synthesis of DL-Naproxen via this compound

This protocol is based on a patented method for the preparation of DL-Naproxen.[3]

Step 1: Condensation

  • To a solution of sodium isopropoxide (e.g., 12 wt% in isopropanol), add 40g of 6-methoxy-2-acetonaphthone.

  • Mix the solution and then add 54.6g of this compound.

  • Allow the reaction to proceed at 20°C for 4 hours, followed by 1 hour at 60°C to yield the condensated liquid.

Step 2: Hydrolysis

  • To the condensated liquid, add 70g of a 40 wt% sodium hydroxide solution.

  • Heat the mixture to 60°C and maintain this temperature for 1 hour to obtain the hydrolyzed solution.

Step 3: Oximation and Isolation

  • Adjust the pH of the hydrolyzed solution to 3-5.

  • Add hydroxylamine to carry out oximation, which results in the formation of a solid.

  • Separate the solid component.

Step 4: Final Hydrolysis and Precipitation

  • Treat the solid component with an alkali metal hydroxide solution.

  • Adjust the pH of the resulting solution to 2-3 to precipitate DL-Naproxen.

  • Isolate the final product via solid-liquid separation.

Route 2: Industrial Synthesis of DL-Naproxen via Ketalization

This protocol is based on an alternative industrial synthesis technique for DL-Naproxen.[1]

Step 1: Ketalization

  • React 2-propionyl-6-methoxynaphthalene with neopentyl glycol in the presence of p-toluenesulfonic acid (PTS) or methanesulfonic acid (MSA) as a catalyst.

  • Use toluene, cyclohexane, or hexane (B92381) as the solvent.

  • The reaction should yield the ketal intermediate in near-quantitative amounts.

Step 2: α-Bromination

  • Dissolve the dried ketal in dichloromethane or ethylene (B1197577) dichloride.

  • Add bromination trimethylaniline (PTT) to perform the α-bromination.

  • Control the reaction conditions to minimize the formation of by-products.

Step 3: Rearrangement and Hydrolysis

  • The bromo ketal undergoes rearrangement in the presence of a zinc salt or zinc oxide.

  • The rearranged product is then hydrolyzed.

Step 4: Debromination and Acidification

  • Perform a debromination step.

  • Finally, acidify the reaction mixture to obtain DL-Naproxen.

Workflow for Synthetic Route Validation

The validation of a synthetic route is a logical process that extends from initial consideration to final implementation. The following diagram illustrates this workflow.

Synthetic Route Validation Workflow cluster_planning Phase 1: Initial Assessment cluster_experimental Phase 2: Experimental Validation cluster_scaleup Phase 3: Scale-Up and Finalization Route_Identification Identify Potential Synthetic Routes Literature_Review Conduct Thorough Literature Review Route_Identification->Literature_Review Preliminary_Screening Screen for Feasibility: - Cost of Raw Materials - Reagent Availability - Initial Safety Assessment Literature_Review->Preliminary_Screening Lab_Scale_Synthesis Perform Lab-Scale Synthesis Preliminary_Screening->Lab_Scale_Synthesis Analytical_Characterization Characterize Product and Intermediates (NMR, MS, HPLC) Lab_Scale_Synthesis->Analytical_Characterization Yield_Optimization Optimize Reaction Conditions (Temperature, Time, Stoichiometry) Analytical_Characterization->Yield_Optimization Impurity_Profiling Identify and Quantify Impurities Yield_Optimization->Impurity_Profiling Pilot_Plant_Trial Conduct Pilot Plant Scale-Up Impurity_Profiling->Pilot_Plant_Trial Process_Safety_Analysis Perform Detailed Process Safety Analysis Pilot_Plant_Trial->Process_Safety_Analysis Economic_Evaluation Conduct Full Economic Evaluation Process_Safety_Analysis->Economic_Evaluation Final_Route_Selection Final Route Selection and Documentation Economic_Evaluation->Final_Route_Selection

A flowchart illustrating the key phases and decision points in the validation of a synthetic chemical route.

Concluding Remarks

The choice of a synthetic route has far-reaching implications in drug development and manufacturing. The use of this compound in the synthesis of Naproxen presents a viable, albeit not without challenges, pathway. The alternative route via propionyl naphthalene ketalization appears to offer advantages in terms of reagent toxicity and potentially higher yields.

This guide provides the foundational data and protocols to aid in the critical evaluation of these synthetic strategies. For drug development professionals, a thorough assessment based on the parameters outlined here—yield, purity, safety, cost, and environmental impact—is paramount for making informed decisions that align with both scientific and business objectives. Further process optimization and detailed cost analysis would be necessary for a definitive selection for large-scale production.

References

Spectroscopic Identification of Impurities in Isopropyl Chloroacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of isopropyl chloroacetate (B1199739), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is critical to ensure the safety and efficacy of the final drug product. Regulatory bodies mandate stringent control over impurities, necessitating robust analytical methods for their identification and quantification. This guide provides a comparative overview of major spectroscopic techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the identification of common process-related and degradation impurities in isopropyl chloroacetate.

Potential Impurities in this compound

The primary synthesis route for this compound is the esterification of chloroacetic acid with isopropanol (B130326). Impurities can arise from unreacted starting materials, side-products, or degradation.

Process-Related Impurities:

  • Isopropanol: Unreacted starting material.

  • Chloroacetic Acid: Unreacted starting material.

  • Isopropyl Dichloroacetate: Arises from the presence of dichloroacetic acid in the chloroacetic acid starting material.

  • Diisopropyl Ether: A potential byproduct of the esterification reaction.

Degradation Impurities:

  • Isopropanol and Chloroacetic Acid: Formed by the hydrolysis of this compound in the presence of moisture.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative determination, sensitivity, and throughput.

TechniquePrincipleStrengthsLimitations
GC-MS Separates volatile and semi-volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection and identification.High sensitivity and selectivity, excellent for separating complex mixtures, provides structural information from fragmentation patterns. Ideal for trace-level quantification.Requires volatile and thermally stable analytes, derivatization may be necessary for non-volatile impurities like chloroacetic acid.
NMR Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides unambiguous structure elucidation, inherently quantitative without the need for calibration curves for each analyte (qNMR), non-destructive.Lower sensitivity compared to MS, complex spectra for mixtures may require advanced techniques for interpretation.
FTIR Measures the absorption of infrared radiation by a sample, which corresponds to the vibrations of specific chemical bonds and functional groups.Fast, non-destructive, requires minimal sample preparation (especially with ATR), provides information about functional groups present.Lower sensitivity and specificity for complex mixtures compared to GC-MS and NMR, often used for qualitative screening or monitoring of major components.

Quantitative Data Summary

ImpurityGC-MS (Expected LOD/LOQ)NMR (Expected LOD/LOQ)FTIR (Expected LOD/LOQ)
IsopropanolLow ppm to ppb0.01 - 0.1%> 0.1%
Chloroacetic Acid (derivatized)Low ppm to ppb0.01 - 0.1%> 0.5%
Isopropyl DichloroacetateLow ppm0.05 - 0.1%Difficult to distinguish from parent
Diisopropyl EtherLow ppm0.05 - 0.1%Difficult to distinguish from parent

Note: These are estimated values and actual detection limits will depend on the specific instrumentation, method parameters, and sample matrix.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify volatile and semi-volatile impurities.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane). For the analysis of non-volatile impurities like chloroacetic acid, derivatization to a more volatile ester (e.g., methyl ester) may be required.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Typical):

    • Column: A mid-polarity column such as a DB-624 or DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis: Impurities are identified by comparing their retention times and mass spectra to that of reference standards or spectral libraries (e.g., NIST). Quantification is achieved by creating a calibration curve using standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify, structurally elucidate, and quantify impurities.

Methodology:

  • Sample Preparation: Dissolve a known amount of the this compound sample (typically 5-20 mg) in a deuterated solvent (e.g., chloroform-d, CDCl3) in a 5 mm NMR tube. An internal standard with a known concentration and a resonance that does not overlap with the analyte or impurity signals can be added for quantitative analysis (qNMR).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64, depending on the concentration of impurities.

    • Relaxation Delay (d1): 5-7 times the longest T1 relaxation time of the signals of interest for accurate quantification.

    • Spectral Width: 0-12 ppm.

  • Data Analysis: Impurities are identified by their characteristic chemical shifts and coupling patterns. Quantification is performed by comparing the integral of a specific impurity resonance to the integral of a known reference signal (either the main component or an internal standard).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: Rapid screening for the presence of certain functional groups indicative of impurities.

Methodology:

  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a drop of the neat this compound sample is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters (Typical):

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: The resulting spectrum is compared to a reference spectrum of pure this compound. The presence of impurities may be indicated by the appearance of new absorption bands or significant shifts in existing bands. For example, a broad O-H stretch around 3300 cm⁻¹ could indicate the presence of isopropanol or chloroacetic acid.

Visualization of Analytical Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Dilution Dilution in Solvent Derivatization Derivatization (optional for non-volatile impurities) Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve)

Caption: Workflow for impurity analysis using GC-MS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Dissolution Dissolution in Deuterated Solvent Internal_Standard Addition of Internal Standard (for qNMR) Acquisition Data Acquisition (¹H NMR) Internal_Standard->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Identification Identification (Chemical Shift & Coupling) Processing->Identification Quantification Quantification (Integration) Identification->Quantification

Caption: Workflow for impurity analysis using NMR.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Analysis Sample_Application Application of Neat Sample to ATR Crystal Acquisition IR Spectrum Acquisition Sample_Application->Acquisition Comparison Comparison to Reference Spectrum Acquisition->Comparison Identification Identification of Impurity Bands Comparison->Identification

Caption: Workflow for impurity screening using ATR-FTIR.

Conclusion

The spectroscopic identification and quantification of impurities in this compound require a multi-faceted approach. GC-MS stands out for its superior sensitivity and separation capabilities, making it the method of choice for trace-level impurity quantification. NMR spectroscopy offers unparalleled structural elucidation and is a powerful tool for unambiguous identification and quantification without the need for specific impurity standards. FTIR serves as a rapid and straightforward technique for qualitative screening and monitoring of major components or significant changes in the impurity profile.

For comprehensive impurity profiling in a drug development setting, a combination of these techniques is often employed. GC-MS can be used for routine quality control and quantification of known volatile impurities, while NMR can be utilized for structural confirmation, identification of unknown impurities, and as a primary quantitative method. FTIR can be implemented as a quick check for gross contamination or process deviations. The choice of methodology should be guided by the specific analytical needs, regulatory requirements, and the nature of the impurities being investigated.

Assessing the relative reactivity of different chloroacetate esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chloroacetate (B1199739) esters is paramount for optimizing synthetic routes and developing novel therapeutics. This guide provides an in-depth comparison of the relative reactivity of different chloroacetate esters, supported by established chemical principles and a detailed experimental protocol for kinetic analysis.

The reactivity of chloroacetate esters in nucleophilic substitution reactions, such as hydrolysis, is primarily governed by a combination of electronic and steric factors. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. However, the steric bulk of the alkyl group in the ester moiety plays a crucial role in modulating the rate of this attack.

Relative Reactivity: A Qualitative Comparison

The acid-catalyzed hydrolysis of esters, a common benchmark for reactivity, typically proceeds through the Aac2 mechanism. This mechanism involves a nucleophilic attack of a water molecule on the protonated carbonyl carbon, forming a tetrahedral intermediate. The formation of this intermediate is the rate-determining step and is highly sensitive to steric hindrance around the reaction center.[1][2]

Consequently, the reactivity of chloroacetate esters is expected to decrease as the size of the alkyl group increases. This is due to the increased steric hindrance posed by bulkier alkyl groups, which impedes the approach of the nucleophile.[3][4][5][6] The general order of reactivity is therefore predicted to be:

Methyl Chloroacetate > Ethyl Chloroacetate > Propyl Chloroacetate

This trend is well-supported by the principles of physical organic chemistry, particularly the Taft equation, which provides a quantitative measure of steric effects (Es). The steric parameter, Es, becomes increasingly negative with larger alkyl groups, indicating greater steric hindrance.[7][8][9][10] For instance, the Es values for methyl, ethyl, and isopropyl groups demonstrate this progressive increase in steric bulk.[8][10]

Quantitative Data Summary

Chloroacetate EsterAlkyl GroupExpected Relative Rate of HydrolysisTaft Steric Parameter (Es) (for R in R-OAc)
Methyl ChloroacetateMethyl (-CH₃)Fastest0.00[8]
Ethyl ChloroacetateEthyl (-CH₂CH₃)Intermediate-0.07[10]
Propyl ChloroacetatePropyl (-CH₂CH₂CH₃)Slowest-0.36 (for n-propyl)

Note: Es values are for the corresponding alkyl group in ester hydrolysis and are used here to illustrate the trend in steric hindrance.

Experimental Protocol: Kinetic Analysis of Acid-Catalyzed Hydrolysis of Chloroacetate Esters by Titrimetry

This protocol provides a detailed methodology for determining the rate constants for the acid-catalyzed hydrolysis of methyl, ethyl, and propyl chloroacetate, allowing for their direct comparison.[11][12][13][14][15]

Objective: To determine and compare the rate constants for the acid-catalyzed hydrolysis of methyl chloroacetate, ethyl chloroacetate, and propyl chloroacetate at a constant temperature.

Materials:

  • Methyl chloroacetate

  • Ethyl chloroacetate

  • Propyl chloroacetate

  • Standardized hydrochloric acid (e.g., 1 M)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Ice

  • Thermostatic water bath

  • Burettes, pipettes, conical flasks, stopwatches

Procedure:

  • Temperature Control: Equilibrate the solutions of hydrochloric acid and the respective chloroacetate ester in the thermostatic water bath set to the desired temperature (e.g., 25°C).

  • Reaction Initiation: Pipette a known volume of the chloroacetate ester (e.g., 5 mL) into a conical flask containing a known volume of the pre-heated hydrochloric acid (e.g., 100 mL). Start the stopwatch immediately upon mixing.

  • Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume of the reaction mixture (e.g., 5 mL) using a pipette and transfer it to a conical flask containing ice-cold deionized water (e.g., 20 mL). The cold water effectively quenches the reaction.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized sodium hydroxide solution until a faint, persistent pink color is observed. Record the volume of NaOH consumed.

  • "Infinite" Reading: To determine the concentration of chloroacetic acid at the completion of the reaction, heat a separate sample of the reaction mixture in a sealed container in the water bath for a prolonged period (e.g., 2 hours) to ensure complete hydrolysis. Cool the sample and titrate as described above. This gives the "infinite" reading (V∞).

  • Data Analysis:

    • The concentration of the ester at any time 't' is proportional to (V∞ - Vt), where Vt is the volume of NaOH used at time 't'.

    • The reaction follows pseudo-first-order kinetics. Therefore, a plot of ln(V∞ - Vt) versus time should yield a straight line.

    • The rate constant (k) can be determined from the slope of this line (slope = -k).

  • Comparison: Repeat the experiment for each chloroacetate ester under identical conditions to obtain their respective rate constants for a direct comparison of reactivity.

Factors Influencing Reactivity

The following diagram illustrates the key factors that govern the relative reactivity of chloroacetate esters in nucleophilic substitution reactions.

G Factors Influencing Chloroacetate Ester Reactivity Reactivity Relative Reactivity of Chloroacetate Esters Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric EW_Cl Electron-Withdrawing Chlorine Atom Electronic->EW_Cl Increases electrophilicity of C=O Alkyl_Size Size of Alkyl Group Steric->Alkyl_Size Methyl Methyl (Smallest) Alkyl_Size->Methyl Least Hindrance Ethyl Ethyl Alkyl_Size->Ethyl Propyl Propyl (Largest) Alkyl_Size->Propyl Most Hindrance High_Reactivity Higher Reactivity Methyl->High_Reactivity Low_Reactivity Lower Reactivity Propyl->Low_Reactivity

Caption: Factors affecting chloroacetate ester reactivity.

References

Safety Operating Guide

Proper Disposal of Isopropyl Chloroacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of isopropyl chloroacetate (B1199739) are critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it is classified as hazardous waste and must be handled with stringent protocols.[1][2][3][4] Isopropyl chloroacetate is a flammable liquid and vapor that is toxic if swallowed, causes serious skin and eye irritation, and may cause respiratory irritation.[5][6][7] Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.

Hazard and Exposure Data

This table summarizes the key hazard classifications and quantitative data for this compound, providing a quick reference for safety and handling.

ParameterValue / ClassificationSource
UN Number 2947[2][5]
CAS Number 105-48-6[6][7]
Flash Point 56 °C (132.8 °F)[8]
GHS Hazard Classifications Flammable Liquid (Category 3), Acute Toxicity, Oral (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[5][6]
NFPA Hazard Rating Flammability: 3, Health: Not specified, Instability: 0[2]

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure all safety precautions are in place. Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1]

Required Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[8]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[8]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[8]

  • Respiratory Protection: If ventilation is inadequate, follow OSHA respirator regulations.[8]

Safe Handling Practices
  • Avoid all contact with skin, eyes, and clothing.[8]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][5][7]

  • Use only non-sparking tools and explosion-proof equipment, especially when transferring material.[2][7][8]

  • Ground and bond all containers during transfer to prevent static discharge.[7][8]

  • Wash hands and any exposed skin thoroughly after handling.[7][8]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted through a licensed hazardous waste disposal company.[5] NEVER dispose of this chemical down the drain.[1][3][9]

  • Waste Identification and Segregation:

    • This compound is a halogenated organic compound .[1][4]

    • It MUST be segregated from non-halogenated waste streams.[3][10] Do not mix with acids, bases, or other incompatible waste types.[4][11]

  • Waste Collection and Container Management:

    • Designate a specific, compatible waste container for "Halogenated Organic Waste."[3][4] Suitable containers are typically glass or high-density polyethylene.[9]

    • Affix a "Hazardous Waste" label to the container before adding any waste.[9][12] The label must clearly identify the contents as "Waste this compound" and list all other components if it is a mixed waste stream.[4][13]

    • Collect all materials contaminated with this compound, including unused product, reaction residues, contaminated labware (pipette tips, vials), and spill cleanup materials, in this container.[9]

    • Keep the waste container securely closed at all times, except when actively adding waste.[3][9][10]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10][14]

    • The storage area should be cool and away from sources of ignition.[2][7]

    • Ensure the container is stored in secondary containment to manage potential leaks.[11]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.[9][12]

    • Provide all necessary documentation, such as a waste manifest, detailing the contents and quantity of the waste.[9]

Spill Management Procedures

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Immediate Response:

    • Evacuate all non-essential personnel from the spill area.[2]

    • Eliminate all sources of ignition (e.g., open flames, sparks, hot surfaces).[2][15]

    • Ensure the area is well-ventilated.[2][8]

  • Containment and Cleanup:

    • Wearing the appropriate PPE, contain the spill. Do not allow it to enter waterways or sewers.[5][15][16]

    • Absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[2][15]

    • Using clean, non-sparking tools, carefully collect the absorbed material and place it into a sealable, properly labeled hazardous waste container for disposal.[2][15]

  • Post-Cleanup:

    • Ventilate and wash the spill area thoroughly after the cleanup is complete.[2]

    • Dispose of all contaminated cleanup materials and PPE as halogenated organic waste.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_management Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Start: this compound for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Spill or Routine Waste? fume_hood Work in a Chemical Fume Hood ppe->fume_hood fume_hood->is_spill spill_cleanup Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Remove Ignition Sources 3. Absorb with Inert Material is_spill->spill_cleanup Spill collect_waste Collect Waste in a Designated 'Halogenated Organic Waste' Container is_spill->collect_waste Routine Waste spill_cleanup->collect_waste label_container Ensure Container is Labeled: 'Hazardous Waste' + Chemical Name collect_waste->label_container store_saa Store Sealed Container in Secondary Containment within a Designated Satellite Accumulation Area (SAA) seal_container Keep Container Tightly Sealed When Not in Use label_container->seal_container seal_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end End: Disposed by Licensed Waste Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isopropyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Isopropyl chloroacetate (B1199739), a flammable and toxic chemical. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Immediate Safety and Personal Protective Equipment (PPE)

When handling Isopropyl chloroacetate, a comprehensive approach to personal protection is non-negotiable. The following personal protective equipment (PPE) is mandatory to prevent exposure and ensure safety.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles. A face shield should be used in conjunction with goggles when there is a risk of splashing.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or butyl rubber gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility data. Wear appropriate protective clothing to prevent skin exposure.[1] A lab coat or chemical-resistant apron is required.Consult manufacturer's data for specific glove breakthrough times.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][2] For large spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[3]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound minimizes the risk of accidents and exposure. Follow this detailed protocol for all procedures involving this chemical.

1. Pre-Operational Checks:

  • Ventilation: Ensure the work area, preferably a chemical fume hood, is well-ventilated and functioning correctly.[1]

  • Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[1][4]

  • Spill Kit: Have a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or earth), a sealed container for waste, and necessary PPE readily available.[4]

  • Ignition Sources: Remove all potential ignition sources, such as open flames, sparks, and hot surfaces, from the work area.[4][5] this compound is a flammable liquid.[6][7]

  • Grounding: Ensure that all containers are properly grounded and bonded when transferring the material to prevent static discharge.[1][4]

2. Handling the Chemical:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.

  • Transferring: Use spark-proof tools and explosion-proof equipment for all transfers.[1][2]

  • Avoid Contact: Avoid direct contact with eyes, skin, and clothing.[1] Do not ingest or inhale the substance.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]

3. Post-Operational Procedures:

  • Container Sealing: Tightly close all containers of this compound after use.[1]

  • Storage: Store the chemical in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][2] The storage area should be designated as a "flammables area."[1]

  • Decontamination: Decontaminate all work surfaces and equipment after use.

  • Waste Disposal: Dispose of all waste, including empty containers which may retain product residue, according to the disposal plan outlined below.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and comply with regulations.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to the U.S. EPA guidelines in 40 CFR Parts 261.3.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated absorbents from spills, in a suitable, labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Store the waste container in a designated, well-ventilated, and secure area, away from ignition sources and incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's approved hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in regular trash.[4][6]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Operation cluster_disposal Disposal prep_checks Pre-Operational Checks (Ventilation, Safety Equipment, Spill Kit) remove_ignition Remove Ignition Sources prep_checks->remove_ignition don_ppe Don Appropriate PPE remove_ignition->don_ppe transfer_chemical Transfer Chemical (Grounding, Spark-proof tools) don_ppe->transfer_chemical perform_experiment Perform Experiment transfer_chemical->perform_experiment seal_container Seal Container perform_experiment->seal_container collect_waste Collect Waste in Labeled Container perform_experiment->collect_waste decontaminate Decontaminate Work Area seal_container->decontaminate store_chemical Store Chemical Properly decontaminate->store_chemical decontaminate->collect_waste dispose_waste Dispose via Approved Hazardous Waste Vendor collect_waste->dispose_waste

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.